2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGYPNIZCSHFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590013 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21998-50-5 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the synthesis and detailed structural analysis of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, a compound of interest in medicinal chemistry and pharmacological research.[1] The methodologies outlined herein are grounded in established chemical principles, offering a robust framework for its preparation and characterization.
I. Strategic Approach to Synthesis
The synthesis of this compound is predicated on a multi-step pathway that begins with the formation of an intermediate, 2-amino-1-(4-chlorophenyl)ethan-1-one, and proceeds through reductive amination. This route is favored for its efficiency and the commercial availability of the starting materials.
A. Rationale for Synthetic Pathway Selection
The chosen synthetic strategy involves the reduction of an α-amino ketone. This approach is advantageous as it allows for the direct introduction of the amine functionality, which can then be further elaborated. The use of a strong reducing agent like sodium borohydride ensures high conversion to the corresponding amino alcohol, a key intermediate. Subsequent conversion of the alcohol to the chloride and final reduction yields the target primary amine.
B. Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
C. Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-1-(4-chlorophenyl)-1-phenylethan-1-ol
-
α-Bromination of 4-Chlorobenzoylbenzene: To a solution of 4-chlorobenzoylbenzene in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise at room temperature with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product, 2-bromo-1-(4-chlorophenyl)-1-phenylethan-1-one, is collected by filtration.
-
Amination: The crude bromo-ketone is dissolved in an appropriate solvent (e.g., ethanol) and treated with an excess of aqueous ammonia. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure.
-
Reduction with Sodium Borohydride: The resulting amino-ketone is dissolved in methanol. Sodium borohydride is added portion-wise at 0-5 °C.[2][3][4] The reaction is stirred for several hours at room temperature. Water is then carefully added to quench the excess reagent. The product, 2-amino-1-(4-chlorophenyl)-1-phenylethan-1-ol, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated.
Step 2: Conversion to 1-Chloro-2-(4-chlorophenyl)-2-phenylethan-1-amine
-
Chlorination with Thionyl Chloride: The amino alcohol is dissolved in a dry, inert solvent (e.g., dichloromethane). Thionyl chloride is added dropwise at 0 °C.[5][6][7] The reaction mixture is then allowed to warm to room temperature and stirred until completion. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude chloro-amine.
Step 3: Reduction and Hydrochloride Salt Formation
-
Catalytic Hydrogenation: The crude chloro-amine is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored for the uptake of hydrogen.
-
Hydrochloride Salt Formation: After the reduction is complete, the catalyst is filtered off. The filtrate, containing the free base of 2-(4-chlorophenyl)-2-phenylethylamine, is treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.[8]
-
Purification: The crude hydrochloride salt is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound as a white to off-white crystalline solid.[1][9][10]
II. Rigorous Structural Elucidation
A battery of spectroscopic techniques is employed to unequivocally confirm the structure and purity of the synthesized this compound.
A. Analytical Workflow for Structural Confirmation
Caption: Analytical workflow for the structural confirmation of the synthesized compound.
B. Spectroscopic Data and Interpretation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides crucial information about the number and connectivity of protons in the molecule. The expected signals for this compound are summarized in the table below.
-
¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts are also detailed in the table.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.50 | Multiplet | 9H | Ar-H |
| Methine Proton | 4.50 - 4.60 | Triplet | 1H | CH-Ar |
| Methylene Protons | 3.20 - 3.40 | Multiplet | 2H | CH₂-N |
| Amine Protons | 8.00 - 8.50 | Broad Singlet | 3H | NH₃⁺ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 125.0 - 145.0 | Ar-C |
| Methine Carbon | 55.0 - 60.0 | CH-Ar |
| Methylene Carbon | 45.0 - 50.0 | CH₂-N |
2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The protonated molecular ion [M+H]⁺ is expected to be observed. Fragmentation patterns can provide further structural information.[11][12] Phenethylamine derivatives are known to undergo characteristic fragmentation, often involving cleavage adjacent to the nitrogen atom.[13][14]
| Mass Spectrometry (ESI-MS) | Expected m/z | Assignment |
| Molecular Ion | 268.07 (for C₁₄H₁₅Cl₂N) | [M+H]⁺ |
3. Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amine and aromatic moieties.
| Infrared (FTIR) Spectroscopy | Expected Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch (Ammonium) | 3000 - 3300 (broad) | R-NH₃⁺ |
| C-H Stretch (Aromatic) | 3000 - 3100 | Ar-H |
| C=C Stretch (Aromatic) | 1450 - 1600 | Ar C=C |
| C-N Stretch | 1000 - 1250 | C-N |
| C-Cl Stretch | 700 - 800 | Ar-Cl |
III. Safety and Handling
It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.
-
Sodium Borohydride (NaBH₄): This is a water-reactive chemical that can release flammable gases upon contact with water.[2] It is also toxic if ingested or absorbed through the skin.[2] Handle in a well-ventilated fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a flame-retardant lab coat.[2][15]
-
Thionyl Chloride (SOCl₂): This is a corrosive and toxic substance that causes severe skin burns and eye damage.[5] It is also harmful if inhaled.[5] All manipulations must be performed in a chemical fume hood.[7] Wear appropriate PPE, including gloves, safety goggles, and a face shield.[5]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[5] An eyewash station and safety shower should be readily accessible.[6][7]
IV. Conclusion
The synthesis and structural elucidation of this compound can be achieved through a well-defined and reproducible process. The combination of a robust synthetic route and comprehensive spectroscopic analysis ensures the production of a highly pure and well-characterized compound, suitable for advanced research applications.
References
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- Sodium Borohydride SOP. (n.d.). OSU Chemistry.
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- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Toxic Powders SOP Templ
- SOP 0079 - Thionyl Chloride - Standard Oper
- Sodium borohydride - Safety D
- THIONYL CHLORIDE - CAMEO Chemicals. (n.d.). NOAA.
- Safety D
- Supplementary Inform
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- Recovery of amines from by-product chloride salts. (1987).
- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
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- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
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- ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Strona główna.
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- Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.).
- Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020).
- 2-(4-Chlorophenyl)-N-phenylacetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
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- Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63–68.
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An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 2-(4-Chlorophenyl)-2-phenylethylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride (HCl). As a member of the phenethylamine class, this compound holds significant interest for researchers in medicinal chemistry and pharmacology. This document delves into its chemical identity, physical properties, and spectral characteristics. Furthermore, it outlines detailed protocols for its characterization using modern analytical techniques, discusses a probable synthetic route and potential impurities, and addresses its stability. This guide is intended to be a valuable resource for scientists engaged in the research and development of related compounds.
Introduction
Phenethylamines are a class of organic compounds containing a phenyl ring attached to an ethylamine group.[1] This structural motif is the backbone for a wide range of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs.[2] Modifications to the phenyl ring or the ethylamine side chain can significantly alter the pharmacological and toxicological properties of these compounds. The subject of this guide, 2-(4-Chlorophenyl)-2-phenylethylamine HCl, is a derivative of phenethylamine featuring a chlorine atom on one of the phenyl rings. The presence of the halogen can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity. The hydrochloride salt form is commonly used to improve the compound's solubility and stability.[3] A thorough understanding of its physicochemical properties and a robust analytical characterization are paramount for its application in research and drug development.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its development and application. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Chemical Identity
-
IUPAC Name: 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride
-
CAS Number: 21998-50-5[3]
-
Molecular Formula: C₁₄H₁₅Cl₂N[3]
-
Molecular Weight: 268.18 g/mol [3]
-
Chemical Structure:
Physical Properties
A summary of the key physical properties of 2-(4-Chlorophenyl)-2-phenylethylamine HCl is presented in Table 1. It is typically a white to off-white crystalline powder.[3]
Table 1: Physical Properties of 2-(4-Chlorophenyl)-2-phenylethylamine HCl
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Data not available | |
| Solubility | Soluble in water and organic solvents | [3] |
| pKa | Data not available (Predicted to be around 9-10 based on the primary amine) |
Expert Insight: The lack of a reported experimental melting point in readily available literature suggests that this compound may not have been extensively characterized in the public domain. For research purposes, an experimental determination using a standard technique like capillary melting point apparatus is highly recommended. The solubility in a range of pharmaceutically relevant solvents (e.g., ethanol, methanol, DMSO, buffered aqueous solutions) should also be experimentally determined to guide formulation development. The pKa is a critical parameter influencing a drug's ionization state at different physiological pHs, which in turn affects its absorption and distribution. While a pKa value can be predicted using computational models, experimental determination via potentiometric titration is the gold standard.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. This section provides an overview of the expected spectral data for 2-(4-Chlorophenyl)-2-phenylethylamine HCl. While experimental spectra for this specific compound are not widely published, predicted data and comparisons with the parent compound, 2-phenylethylamine, can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the 4-chlorophenyl rings, as well as signals for the methine (CH) and methylene (CH₂) protons of the ethylamine chain. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the deshielding effect of the aromatic rings.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Signals for the aromatic carbons, the methine carbon, and the methylene carbon are expected. The chemical shifts of the carbons in the 4-chlorophenyl ring will be particularly informative.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Chlorophenyl)-2-phenylethylamine HCl is expected to show characteristic absorption bands for:
-
N-H stretching: Vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. As a hydrochloride salt, these peaks may be broadened and shifted.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.
-
C-N stretching: This vibration is expected in the 1020-1250 cm⁻¹ range.
-
C-Cl stretching: A characteristic absorption for the carbon-chlorine bond should be present, typically in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 2-(4-Chlorophenyl)-2-phenylethylamine, electron ionization (EI) would likely lead to fragmentation. The molecular ion peak (M⁺) would be observed, and characteristic fragments would arise from the cleavage of the C-C bond between the two phenyl rings and the ethylamine side chain, as well as the loss of the amine group.
Analytical Characterization
Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of any compound intended for further development.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for the quantification and purity assessment of 2-(4-Chlorophenyl)-2-phenylethylamine HCl.
Proposed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 2.5-3.5 to ensure the amine is protonated) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance, likely around 210-230 nm due to the phenyl and chlorophenyl chromophores.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Expert Insight: The choice of a C18 column is based on the nonpolar nature of the molecule. The acidic mobile phase is crucial for good peak shape by preventing the interaction of the basic amine with residual silanols on the stationary phase. Method development would involve optimizing the mobile phase composition to achieve adequate resolution from any potential impurities.
Workflow for HPLC Method Development:
Caption: Workflow for developing a robust HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the identification and quantification of 2-(4-Chlorophenyl)-2-phenylethylamine, particularly for detecting volatile impurities. As the hydrochloride salt is non-volatile, a derivatization step is typically required.
Proposed GC-MS Method:
-
Sample Preparation: The HCl salt is first converted to the free base by treatment with a suitable base (e.g., NaOH).
-
Derivatization: The free base is then derivatized to increase its volatility and improve its chromatographic properties. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation of the analyte and any impurities.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Full scan mode for qualitative analysis and identification of unknown impurities, or selected ion monitoring (SIM) mode for quantitative analysis with higher sensitivity.
-
Expert Insight: The derivatization step is critical for successful GC-MS analysis of this compound. The choice of derivatizing agent should be carefully considered to ensure a complete and reproducible reaction. The mass spectrum of the derivatized compound will be different from the underivatized form and will need to be interpreted accordingly.
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis requiring derivatization.
Synthesis and Potential Impurities
While a specific synthetic route for 2-(4-Chlorophenyl)-2-phenylethylamine HCl is not detailed in readily available literature, a plausible pathway can be proposed based on known organic chemistry reactions for the synthesis of similar 2,2-diaryl-ethylamines.
Proposed Synthetic Route
A common approach for the synthesis of 2,2-diaryl-ethylamines involves the reduction of a corresponding nitrile or amide. A probable synthetic route is outlined below:
-
Friedel-Crafts Acylation: Reaction of chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-chlorophenyl)-2-phenylethan-1-one.
-
Reductive Amination: The resulting ketone can then be subjected to reductive amination. This can be achieved in a one-pot reaction with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride), or through the formation of an intermediate oxime followed by reduction.
-
Formation of the Hydrochloride Salt: The final free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Diagram of Proposed Synthetic Pathway:
Caption: A plausible synthetic route to the target compound.
Potential Impurities
Based on the proposed synthetic route, several process-related impurities could be present in the final product:
-
Starting Materials: Unreacted chlorobenzene and phenylacetyl chloride.
-
Intermediates: Residual 1-(4-chlorophenyl)-2-phenylethan-1-one.
-
By-products of Reductive Amination: Over-alkylation products (secondary or tertiary amines) or by-products from side reactions of the reducing agent.
-
Isomeric Impurities: Depending on the purity of the starting materials, isomeric impurities could be formed.
Expert Insight: A thorough impurity profile is a critical component of any drug development program. The identification and quantification of impurities are essential for ensuring the safety and efficacy of the final product. The analytical methods described in Section 4 should be validated for their ability to separate and detect these potential impurities.
Stability
The stability of a compound under various environmental conditions (e.g., temperature, humidity, light) is a crucial parameter that influences its shelf-life and storage requirements. Phenethylamine hydrochlorides are generally more stable than their free base counterparts.[4]
Forced Degradation Studies: To assess the intrinsic stability of 2-(4-Chlorophenyl)-2-phenylethylamine HCl and to develop a stability-indicating analytical method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the solid material.
-
Photodegradation: Exposure to UV and visible light.
The degradation products should be separated and characterized using techniques like HPLC-MS. The developed HPLC method should be able to resolve the parent compound from all significant degradation products, thus qualifying it as a stability-indicating method.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties and characterization of 2-(4-Chlorophenyl)-2-phenylethylamine HCl. While there is a notable absence of extensive experimental data in the public domain, this guide has offered predicted properties, proposed analytical methodologies, and a plausible synthetic route with potential impurities. For researchers and scientists working with this compound, the information and proposed workflows herein serve as a robust starting point for its comprehensive analysis and further development. The experimental determination of the missing physicochemical data and the validation of the proposed analytical methods are critical next steps for any serious investigation involving this compound.
References
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Wikipedia. (2024). Phenethylamine. [Link]
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Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2023). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 28(15), 5831. [Link]
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Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(5), 1269. [Link]
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PubChem. (n.d.). Phenethylamine. [Link]
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The Doyle Group. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(18), 8928-8937. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, a substituted phenethylamine derivative. Drawing upon structure-activity relationships of analogous compounds and established pharmacological principles of the phenethylamine class, this document elucidates the likely molecular targets and downstream signaling pathways. The primary hypothesis posits that this compound functions as a modulator of monoamine neurotransmitter systems, with a potential for significant interaction with dopamine and serotonin transporters and receptors. This guide details the experimental methodologies required to empirically validate these hypotheses, offering a roadmap for future research and development.
Introduction: Unveiling a Novel Phenethylamine Derivative
This compound belongs to the vast and pharmacologically diverse class of phenethylamines, which includes endogenous neurotransmitters, prescription medications, and psychoactive compounds.[1][2] The core phenethylamine structure, a phenyl ring attached to an ethylamine side chain, serves as a foundational scaffold for a wide array of neuroactive substances.[1] The subject of this guide is distinguished by two key substitutions: a phenyl group and a 4-chlorophenyl group both attached to the alpha-carbon of the ethylamine backbone. The hydrochloride salt form enhances the compound's stability and solubility for research applications.
The presence of the 4-chloro substitution on one of the phenyl rings is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound, often influencing its affinity for and activity at biological targets.[3] This guide will systematically explore the probable mechanistic pathways through which this compound exerts its effects, grounded in the established pharmacology of its structural relatives.
Putative Mechanism of Action: A Multi-Target Hypothesis
Based on the pharmacology of structurally related phenethylamines, the primary putative mechanism of action for this compound is the modulation of monoaminergic neurotransmission. This modulation is likely multifaceted, involving interactions with monoamine transporters and G-protein coupled receptors (GPCRs).
Interaction with Monoamine Transporters
A principal hypothesis is that this compound acts as a ligand for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, potentiating their effects.
The 4-chloro substitution on the phenyl ring is known to enhance affinity for the serotonin transporter.[3] For instance, the addition of a 4-chloro moiety to amphetamine and cathinone derivatives systematically improves their potency at SERT.[3] While 4-chloro-2,5-dimethoxyphenethylamine (2C-C) shows little to no affinity for monoamine transporters, this is likely influenced by the additional methoxy groups.[4] Given the structural similarity to p-chlorophenylethylamine, which has been shown to affect the uptake and release of amine neurotransmitters, it is highly probable that this compound will exhibit inhibitory activity at one or more of the monoamine transporters.[5]
Hypothesized Activity Profile at Monoamine Transporters:
| Transporter | Predicted Activity | Rationale |
| Dopamine Transporter (DAT) | Inhibitor/Releaser | The phenethylamine backbone is a well-established pharmacophore for DAT ligands.[6] |
| Serotonin Transporter (SERT) | Inhibitor | The 4-chloro substitution is known to increase affinity for SERT in related compounds.[3] |
| Norepinephrine Transporter (NET) | Inhibitor | General activity at monoamine transporters is a hallmark of the phenethylamine class. |
Engagement of Serotonin and Dopamine Receptors
Beyond transporter interactions, phenethylamines can also act as direct agonists or antagonists at various serotonin and dopamine receptor subtypes. The 4-chloro substitution, in particular, suggests a potential for significant interaction with the 5-HT₂ receptor family.
Studies on substituted phenethylamines have demonstrated that halogen groups on the phenyl ring can positively influence binding affinity for the 5-HT₂A receptor.[7] For example, 4-chloro-2,5-dimethoxyphenethylamine (2C-C) is a potent 5-HT₂ receptor agonist.[4] It is therefore plausible that this compound possesses affinity for 5-HT₂A and possibly other 5-HT₂ subtypes (5-HT₂B and 5-HT₂C).
Furthermore, derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine have been synthesized as dopamine D₂ receptor ligands, indicating that the chlorophenyl moiety can be accommodated within the dopamine receptor binding pocket.[8]
Hypothesized Receptor Binding Profile:
| Receptor | Predicted Activity | Rationale |
| 5-HT₂A Receptor | Agonist/Partial Agonist | Halogenated phenethylamines often exhibit affinity for this receptor subtype.[7] |
| Dopamine D₂ Receptor | Ligand (Agonist/Antagonist) | The chlorophenyl group is present in known D₂ receptor ligands.[8] |
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
A more recently discovered mechanism for phenethylamine action is through the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR that modulates monoaminergic neurotransmission.[9] Beta-phenylethylamine itself is a potent agonist at TAAR1.[9] Activation of TAAR1 can lead to a reduction in the firing rate of monoamine neurons and can also influence the function of monoamine transporters.[10] It is therefore a strong possibility that this compound also acts as a TAAR1 agonist, which would contribute to its overall effect on monoamine systems.
Proposed Experimental Validation
To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for this investigation.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters, as well as for a panel of relevant GPCRs (e.g., 5-HT₂A, 5-HT₂C, D₂, etc.).
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target transporter or receptor.
-
Competitive Binding: Incubate the membrane preparations with a known radioligand for the target protein in the presence of increasing concentrations of this compound.
-
Separation and Detection: Separate the bound and free radioligand using rapid filtration.
-
Data Analysis: Quantify the amount of bound radioligand using liquid scintillation counting and calculate the Ki value using non-linear regression analysis.
dot
Caption: Workflow for Radioligand Binding Assay.
Objective: To determine the functional activity (IC₅₀) of this compound as an inhibitor of monoamine transporter function.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Uptake Termination: After a defined incubation period, terminate the uptake by rapid washing with ice-cold buffer.
-
Quantification and Analysis: Lyse the cells and quantify the amount of accumulated radiolabeled substrate using liquid scintillation counting. Calculate the IC₅₀ value.
dot
Caption: Workflow for Monoamine Transporter Uptake Assay.
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
Methodology:
-
Calcium Flux Assays (for Gq-coupled receptors like 5-HT₂A): Measure changes in intracellular calcium levels in response to the compound in cells expressing the receptor of interest.
-
cAMP Assays (for Gs- or Gi-coupled receptors): Measure the accumulation or inhibition of cyclic AMP in response to the compound in cells expressing the receptor of interest.
In Vivo Studies
Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex, striatum) of freely moving animals.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of a rodent model.
-
Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of monoamines in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Objective: To characterize the behavioral effects of this compound and correlate them with its neurochemical actions.
Relevant Behavioral Assays:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Drug Discrimination: To determine if the subjective effects of the compound are similar to known classes of drugs (e.g., stimulants, hallucinogens).
-
Conditioned Place Preference/Self-Administration: To evaluate the rewarding and reinforcing properties of the compound.
Predicted Pharmacological Profile and Therapeutic Potential
Based on the analysis of its structural analogs, this compound is predicted to be a centrally active compound with a significant impact on dopamine and serotonin systems. The 4-chloro substitution likely confers a notable affinity for the serotonin transporter, potentially leading to a profile as a serotonin-dopamine reuptake inhibitor (SDRI). Such a profile is of significant interest in the development of treatments for depression, anxiety disorders, and certain substance use disorders.
The potential for direct receptor agonism, particularly at 5-HT₂A receptors, could introduce additional psychoactive effects, the nature of which would depend on the compound's efficacy at this receptor. Agonism at TAAR1 could further modulate the overall effects on monoamine systems, potentially attenuating some of the more pronounced stimulant effects.
Conclusion
The putative mechanism of action of this compound centers on its likely interaction with key components of the monoaminergic neurotransmitter systems. The presented hypotheses, derived from a thorough analysis of the structure-activity relationships of related phenethylamines, provide a robust framework for guiding future empirical investigation. The detailed experimental protocols outlined in this guide offer a clear path to elucidating the precise pharmacological profile of this novel compound, which holds potential for further development as a therapeutic agent. Rigorous in vitro and in vivo characterization is essential to fully understand its mechanism of action and to determine its potential clinical utility and safety profile.
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In vitro receptor binding affinity of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
An In-Depth Technical Guide to Determining the In Vitro Receptor Binding Affinity of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of this compound, a phenethylamine derivative. Phenethylamines are a well-established class of compounds with significant central nervous system activity, largely through their interaction with monoamine neurotransmitter systems.[1][2][3] Understanding the receptor binding affinity of a novel analogue like this compound is a critical first step in elucidating its pharmacological profile. This document details the theoretical underpinnings, experimental design considerations, and step-by-step protocols for conducting competitive radioligand binding assays to determine the inhibition constant (Kᵢ) at key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] By synthesizing established methodologies with expert insights, this guide serves as a practical and authoritative resource for obtaining robust and reproducible binding affinity data.
Introduction: The Scientific Imperative
The 2-phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters such as dopamine and norepinephrine, as well as a vast array of synthetic central nervous system stimulants and therapeutic agents.[2][3] The addition of substituents to this core structure, such as the 4-chlorophenyl group in the compound of interest, can dramatically alter its potency, selectivity, and mechanism of action.
The primary objective of this guide is to define the affinity of this compound for its molecular targets. Affinity, quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Kᵢ), is the inverse measure of the strength of the binding interaction between a ligand and a receptor. This parameter is fundamental to:
-
Potency Assessment: High affinity (low Kᵢ value) is often correlated with high biological potency.
-
Selectivity Profiling: Comparing Kᵢ values across a panel of receptors (e.g., DAT, NET, SERT) reveals the compound's selectivity, which is a key predictor of its therapeutic window and side-effect profile.
-
Structure-Activity Relationship (SAR) Studies: Affinity data are crucial for guiding medicinal chemistry efforts to optimize lead compounds.[6][7][8]
Given its structural similarity to known monoamine reuptake inhibitors, the most probable high-affinity targets for this compound are the transporters responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[4][9] Therefore, this guide will focus on methodologies for profiling the compound against these three critical targets.
Theoretical Foundation: The Principles of Competitive Binding
The determination of binding affinity for an unlabeled compound (the "competitor") is most commonly achieved through a competitive radioligand binding assay. This technique relies on the principles of the Law of Mass Action.
In this assay, a fixed concentration of a radiolabeled ligand ("radioligand") with known high affinity for the target receptor is incubated with the receptor source. In parallel incubations, increasing concentrations of the unlabeled test compound are added. The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors.
The key parameters derived from this experiment are:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand.
-
Kᵢ (Inhibition constant): An absolute measure of the affinity of the unlabeled competitor for the receptor. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.[10]
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the molar concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Caption: Logical relationship between binding components in a competition assay.
Experimental Design: A Self-Validating System
A robust experimental design is critical for generating trustworthy data. The following components must be carefully selected and prepared.
Receptor Source: Recombinant Cell Membranes
For precise pharmacological characterization, the ideal receptor source is a stable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to overexpress a single human monoamine transporter (hDAT, hNET, or hSERT). This approach offers significant advantages over native tissue by providing a high-density, homogenous population of the target receptor, eliminating confounding binding to other receptor subtypes.[9][11][12] The use of isolated cell membranes is generally preferred over intact cells for radioligand binding assays as it offers less variability and more stable experimental conditions.[11]
Radioligand and Competitor Selection
The choice of radioligand and the unlabeled competitors for defining non-specific binding are crucial.
| Target Transporter | Recommended Radioligand | Recommended Non-Specific Binding Agent |
| hDAT | [³H]WIN 35,428 or [³H]CFT | 10 µM Cocaine or GBR 12909 |
| hNET | [³H]Nisoxetine | 10 µM Desipramine |
| hSERT | [³H]Citalopram | 10 µM Fluoxetine or Citalopram |
Table 1: Recommended Reagents for Monoamine Transporter Binding Assays. The radioligand should be used at a concentration near its Kd value to ensure assay sensitivity. The non-specific binding agent is used at a high concentration to saturate all specific binding sites.[10]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for determining the Kᵢ of this compound.
Protocol 1: Preparation of Cell Membranes
This protocol details the isolation of membrane fractions from cultured cells expressing the target receptor.[12][13][14]
-
Cell Harvesting: Culture cells expressing the target receptor to ~90% confluency. Aspirate the media, wash with ice-cold PBS, and scrape cells into a conical tube. Pellet cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors, pH 7.4). Homogenize using a Dounce or Polytron homogenizer on ice.
-
Differential Centrifugation: Centrifuge the homogenate at low speed (1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[13]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[13][14]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final washed pellet in a suitable Assay Buffer, which may contain a cryoprotectant like 10% sucrose for long-term storage.[13][14]
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[13][14]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This assay is performed in a 96-well plate format.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare solutions of the radioligand (at a concentration of ~1x Kd) and the non-specific binding agent (at ~1000x Kd of the radioligand).
-
Thaw and dilute the membrane preparation in ice-cold Assay Buffer to a final concentration that yields sufficient signal (e.g., 5-20 µg protein per well).[14]
-
-
Assay Plate Setup (in a final volume of 250 µL): [14]
-
Total Binding Wells: Add 50 µL Assay Buffer + 50 µL radioligand solution + 150 µL membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL non-specific binding agent solution + 50 µL radioligand solution + 150 µL membrane suspension.
-
Competitor Wells: Add 50 µL of each dilution of the test compound + 50 µL radioligand solution + 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[14]
-
Termination by Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C, presoaked in 0.3% polyethyleneimine).[10][14]
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[10][14]
Caption: High-level workflow for the competitive binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)
-
-
Normalize Data: Express the specific binding in the competitor wells as a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor).
-
% Specific Binding = (Specific Binding in Competitor Well / Average Maximum Specific Binding) x 100
-
-
Non-Linear Regression: Plot the % Specific Binding versus the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) in software like GraphPad Prism to determine the IC₅₀ value.[10][14]
-
Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ to the Kᵢ value.[10] The Kd of the radioligand must be known and should ideally be determined under the same experimental conditions via a saturation binding experiment.
Illustrative Data Presentation
The final data should be summarized in a clear, tabular format to facilitate interpretation of affinity and selectivity.
| Target | Test Compound Kᵢ (nM) | Reference Compound Kᵢ (nM) | Selectivity Ratio (SERT Kᵢ / DAT Kᵢ) | Selectivity Ratio (SERT Kᵢ / NET Kᵢ) |
| hDAT | Hypothetical Value | Cocaine: ~200 nM | Calculated Value | Calculated Value |
| hNET | Hypothetical Value | Desipramine: ~1 nM | Calculated Value | Calculated Value |
| hSERT | Hypothetical Value | Citalopram: ~1.5 nM | Calculated Value | Calculated Value |
Table 2: Example data summary table for this compound. Kᵢ values represent the geometric mean ± S.E.M. from at least three independent experiments. Selectivity ratios are calculated to quantify preference for one transporter over another.
Conclusion
This guide provides a rigorous and detailed methodology for determining the in vitro receptor binding affinity of this compound at the human dopamine, norepinephrine, and serotonin transporters. By adhering to these protocols, which emphasize proper experimental design, use of appropriate controls, and robust data analysis, researchers can generate high-quality, reliable affinity data. This information is indispensable for the initial pharmacological characterization of this novel compound and serves as a critical foundation for further non-clinical development and the exploration of its therapeutic potential.
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An In-Depth Technical Guide to the Pharmacokinetic Profile of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride in Rodent Models
A Note to the Researcher: The following guide provides a comprehensive framework for investigating the pharmacokinetic profile of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride. As of the latest literature review, specific pharmacokinetic data for this particular halogenated analog is not publicly available. Therefore, this document has been constructed by a Senior Application Scientist to serve as an expert-level, predictive guide. It leverages established principles of drug metabolism and pharmacokinetics, drawing parallels from the well-characterized parent compound, 2-phenylethylamine (PEA), and related halogenated derivatives. The protocols, data, and discussions herein are intended to model a robust scientific investigation into this compound of interest.
Introduction
2-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[1] Its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of psychoactive compounds and therapeutics.[2] The introduction of a halogen, such as chlorine, onto the phenyl ring can significantly alter the compound's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological activity and potential toxicity.
This technical guide outlines a comprehensive approach to elucidating the pharmacokinetic profile of this compound in rodent models, specifically rats and mice. Understanding this profile is a critical step in preclinical drug development, providing essential data for dose selection, predicting human pharmacokinetics, and assessing the compound's safety and efficacy.[3]
Core Principles of the Investigation
A thorough pharmacokinetic study aims to characterize the journey of a drug through the body. This involves quantifying the drug's concentration in biological matrices over time to determine key parameters. The primary pillars of this investigation are:
-
Absorption: How the compound enters the bloodstream.
-
Distribution: Where the compound travels within the body.
-
Metabolism: How the body chemically modifies the compound.
-
Excretion: How the body eliminates the compound and its metabolites.
This guide will detail the experimental design, methodologies, and expected outcomes for each of these components.
Experimental Design and Methodologies
Animal Models
The choice of rodent species is a critical first step. Both rats and mice are commonly used in preclinical pharmacokinetic studies due to their physiological similarities to humans and well-established experimental protocols.[4]
-
Rat Model (e.g., Sprague-Dawley or Wistar): Often preferred for serial blood sampling due to their larger size, allowing for the collection of a complete pharmacokinetic profile from a single animal. This reduces inter-animal variability.
-
Mouse Model (e.g., C57BL/6 or CD-1): Useful for initial screening and when only small quantities of the test compound are available. Serial microsampling techniques can also be employed in mice.[5]
All animal procedures must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[6]
Dosing and Administration
To obtain a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) routes of administration should be investigated.
-
Intravenous (IV) Administration: Provides a direct measure of the compound's distribution and elimination without the variable of absorption. A typical dose for a discovery-phase study might be 1-5 mg/kg.
-
Oral (PO) Administration: Essential for determining oral bioavailability, a key parameter for orally administered drugs. A higher dose, typically 5-20 mg/kg, is often used to ensure measurable plasma concentrations.
The compound should be formulated in a suitable vehicle (e.g., saline, polyethylene glycol) to ensure solubility and stability.
Blood Sampling
Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time curve. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
Typical Blood Sampling Schedule:
| Route | Time Points (hours) |
| IV | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| PO | 0.25, 0.5, 1, 2, 4, 8, 24 |
Blood samples (approximately 100-200 µL) should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is then separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[7]
Step-by-Step Bioanalytical Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Hypothetical):
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined during method development.
-
Pharmacokinetic Data Analysis and Expected Profile
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Hypothetical Pharmacokinetic Parameters in Rats
The following tables present hypothetical pharmacokinetic data for this compound in rats, based on extrapolation from known data for PEA and related compounds.
Table 1: Intravenous Administration (1 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| C₀ | ng/mL | 450 ± 50 |
| t₁/₂ | h | 2.5 ± 0.5 |
| AUC₀-inf | ng*h/mL | 850 ± 100 |
| Cl | L/h/kg | 1.2 ± 0.2 |
| Vd | L/kg | 4.3 ± 0.7 |
Table 2: Oral Administration (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 350 ± 75 |
| Tmax | h | 1.0 ± 0.5 |
| t₁/₂ | h | 2.8 ± 0.6 |
| AUC₀-inf | ng*h/mL | 1800 ± 300 |
| F (%) | % | 21 ± 5 |
-
C₀: Initial plasma concentration after IV bolus.
-
t₁/₂: Elimination half-life.
-
AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
F (%): Oral bioavailability.
Discussion of the ADME Profile
Absorption
Based on the physicochemical properties of similar small molecule amines, 2-(4-Chlorophenyl)-2-phenylethylamine is expected to be readily absorbed from the gastrointestinal tract. However, like its parent compound PEA, it is likely to undergo significant first-pass metabolism in the gut wall and liver, which would result in a moderate oral bioavailability, as reflected in the hypothetical data.[2]
Distribution
The high hypothetical volume of distribution (Vd > 1 L/kg) suggests that the compound distributes extensively into tissues outside of the bloodstream. The presence of the lipophilic chlorine atom would likely enhance its ability to cross cell membranes, including the blood-brain barrier. Studies on the parent compound, PEA, have shown its presence in various tissues, including the brain, heart, kidney, and liver.[8]
Metabolism
The metabolism of 2-(4-Chlorophenyl)-2-phenylethylamine is anticipated to be a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.
Putative Metabolic Pathways:
-
Oxidative Deamination by Monoamine Oxidase (MAO): This is the primary metabolic pathway for PEA and many of its derivatives.[9] MAO-A and MAO-B are the two main isoforms, and the preference for one over the other can be influenced by the substitution pattern on the phenylethylamine scaffold. The initial product of this reaction would be the corresponding phenylacetaldehyde derivative, which is then rapidly oxidized to (4-chlorophenyl)acetic acid by aldehyde dehydrogenase.
-
Aromatic Hydroxylation by Cytochrome P450 (CYP) Enzymes: The presence of the aromatic ring makes it a substrate for CYP-mediated hydroxylation.[10] This can occur at various positions on the phenyl ring, leading to the formation of phenolic metabolites. The chlorine substituent may influence the position of hydroxylation.
-
N-Acetylation: While less common for primary amines like this, N-acetylation is a possible metabolic route for some phenylethylamine derivatives.[11]
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An In-Depth Technical Guide: Initial Toxicological Assessment of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the initial toxicological assessment of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride (CAS No. 21998-50-5), a phenethylamine derivative. As novel psychoactive substances (NPS) and research chemicals with this scaffold continue to emerge, a structured, science-led approach to hazard identification is paramount for ensuring safety and guiding further development.[1][2][3] This document outlines a phased strategy, beginning with a foundational compound profile and proceeding through a tier of in vitro and in vivo assays designed to identify key toxicological liabilities. Methodologies for assessing cytotoxicity, genotoxicity, cardiovascular safety, metabolic drug-drug interaction potential, and acute systemic toxicity are detailed, emphasizing the rationale behind each experimental choice. The integration of these data points enables the construction of a preliminary risk assessment profile, fulfilling a critical step in the preclinical safety evaluation process.
Compound Profile and Structural Considerations
A thorough understanding of the test article is the foundation of any toxicological assessment. This compound is a structural derivative of phenethylamine, a well-known endogenous trace amine that acts as a central nervous system stimulant.[4][5] The core phenethylamine structure is associated with a broad class of psychoactive compounds that modulate monoamine neurotransmitter systems.[4][6]
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 21998-50-5 | [7][8] |
| Molecular Formula | C₁₄H₁₄ClN·HCl | [8] |
| Molecular Weight | 268.19 g/mol | |
| Physical Form | Solid, white to off-white crystalline powder | [7] |
| Solubility | Soluble in water and organic solvents | [7] |
Structural Alerts and Predicted Liabilities: The chemical structure presents two key features that guide the toxicological strategy:
-
Phenethylamine Backbone: This moiety is a well-established pharmacophore for CNS activity, primarily through the release of norepinephrine and dopamine.[4] From a toxicological perspective, this predicts a potential for sympathomimetic effects (tachycardia, hyperthermia, agitation), neurotoxicity, and cardiovascular stress.[9]
-
4-Chlorophenyl Group: The presence of a halogenated aromatic ring raises flags for metabolic considerations. Halogenation can alter metabolic pathways, potentially leading to the formation of reactive metabolites or altering the rate of clearance. This directs focus toward a thorough evaluation of hepatotoxicity and drug-drug interaction potential via Cytochrome P450 (CYP) enzyme inhibition.
Initial safety information indicates the compound is an irritant, causing skin, eye, and respiratory irritation under GHS classification.
Phased Toxicological Evaluation Strategy
A tiered, or phased, approach is employed to maximize data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[10] The strategy begins with a broad panel of in vitro assays to identify specific hazards at the cellular and molecular level. The results from this phase determine if progression to a focused in vivo study is warranted.
Cardiovascular Safety Assessment (hERG Assay)
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect linked to delayed cardiac repolarization. [11]This can prolong the QT interval on an electrocardiogram, creating a significant risk for life-threatening arrhythmias like Torsades de Pointes. [11][12]Therefore, hERG screening is a mandatory component of preclinical safety assessment. [12] Experimental Protocol: Automated Patch Clamp hERG Assay Automated electrophysiology platforms provide high-throughput, accurate data comparable to the gold-standard manual patch clamp. [11][13]
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used. [13]2. Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch, SyncroPatch). [13]A whole-cell patch clamp configuration is established.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. Experiments should be conducted at or near physiological temperature (35-37°C). [14]4. Compound Application: After establishing a stable baseline current, the vehicle is applied, followed by sequential, increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). [13]5. Data Acquisition: The hERG tail current is measured continuously throughout the experiment.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data. A known hERG inhibitor (e.g., E-4031 or Cisapride) is used as a positive control to validate assay sensitivity. [13][14]
Metabolic Stability & Drug Interaction Potential (CYP450 Inhibition)
Causality: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. [15]Inhibition of these enzymes by a new chemical entity can slow the metabolism of co-administered drugs, leading to elevated plasma concentrations and potential toxicity. [16]Assessing the inhibitory potential against major CYP isoforms is a regulatory expectation and key to predicting drug-drug interactions (DDI). [16] Experimental Protocol: In Vitro CYP Inhibition Cocktail Assay
-
Test System: Pooled human liver microsomes (HLM) are used as they contain a full complement of metabolically active CYP enzymes. [16]2. Incubation: The test compound is pre-incubated with HLM and an NADPH-regenerating system in a multi-well plate format.
-
Substrate Addition: A "cocktail" of specific probe substrates for multiple CYP isoforms (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4, etc.) is added to initiate the metabolic reaction.
-
Reaction Termination: The reaction is stopped after a defined period by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite for each substrate. [16]6. Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. Dose-response curves are generated for each isoform, and IC₅₀ values are calculated. Known inhibitors for each isoform are run as positive controls. [17]
Phase 2: In Vivo Acute Systemic Toxicity
Causality: If the in vitro profile is deemed acceptable, a single-dose in vivo study is conducted to understand the compound's systemic toxicity, identify potential target organs, and determine its acute toxicity classification. This study provides critical information on the dose-response relationship that cannot be obtained from cell-based assays.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425) The UDP is a valuable method that minimizes animal usage while providing a statistically robust estimate of the LD₅₀ (the dose lethal to 50% of the test population). [18]
-
Animal Model: A single sex of rodent (typically female rats, as they are often slightly more sensitive) is used.
-
Dose Selection and Progression: The test begins by dosing a single animal at a level just below the best preliminary estimate of the LD₅₀. The dose progression factor is fixed at 3.2.
-
Sequential Dosing: Animals are dosed sequentially, typically at 48-hour intervals. [18]If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors or convulsions), and body weight changes for at least 14 days. [19]5. Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., three consecutive animals survive at the upper dose bound, or a specific number of reversals in outcome have occurred).
-
Data Analysis: The LD₅₀ and its confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes (survival or death).
Integrated Data Analysis and Preliminary Risk Assessment
The final step is to synthesize all generated data into a coherent toxicological profile. This involves comparing potency across different endpoints to identify the most sensitive indicators of toxicity.
Summary of Key Endpoints:
| Assay | Key Parameter | Implication |
| Cytotoxicity (HepG2) | IC₅₀ (µM) | Potential for general cytotoxicity and hepatotoxicity. |
| Genotoxicity (MNT) | Positive/Negative | Indicates potential for chromosomal damage. |
| hERG Inhibition | IC₅₀ (µM) | Risk of drug-induced cardiac arrhythmia. |
| CYP450 Inhibition | IC₅₀ (µM) per isoform | Risk of drug-drug interactions. |
| Acute Oral Toxicity | LD₅₀ (mg/kg) | GHS classification of acute toxicity. |
Risk Assessment Narrative: The integrated analysis allows for a qualitative risk statement. For example:
-
Scenario A (High Risk): "2-(4-Chlorophenyl)-2-phenylethylamine HCl was found to be positive in the in vitro micronucleus assay, indicating genotoxic potential. This is a significant finding that represents a high barrier for further development."
-
Scenario B (Manageable Risk): "The compound demonstrated potent inhibition of the hERG channel with an IC₅₀ of 0.5 µM and moderate inhibition of CYP2D6 with an IC₅₀ of 8 µM. It was not genotoxic and showed low acute oral toxicity (LD₅₀ > 2000 mg/kg). The primary toxicological liability is cardiotoxicity, with a secondary concern for drug-drug interactions involving CYP2D6 substrates. Further development would require careful consideration of the therapeutic index and cardiovascular safety monitoring."
This preliminary assessment provides a critical "Go/No-Go" decision point and, if development proceeds, guides the design of more extensive future toxicological studies.
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Metabolic Fate and Metabolite Identification of 2-(4-Chlorophenyl)-2-phenylethylamine HCl: A Technical Guide
Introduction: The Critical Role of Metabolic Profiling
2-(4-Chlorophenyl)-2-phenylethylamine HCl is a synthetic compound belonging to the broad class of phenethylamines, a scaffold present in numerous endogenous neurotransmitters, pharmaceuticals, and psychoactive substances.[1][2] The introduction of a chlorophenyl group significantly alters the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the metabolic fate of any new chemical entity (NCE) is a cornerstone of modern drug development and chemical safety assessment.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate thorough metabolic evaluation to ensure the safety and efficacy of investigational drugs.[3][4][5]
Metabolic processes can dramatically alter a compound's biological activity, potentially leading to:
-
Detoxification: Conversion to inactive, more water-soluble metabolites for efficient excretion.
-
Bioactivation: Transformation into pharmacologically active or, in some cases, reactive and toxic metabolites.
-
Altered Pharmacokinetics: Changes in the rate of clearance, which can lead to drug-drug interactions (DDIs).[6]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 2-(4-Chlorophenyl)-2-phenylethylamine HCl. We will move from theoretical predictions to detailed in vitro protocols and advanced analytical workflows, emphasizing the causality behind experimental choices to ensure robust and reliable results.
Part 1: Predictive Metabolism Based on Chemical Structure
The structure of 2-(4-Chlorophenyl)-2-phenylethylamine provides clear indicators of its likely metabolic pathways. As a phenethylamine derivative, it is susceptible to enzymatic reactions common to this class.[1][7] The primary amine and aromatic rings are key sites for biotransformation.
Phase I Reactions (Functionalization):
-
Deamination: The primary amine is a prime target for Monoamine Oxidases (MAO) and certain Cytochrome P450 (CYP) enzymes, which would convert it to the corresponding aldehyde.[7] This aldehyde can be further oxidized to a carboxylic acid.
-
Aromatic Hydroxylation: The phenyl and chlorophenyl rings can be hydroxylated, typically at the para-position, by CYP enzymes (e.g., CYP2D6, CYP3A4).[8][9]
-
N-Acetylation: The primary amine can be acetylated by N-acetyltransferases (NATs), a common pathway for phenethylamines.[10]
-
Dechlorination: While less common for aromatic chlorides, reductive dechlorination is a possible, albeit minor, pathway.[11][12][13]
Phase II Reactions (Conjugation):
-
Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronides.
-
Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).
The following diagram illustrates these predicted metabolic transformations.
Part 2: In Vitro Methodologies for Metabolite Generation
In vitro systems are indispensable tools for initial metabolic screening, offering a controlled environment to identify metabolites and the enzymes responsible for their formation.[14][15] The choice of system depends on the desired complexity and the metabolic pathways being investigated.[15]
Human Liver Microsomes (HLM) Assay
Expertise & Causality: HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes.[15] They are a cost-effective first-line tool rich in Phase I CYP enzymes but lack cytosolic Phase II enzymes like UGTs (unless supplemented).[15] This makes them ideal for specifically studying CYP-mediated metabolism. An NADPH regeneration system is crucial; CYPs are oxidoreductases that stoichiometrically consume NADPH, and without regeneration, their activity would quickly cease.
Protocol: HLM Metabolic Stability and Metabolite ID
-
Reagent Preparation:
-
Parent Compound Stock: Prepare a 10 mM stock of 2-(4-Chlorophenyl)-2-phenylethylamine HCl in a suitable organic solvent (e.g., DMSO, Methanol).
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
HLM Suspension: Thaw pooled human liver microsomes (commercially available) on ice and dilute to 2 mg/mL in phosphate buffer.
-
NADPH Regeneration Solution (e.g., "RapidStart"): Prepare according to the manufacturer's instructions, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation Setup (in triplicate):
-
On a 96-well plate, combine the following in order:
-
188 µL of Phosphate Buffer
-
2 µL of Parent Compound Stock (final concentration 10 µM)
-
10 µL of HLM suspension (final concentration 0.5 mg/mL)
-
-
Control Wells (Self-Validation):
-
No NADPH: Replace NADPH solution with buffer to confirm metabolism is cofactor-dependent.
-
No HLM: Replace HLM suspension with buffer to check for non-enzymatic degradation.
-
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of the NADPH Regeneration Solution.
-
Incubate at 37°C with gentle shaking. Collect time points (e.g., 0, 5, 15, 30, 60 minutes) for stability assessment and a final 60-minute point for metabolite identification.
-
-
Reaction Quenching:
-
To stop the reaction at each time point, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Diphenhydramine).
-
Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Hepatocyte Suspension Assay
Expertise & Causality: Cryopreserved human hepatocytes represent a more complete metabolic system, containing both Phase I and Phase II enzymes, as well as transporters.[16] This "gold standard" in vitro model provides a more comprehensive picture of metabolism, allowing for the identification of conjugated metabolites (e.g., glucuronides) that would be missed in a standard HLM assay.
Protocol: Hepatocyte Incubation
-
Reagent Preparation:
-
Hepatocyte Plating Medium: Use a specialized medium (e.g., Williams' Medium E) as recommended by the supplier.
-
Parent Compound: Prepare a working solution in the medium.
-
-
Cell Handling:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed medium and determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.
-
Dilute the cell suspension to the desired density (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the parent compound to achieve the final desired concentration (e.g., 1 µM).
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Sampling and Quenching:
-
Collect aliquots of the cell suspension at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quench the reaction by adding three volumes of ice-cold methanol with an internal standard.
-
Vortex and centrifuge to pellet cell debris and proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Part 3: Analytical Workflow for Metabolite Identification
The core of metabolite identification lies in the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18][19] This technique couples the separation power of LC with the sensitive detection and structural elucidation capabilities of MS.[17][20]
Workflow Rationale:
-
Chromatographic Separation (LC): Separates the parent drug from its metabolites and matrix components based on physicochemical properties (e.g., polarity). A C18 reversed-phase column is a common starting point for semi-polar compounds.[17]
-
Full Scan Mass Spectrometry (MS1): The initial MS scan detects all ionizable compounds eluting from the LC at a given time, providing their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, is critical for determining the accurate mass and predicting the elemental composition of potential metabolites.
-
Tandem Mass Spectrometry (MS/MS or MS2): In this step, ions of interest (precursor ions) from the MS1 scan are isolated, fragmented, and the resulting fragment ions are detected.[19] The fragmentation pattern is a structural fingerprint that helps elucidate the metabolite's structure.
The analytical workflow is visualized below.
Part 4: Data Interpretation and Structural Elucidation
Data analysis involves comparing the LC-MS data from test incubations with control samples. Putative metabolites will be present only in the complete incubation systems (i.e., with cells/microsomes and cofactors).
Key Steps:
-
Mass Shift Analysis: Metabolites are identified by searching for specific mass shifts from the parent compound, corresponding to known biotransformations.
-
Fragmentation Pattern Comparison: The MS/MS fragmentation pattern of a metabolite is compared to that of the parent drug. A shared fragment confirms a common core structure, while shifts in fragment masses can pinpoint the site of modification.
-
Retention Time Shifts: Metabolic changes alter a molecule's polarity, leading to shifts in its chromatographic retention time. For instance, hydroxylation typically decreases retention time on a reversed-phase column.
Table 1: Common Biotransformations and Corresponding Mass Shifts
| Biotransformation | Mass Change (Da) | Likely Enzyme Class | Notes |
| Hydroxylation | +15.9949 | CYP, FMO | Addition of an oxygen atom. |
| Dehydrogenation | -2.0156 | Dehydrogenase | Loss of two hydrogen atoms. |
| N-Oxidation | +15.9949 | CYP, FMO | Addition of oxygen to a nitrogen. |
| Deamination + Oxidation | -1.0317 | MAO, Aldehyde Oxidase | Net change from -CH-NH2 to -COOH. |
| N-Acetylation | +42.0106 | NAT | Addition of an acetyl group. |
| Glucuronidation | +176.0144 | UGT | Addition of glucuronic acid. |
| Sulfation | +79.9568 | SULT | Addition of a sulfonate group. |
Part 5: Reaction Phenotyping
Once metabolites are identified, it is crucial to determine which specific enzymes are responsible for their formation, a process known as reaction phenotyping. This is vital for predicting potential DDIs.[16][21]
Protocol: CYP Reaction Phenotyping using Recombinant Enzymes
Expertise & Causality: This approach uses individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to screen for their ability to metabolize the drug. This provides definitive evidence of which specific enzyme isoform is involved, which is critical since many drugs can inhibit or induce specific CYPs, leading to interactions.[6][9]
-
Setup: Follow the HLM protocol, but replace the pooled HLMs with individual recombinant CYP enzymes (co-expressed with cytochrome P450 reductase in a system like baculovirus).
-
Incubation: Incubate the parent compound with each major CYP isoform separately.
-
Analysis: Use LC-MS/MS to monitor the formation of a specific metabolite across the different CYP incubations. The enzyme producing the highest amount of the metabolite is identified as the primary contributor to that pathway.
Conclusion
The systematic investigation of the metabolic fate of 2-(4-Chlorophenyl)-2-phenylethylamine HCl is a multi-step process that requires a logical progression from prediction to confirmation. By employing a tiered approach starting with in vitro systems like human liver microsomes and hepatocytes, researchers can efficiently generate and identify key metabolites. The subsequent application of high-resolution LC-MS/MS provides the analytical power needed for confident structural elucidation. Finally, reaction phenotyping pinpoints the specific enzymes involved, offering critical insights into the compound's potential for drug-drug interactions and contributing to a comprehensive safety and pharmacological profile. This structured, mechanistically-driven approach ensures scientific rigor and generates the high-quality data required for regulatory submission and informed decision-making in drug development.
References
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- Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
- Li, W., & Li, N. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry.
- Cajka, T., & Fiehn, O. (2014). LC-MS-based metabolomics: Comprehensive review of analytical platforms and workflows. Vertex AI Search.
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- Food and Drug Administration. (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
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- Caramelo, B., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. ResearchGate.
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- Ren, Y., et al. (2022). Bioaccumulation and Biotransformation of Chlorinated Paraffins. Toxics.
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- Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment. Journal of Pharmacological and Toxicological Methods.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics.
- American Chemical Society. (2023). 2-Phenylethylamine.
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Computational Docking Studies of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride with Monoamine Transporters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for conducting and interpreting computational docking studies of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride with the core monoamine transporters: the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). We will move beyond a simple recitation of steps to explore the causal logic behind methodological choices, ensuring a robust and self-validating scientific workflow.
Introduction: The Scientific Imperative
Monoamine transporters (MATs) are integral membrane proteins that perform the critical function of neurotransmitter reuptake from the synaptic cleft, thereby terminating neuronal signaling.[1][2] This role places them at the center of monoaminergic system regulation, which governs mood, cognition, reward, and motor control.[3] Dysregulation of MATs is implicated in a host of neuropsychiatric conditions, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), making them prime targets for therapeutic intervention.[2][3]
The ligand of interest, this compound, belongs to the phenethylamine class, a structural scaffold found in numerous endogenous neurotransmitters and psychoactive compounds.[4][5] Its structure, featuring a primary amine and two aromatic rings, suggests a high potential for interaction with the binding sites of MATs. The hydrochloride salt form enhances its stability and solubility for research applications.[6]
Computational molecular docking serves as a powerful in-silico tool to predict how this ligand might bind to its protein targets. By simulating the intermolecular interactions at an atomic level, we can generate hypotheses about binding affinity, selectivity, and the specific molecular determinants of recognition, thereby guiding more targeted and efficient downstream drug discovery efforts.
Part 1: Foundational Principles & Strategic Rationale
The Target: Monoamine Transporter Architecture
MATs are members of the Solute Carrier 6 (SLC6) protein family, characterized by 12 transmembrane (TM) domains with intracellular N- and C-termini.[3][7] They function as symporters, utilizing the electrochemical gradients of sodium (Na+) and chloride (Cl−) ions to drive the transport of their respective neurotransmitters (dopamine, serotonin, or norepinephrine) from the extracellular space back into the presynaptic neuron.[2][7]
Key structural features relevant to docking include:
-
A Central Substrate Binding Site (S1): Located in the transmembrane core, this is the primary orthosteric site where the endogenous substrate and most competitive inhibitors bind. A highly conserved aspartate residue (Asp98 in SERT, Asp79 in DAT) is crucial, forming an ionic bond with the protonated amine of the substrate.[8][9][10]
-
An Allosteric "Vestibular" Site (S2): Situated in the extracellular vestibule, this secondary site can bind ligands and allosterically modulate the transporter's function.[2][11] Our focus will be on the S1 site.
Obtaining high-resolution crystal structures of human MATs has been historically challenging. Consequently, many computational studies rely on high-fidelity homology models, often built using the bacterial leucine transporter (LeuT) as a template, which shares the same structural fold.[1]
The Ligand: this compound
The structure of this ligand provides clear clues for a rational docking approach. The core pharmacophore elements are:
-
Protonated Amine: At physiological pH, the primary ethylamine group will be positively charged. This is the key feature expected to form a salt bridge with the conserved aspartate residue in the S1 pocket of all three MATs.[9]
-
Aromatic Rings (Phenyl and 4-Chlorophenyl): These bulky, hydrophobic groups are anticipated to engage in hydrophobic and pi-pi stacking interactions with aromatic and aliphatic residues within the binding pocket, such as phenylalanine, tyrosine, and valine.[12]
The central question is one of selectivity. Subtle differences in the amino acid composition of the S1 pockets among DAT, SERT, and NET will dictate the preferred binding orientation and affinity of the ligand. The 4-chloro substitution, in particular, may introduce specific interactions or steric constraints that favor one transporter over the others.
Part 2: A Self-Validating Experimental Protocol
This section details a rigorous, step-by-step workflow for the docking study. Each stage includes not just the "how" but the "why," establishing a protocol that is inherently trustworthy through built-in validation checkpoints.
Workflow Overview
Caption: Computational docking workflow from preparation to validation.
Step 1: Target Protein Preparation
-
Causality: The quality of the receptor structure is the single most important factor for a meaningful docking result. It must be as close to a physiologically relevant state as possible.
-
Protocol:
-
Structure Acquisition: Download appropriate crystal structures or homology models for human DAT, SERT, and NET from the Protein Data Bank (PDB). Prioritize structures in an outward-facing conformation, as this is the state that competitive inhibitors typically bind to.[9] If using a homology model, ensure it has been thoroughly validated.[11]
-
Pre-processing (Using Schrödinger Maestro or similar):
-
Remove all non-essential molecules, including water, crystallization artifacts, and co-crystallized ligands (unless being used for validation).
-
Add hydrogen atoms, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign correct bond orders and formal charges.
-
Using PROPKA, predict the protonation states of titratable residues (e.g., Asp, Glu, His) at a physiological pH of 7.4.
-
Perform a restrained energy minimization (e.g., using the OPLS force field) to relax the structure, remove steric clashes, and optimize the hydrogen-bonding network, while ensuring the backbone atoms do not deviate significantly from the starting structure.
-
-
Step 2: Ligand Preparation
-
Causality: The docking algorithm requires a valid, low-energy 3D conformation of the ligand with the correct protonation state to accurately sample its potential binding modes.
-
Protocol:
-
Structure Generation: Obtain the 2D structure of 2-(4-Chlorophenyl)-2-phenylethylamine from a database like PubChem or draw it manually.
-
3D Conversion and Ionization (Using LigPrep or similar):
-
Convert the 2D structure into a 3D model.
-
Generate possible ionization states at the target pH of 7.4. For this ligand, the primary amine will be protonated to form the ammonium cation.
-
Generate tautomers and stereoisomers if relevant (not critical for this specific achiral molecule, but essential for others).
-
-
Energy Minimization: Perform a final energy minimization of the 3D ligand structure to ensure it is in a low-energy conformation.
-
Step 3: Receptor Grid Generation
-
Causality: The grid defines the three-dimensional search space for the docking algorithm. Its precise placement is critical to focus the computational effort on the actual binding site, increasing both accuracy and efficiency.
-
Protocol:
-
Binding Site Definition: Define the center of the grid box based on the location of the S1 binding site. This is best accomplished by superimposing the transporter structure with a homologous structure that has a co-crystallized ligand (e.g., dopamine, serotonin) and centering the grid on that ligand's position.
-
Key Residue Guidance: Alternatively, center the grid on the key conserved aspartate residue (DAT: Asp79, SERT: Asp98).
-
Grid Dimensions: The inner box (docking volume) should be approximately 10-12 Å in each dimension, large enough to fully enclose the ligand. The outer box should extend further to allow for ligand rotation and translation during the docking process.
-
Step 4: Molecular Docking
-
Causality: This is the core simulation step where the ligand's conformational space is sampled within the defined grid to find the most favorable binding poses, as determined by a scoring function.
-
Protocol:
-
Algorithm Selection: Utilize a well-validated docking program such as Glide (Schrödinger) or AutoDock Vina.[13]
-
Execution:
-
Run the docking calculation using a standard precision (SP) mode for initial screening, followed by a more rigorous extra precision (XP) mode for the top candidates.
-
Allow for ligand flexibility, enabling the algorithm to explore different conformations of the molecule.
-
Generate a set number of output poses (e.g., 10-20) per transporter to allow for a thorough analysis of potential binding modes.
-
-
Output: The primary outputs are the docked poses of the ligand and a corresponding docking score (e.g., GlideScore, or binding affinity in kcal/mol for Vina), which estimates the ligand-receptor binding free energy.[14] A more negative score typically indicates a stronger predicted binding affinity.[14]
-
Part 3: Trustworthiness through Validation & Analysis
A docking result is merely a prediction. Its scientific value is established only through rigorous analysis and validation.
Logical Flow of Validation
Caption: Self-validating logic for docking protocol trustworthiness.
Step 5: Post-Docking Analysis & Interpretation
-
Visual Inspection: Carefully examine the top-scoring poses for each transporter. The pose must be sterically and chemically plausible.
-
Interaction Analysis: Identify and catalog the specific molecular interactions between the ligand and the protein for the most favorable pose:
-
Ionic Interaction: Confirm the formation of a salt bridge between the ligand's protonated amine and the key aspartate residue (Asp79 in DAT, Asp98 in SERT, Asp75 in NET).[9] This is the most critical interaction for anchoring the ligand.
-
Hydrogen Bonds: Look for hydrogen bonds between the amine group and the backbones or side chains of other polar residues.[8]
-
Hydrophobic & Aromatic Interactions: Map the interactions of the phenyl and chlorophenyl rings with hydrophobic pockets and aromatic residues (e.g., Phe, Tyr) in the binding site.[12] Note any potential pi-pi stacking.
-
Step 6: Protocol Validation
-
Causality: This step ensures that the chosen docking parameters (grid placement, algorithm settings) can accurately reproduce known experimental results, thereby building confidence in the predictions made for the novel test ligand.[15]
-
Method 1: Re-docking of a Co-crystallized Ligand:
-
Protocol: If a high-resolution crystal structure with a bound ligand is available for any of the transporters (or a close homolog), extract this native ligand and dock it back into the binding site using the exact same protocol.
-
Success Criterion: Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately replicate the experimentally observed binding mode.[15]
-
-
Method 2: Correlation with Known Binders:
-
Protocol: Dock a small set of known reference compounds (e.g., for DAT: dopamine, cocaine; for SERT: serotonin, fluoxetine) with known experimental binding affinities (IC50 or Ki values).
-
Success Criterion: While a perfect linear correlation is not expected, the docking scores should generally rank the compounds in an order that reflects their experimental potencies.[16][17] For example, potent inhibitors should have more favorable (more negative) docking scores than weaker binders or endogenous substrates.
-
Data Presentation: Quantitative Summary
Once the protocol is validated, the results for this compound can be interpreted with a high degree of confidence.
| Target Transporter | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| DAT | [Score] | Asp79, Val152, Tyr156, Phe320, Phe326 | Ionic, Hydrophobic, Pi-Pi Stacking |
| SERT | [Score] | Asp98, Ala173, Ser438, Thr439 | Ionic, Hydrogen Bonding, Hydrophobic |
| NET | [Score] | Asp75, Gly149, Ser419, Ser420 | Ionic, Hydrogen Bonding, Hydrophobic |
(Note: Residue numbers are illustrative and depend on the specific protein structures used. Scores are placeholders for actual results.)
Based on this data, one can hypothesize the ligand's selectivity profile. A significantly more favorable docking score for one transporter suggests preferential binding. The specific interactions identified can then be used to explain this selectivity at a molecular level, providing a powerful rationale for further experimental testing and lead optimization.
References
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Wikipedia. Monoamine transporter. [Link]
-
Cheng, M. H., & Bahar, I. (2012). Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. The AAPS journal, 14(4), 898–907. [Link]
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Wikipedia. Vesicular monoamine transporter. [Link]
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ResearchGate. How to validate the molecular docking results?. (2022). [Link]
-
Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545–556. [Link]
-
Grokipedia. Monoamine transporter. [Link]
-
ResearchGate. How can I validate docking result without a co-crystallized ligand?. (2021). [Link]
-
ResearchGate. How to validate molecular docking results with no proper crystal structure??. (2021). [Link]
-
Koldsø, H., Severinsen, K., Kalmod, S. G., Olsen, L., & Schiøtt, B. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in neuroscience, 8, 174. [Link]
-
Frontiers. Monoamine transporters: insights from molecular dynamics simulations. [Link]
-
Koldsø, H., Noer, A. G., & Schiøtt, B. (2013). Comparative modeling of the human monoamine transporters: similarities in substrate binding. ACS chemical neuroscience, 4(2), 276–287. [Link]
-
ACS Publications. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. [Link]
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Frontiers. Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. [Link]
-
Wainscott, D. B., Johnson, D. N., & Nelson, D. L. (2007). Structure-activity correlations for beta-phenethylamines at human trace amine receptor 1. Journal of medicinal chemistry, 50(2), 286–295. [Link]
-
Wikipedia. Phenethylamine. [Link]
-
Lee, E. J., Lee, J., Kim, E., Park, J. Y., & Lee, S. Y. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & therapeutics, 28(1), 89–97. [Link]
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bioRxiv. Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity. [Link]
-
bioRxiv. Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish. [Link]
-
Chem-Impex. 2-(4-Methoxyphenyl)-2-Phenylethylamine Hydrochloride. [Link]
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American Chemical Society. 2-Phenylethylamine. [Link]
-
Mico, J. A., & Berrocoso, E. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel, Switzerland), 11(4), 101. [Link]
-
WebMD. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Pifl, C., Drobny, E., Reither, H., & Singer, E. A. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. European journal of pharmacology, 281(3), R1–R3. [Link]
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Methodological & Application
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride in Human Plasma
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride in human plasma. The described method is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies in the drug development pipeline. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated to meet the rigorous standards of the pharmaceutical industry, offering excellent linearity, accuracy, precision, and stability over the desired concentration range.
Introduction
This compound is a phenethylamine derivative with potential applications in medicinal chemistry and pharmacology.[1] As with any new chemical entity, a robust and reliable bioanalytical method is essential for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in biological matrices.[2] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis in the pharmaceutical industry due to its superior sensitivity, selectivity, and speed.[3]
The primary challenge in developing such methods lies in effectively isolating the target analyte from complex biological matrices like plasma, which contains abundant proteins and other endogenous components that can interfere with analysis. This application note details a comprehensive workflow, from plasma sample preparation to final data analysis, providing a validated protocol that ensures data integrity and regulatory compliance. The causality behind each step, from the choice of sample cleanup to the selection of mass spectrometry parameters, is explained to provide a deeper understanding of the method's scientific foundation.
Analyte Properties
-
Molecular Formula: C₁₄H₁₄ClN · HCl[5]
-
Chemical Structure:
-
Physicochemical Information: It is a crystalline solid, soluble in water and organic solvents, which is typical for amine hydrochloride salts.[1] Its basic nature, due to the primary amine group, makes it a suitable candidate for positive mode electrospray ionization.[6]
Experimental
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): 2-Phenylethylamine-d4 hydrochloride (or a suitable structural analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended for good separation.[8]
Causality of Method Design
The overall workflow is designed for efficiency, robustness, and sensitivity.
Caption: High-level workflow from sample receipt to final quantification.
Detailed Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of 2-(4-Chlorophenyl)-2-phenylethylamine HCl and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CCs and QC samples at low, medium, and high concentrations. A typical calibration range might be 0.5 to 500 ng/mL.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and high-throughput capability, making it ideal for drug development studies.[9] Acetonitrile is a highly effective precipitating agent, providing efficient protein removal.[10][11]
Protocol:
-
Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[11]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[10]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 100 µL of water containing 0.1% formic acid to the supernatant. This step reduces the organic solvent concentration, improving peak shape during chromatography.
-
Seal the plate/vial and inject into the HPLC-MS/MS system.
Caption: Step-by-step protein precipitation workflow.
HPLC-MS/MS Method Parameters
The following parameters provide a starting point for method optimization.
Table 1: HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 50 x 2.1 mm, 2.6 µm | Provides excellent retention and separation for moderately polar compounds like phenethylamines.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for better ionization and improves chromatographic peak shape.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution of the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and system pressure. |
| Gradient Elution | Start at 5% B, ramp to 95% B, hold, and re-equilibrate | Ensures separation from endogenous plasma components and efficient elution of the analyte. |
| Injection Volume | 5 µL | Minimizes potential matrix effects while providing sufficient sensitivity. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times.[12] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine group on the analyte is readily protonated, making positive ion mode highly efficient.[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing background noise.[12] |
| Precursor Ion (Q1) | [M+H]⁺ of Analyte and IS | The protonated molecular ion is selected in the first quadrupole. This will be determined by direct infusion of the standards. |
| Product Ion (Q3) | Most stable and abundant fragment ion | Collision-induced dissociation in the second quadrupole generates fragment ions. The most intense and specific fragment is selected for quantification. |
| Source Temperature | ~500 °C | Optimized for efficient desolvation of the mobile phase. |
| Dwell Time | 100 ms | Ensures sufficient data points are collected across each chromatographic peak for accurate integration. |
Method Validation
The developed method must be validated according to guidelines from regulatory bodies like the FDA or EMA to ensure its reliability for bioanalysis.[2][13]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank plasma from at least 6 different sources should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | At least 6 non-zero calibration points. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-day analysis of QC samples (n≥5) at LLOQ, Low, Mid, and High concentrations. Mean accuracy should be within 85-115% (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).[14] |
| Recovery | To assess the efficiency of the extraction procedure. | Compares the peak area of an extracted sample to that of a post-extraction spiked sample at the same concentration. Should be consistent and reproducible. |
| Matrix Effect | To evaluate the ion suppression or enhancement from the plasma matrix. | Compares the peak area of a post-extraction spiked sample to that of a pure solution. The IS-normalized matrix factor should be consistent across different plasma lots. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Assessed under various conditions: bench-top (room temp), freeze-thaw cycles (3 cycles), and long-term storage (-80°C). Analyte concentration should remain within ±15% of the initial value. |
Discussion and Conclusion
This application note presents a comprehensive and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The methodology is grounded in established bioanalytical principles, prioritizing efficiency, sensitivity, and reliability.[3][15] The use of protein precipitation simplifies the sample preparation process, making it amenable to high-throughput environments common in drug development.[16] The specificity of MRM detection ensures that the analyte can be accurately measured even at low concentrations, a critical requirement for pharmacokinetic studies.[17]
The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the comprehensive validation plan, provide researchers with a solid foundation for implementing this method in their laboratories. By explaining the rationale behind key experimental choices, this guide empowers scientists to not only replicate the protocol but also to adapt and troubleshoot it for their specific needs. This validated method is fit-for-purpose and can be confidently deployed to support preclinical and clinical studies, ultimately accelerating the drug development process.
References
- Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
- Arfianti, I. (2019, October 4). a protein precipitation extraction method. Protocols.io.
- CymitQuimica. (n.d.). CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride.
- ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services.
- Tandel, D., et al. (n.d.). Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application. Oxford Academic.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
- Journal of Pharmaceutical and Allied Sciences. (n.d.). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation.
- Sigma-Aldrich. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis.
- YouTube. (2025, August 25). Advancing bioanalytical method development and validation for small molecules.
- Lee, J. Y., et al. (2022, March 21). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. PubMed.
- Lin, H. R., et al. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.
- Papaseit, E., et al. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC - NIH.
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Application Notes and Protocols for the Intravenous Administration of 2-(4-Chlorophenyl)-2-phenylethylamine HCl in Behavioral Studies
These application notes provide a detailed protocol for the preparation and intravenous (IV) administration of 2-(4-Chlorophenyl)-2-phenylethylamine HCl for use in behavioral studies with laboratory mice. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
2-(4-Chlorophenyl)-2-phenylethylamine HCl is a derivative of phenethylamine, a trace amine that functions as a neuromodulator and neurotransmitter in the central nervous system (CNS).[1] Phenethylamine and its derivatives are known to act as CNS stimulants.[2][3] The parent compound, phenethylamine, modulates monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2).[2] This action leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which is believed to underlie the psychostimulant effects of this class of compounds.
The introduction of a chlorine atom at the para position of the phenyl ring in 2-(4-Chlorophenyl)-2-phenylethylamine HCl is expected to modulate its pharmacological properties, including its potency, and metabolic stability. The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, making it suitable for the preparation of sterile formulations for intravenous administration.[4]
This protocol outlines the necessary steps for the preparation of a sterile solution of 2-(4-Chlorophenyl)-2-phenylethylamine HCl and its intravenous administration to mice for the subsequent evaluation of its effects on behavior, with a focus on the open-field test to assess locomotor activity and stereotypy.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 21998-50-5 | [5] |
| Molecular Formula | C₁₄H₁₅Cl₂N | [4] |
| Molecular Weight | 268.18 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water and organic solvents | [4] |
Mechanism of Action: The Phenethylamine Class
Phenethylamine and its derivatives, including 2-(4-Chlorophenyl)-2-phenylethylamine HCl, are thought to exert their psychostimulant effects primarily through the modulation of catecholaminergic systems. The proposed mechanism involves the release of dopamine and norepinephrine from presynaptic terminals. This is achieved through a dual action: agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). Activation of TAAR1 can lead to a reversal of the dopamine transporter (DAT), causing an efflux of dopamine into the synaptic cleft.[4]
Figure 1: Proposed mechanism of action for phenethylamine derivatives.
Safety and Toxicity
Acute toxicity data for the intraperitoneal administration of para-chloro-phenylethylamine (p-Cl-PEA) in mice has been reported. It is crucial to note that intravenous toxicity may be higher, and a thorough dose-finding study is essential.
| Compound | LD₅₀ (mg/kg, i.p. in mice) | Source |
| p-Chloro-phenylethylamine | 146.7 ± 1.7 | [6] |
Adverse effects of high doses of phenethylamine and its derivatives can include severe neurotoxicity, cardiovascular complications, and multi-organ toxicity.[7] Seizures have also been reported with direct brain administration.[7] Therefore, it is imperative to start with low doses and carefully observe the animals for any signs of distress.
Protocol for Intravenous Administration
Materials
-
2-(4-Chlorophenyl)-2-phenylethylamine HCl powder
-
Sterile 0.9% saline for injection
-
Sterile water for injection
-
0.22 µm sterile syringe filters
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Vortex mixer
-
pH meter or pH strips
-
Sterile conical tubes
Preparation of Injectable Solution
-
Vehicle Preparation: The recommended vehicle for intravenous administration is sterile 0.9% saline. It is crucial that the vehicle is isotonic and at a physiological pH (around 7.4) to minimize discomfort and potential for hemolysis.
-
Solution Formulation (Example for a 1 mg/mL solution):
-
Aseptically weigh 1 mg of 2-(4-Chlorophenyl)-2-phenylethylamine HCl powder and place it in a sterile conical tube.
-
Add 1 mL of sterile 0.9% saline to the tube.
-
Vortex the solution until the powder is completely dissolved. The hydrochloride salt is expected to be water-soluble.[4]
-
Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (7.2-7.4) using sterile, dilute solutions of NaOH or HCl.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.
-
-
Fresh Preparation: It is highly recommended to use freshly prepared solutions for each experiment to ensure potency and stability.
Intravenous Administration Procedure (Tail Vein Injection in Mice)
-
Animal Restraint: Properly restrain the mouse. Various commercial restraint devices are available that allow for safe and secure handling while providing access to the tail.
-
Vein Dilation: To facilitate injection, dilate the lateral tail veins by warming the tail. This can be achieved using a heat lamp or by immersing the tail in warm water (approximately 40°C).
-
Injection Site: Identify one of the lateral tail veins. Clean the injection site with an alcohol swab.
-
Injection:
-
Using a sterile syringe with a 27-30 gauge needle, insert the needle into the vein at a shallow angle with the bevel facing up.
-
Slowly inject the desired volume. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any immediate adverse reactions.
Figure 2: Workflow for the intravenous administration of 2-(4-Chlorophenyl)-2-phenylethylamine HCl.
Recommended Behavioral Assay: Open-Field Test
The open-field test is a widely used assay to assess locomotor activity and anxiety-like behavior in rodents.[8][9] Following the administration of a psychostimulant, an increase in locomotor activity (distance traveled, rearing frequency) and the emergence of stereotyped behaviors (circling, repetitive head movements) are expected.
Apparatus
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material that can be easily cleaned.
-
A video camera mounted above the arena to record the session.
-
Automated tracking software to analyze the animal's movement.
Procedure
-
Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Administration: Administer 2-(4-Chlorophenyl)-2-phenylethylamine HCl or vehicle via tail vein injection as described above.
-
Testing:
-
Immediately after injection, gently place the mouse in the center of the open-field arena.
-
Record the session for a predetermined duration (e.g., 30-60 minutes). The exact timing should be determined based on pilot studies, as the pharmacokinetic profile of the compound is not yet fully characterized.
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis: The tracking software can be used to quantify various behavioral parameters.
| Behavioral Parameter | Description | Expected Effect of Psychostimulant |
| Total Distance Traveled | The total distance the mouse moves within the arena. | Increase |
| Time in Center Zone | The amount of time the mouse spends in the central, more exposed area of the arena. | Variable, may decrease due to thigmotaxis or increase with anxiolytic effects. |
| Rearing Frequency | The number of times the mouse stands on its hind legs. | Increase |
| Stereotypy Score | A rated score for repetitive, non-goal-oriented behaviors (e.g., circling, head weaving). | Increase |
Dose-Response and Pharmacokinetic Considerations
Due to the limited publicly available data on the intravenous administration of 2-(4-Chlorophenyl)-2-phenylethylamine HCl, a pilot dose-response study is strongly recommended. Based on toxicity data for the para-chloro analog and dosing of other phenethylamines, a starting dose range of 0.1 to 3 mg/kg could be explored.
The pharmacokinetic profile of this compound is not well-established. A study on the intravenous administration of the parent compound, β-phenylethylamine, in rats showed that striatal concentrations were significantly higher than plasma concentrations and followed a two-compartment model. This suggests that 2-(4-Chlorophenyl)-2-phenylethylamine HCl is likely to rapidly penetrate the brain. Behavioral assessments should commence immediately after injection and continue for at least 60 minutes to capture the peak effects and subsequent decline in activity.
Conclusion
This document provides a comprehensive protocol for the intravenous administration of 2-(4-Chlorophenyl)-2-phenylethylamine HCl in mice for behavioral studies. Adherence to sterile technique, careful dose selection based on pilot studies, and standardized behavioral testing procedures are essential for obtaining reliable and reproducible data. The information presented herein, grounded in the known pharmacology of the phenethylamine class of compounds, offers a solid foundation for investigating the psychoactive properties of this specific derivative.
References
- Gould, T. D. (Ed.). (2009).
- Sturman, O., & Germain, P. L. (2022). The Open Field Test.
- Ryu, I. S., Kim, O. H., Kim, J. S., Sohn, S., Choe, E. S., Lim, R. N., ... & Jang, E. Y. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 22(17), 9485.
- Bergman, J., & Spealman, R. D. (2001). Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors. Psychopharmacology, 159(1), 35-42.
- Baker, G. B., Raiteri, M., Bertollini, A., Del Carmine, R., & Martin, I. L. (1976). Effects of p-chloro-beta-phenylethylamine on the uptake and release of putative amine neurotransmitters in rat brain. British journal of pharmacology, 58(3), 420P.
- Ryu, I. S., Kim, O. H., Kim, J. S., Sohn, S., Choe, E. S., Lim, R. N., ... & Jang, E. Y. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International journal of molecular sciences, 22(17), 9485.
- Mosnaim, A. D., Callaghan, O. H., Hudzik, T., & Wolf, M. E. (2019). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Journal of Psychoactive Drugs, 51(1), 83-89.
- Park, H. K., Na, J. C., Jang, J. K., & Kim, J. H. (2009). Repeated exposure to β-phenylethylamine produces locomotor sensitization to amphetamine, but not vice versa, in the rat. Experimental neurobiology, 18(1), 8–12.
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Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). 2C (psychedelics). Retrieved January 21, 2026, from [Link]
- Mosnaim, A. D., Ranade, V. V., Wolf, M. E., & Puente, J. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Medical hypotheses, 85(6), 957-962.
- Tsuji, A., Terasaki, T., & Ose, A. (1991). A kinetic analysis of the effects of beta-phenylethylamine on the concentrations of dopamine and its metabolites in the rat striatum. Journal of pharmacobio-dynamics, 14(12), 734–741.
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University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved January 21, 2026, from [Link]
- Jones, R. S. (1982). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. British journal of pharmacology, 77(1), 191–199.
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Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). 2C-B. Retrieved January 21, 2026, from [Link]
- Borowsky, B., & Adham, N. (1979). Behavioral and biochemical actions of p-chlorophenylethylamine (p-CPEA) in mice. Life sciences, 24(7), 595-601.
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American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved January 21, 2026, from [Link]
- Caprioli, D., Zeric, T., Thorndike, E. B., & Newman, A. H. (2020). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International journal of molecular sciences, 21(18), 6886.
- Sjoerdsma, A., & Udenfriend, S. (1955). Effects of beta-phenylethylamine on rat locomotor behavior and avoidance learning. Journal of pharmacology and experimental therapeutics, 113(2), 216-220.
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Frontiers. (n.d.). Effects of GS-967, GS-6615 and ranolazine on the responses of the rabbit aorta to adrenergic nerve stimulation. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). 2C-C. Retrieved January 21, 2026, from [Link]
- Iversen, L. L. (2013). β-phenylethylamine, a small molecule with a large impact. Brain research, 1528, 1-3.
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Application Notes and Protocols: A Comprehensive Guide to Assessing Locomotor Activity Following 2-(4-Chlorophenyl)-2-phenylethylamine HCl Administration
Introduction: Unveiling the Psychomotor Signature of a Novel Phenethylamine Derivative
2-(4-Chlorophenyl)-2-phenylethylamine HCl is a substituted phenethylamine, a class of compounds known for their significant effects on the central nervous system.[1][2][3] Structurally related to endogenous trace amines and synthetic psychostimulants like amphetamine, this compound is predicted to modulate monoaminergic neurotransmission.[3][4] Specifically, phenethylamines often exert their effects by acting as releasing agents or reuptake inhibitors at dopamine (DAT) and norepinephrine (NET) transporters.[5] This neurochemical action typically translates to observable behavioral changes, most notably an increase in spontaneous locomotor activity.[2][6][7]
The assessment of locomotor activity is a cornerstone of behavioral pharmacology, providing a sensitive and reliable measure of a compound's stimulant or depressant properties. The open-field test is a widely accepted and validated method for this purpose, allowing for the quantification of exploratory behavior and general motor function in a novel environment.[8][9][10] By meticulously characterizing the dose-dependent effects of 2-(4-Chlorophenyl)-2-phenylethylamine HCl on locomotor activity, researchers can gain crucial insights into its neuropharmacological profile, potency, and potential therapeutic or adverse effects.
This document provides a detailed, field-proven protocol for conducting a comprehensive assessment of locomotor activity in rodents following the administration of 2-(4-Chlorophenyl)-2-phenylethylamine HCl. The protocol is designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data for researchers in drug discovery and development.
Mechanism of Action: The Dopaminergic Hypothesis
The primary hypothesis underlying the expected locomotor effects of 2-(4-Chlorophenyl)-2-phenylethylamine HCl is its interaction with the dopamine transporter. The phenylethylamine backbone is a well-established pharmacophore for DAT ligands.[11][12] The addition of a 4-chloro substitution on the phenyl ring is known to influence the potency and selectivity of phenethylamines for monoamine transporters.[5] It is plausible that 2-(4-Chlorophenyl)-2-phenylethylamine HCl acts as a dopamine reuptake inhibitor or releasing agent, leading to an accumulation of synaptic dopamine in brain regions critical for motor control, such as the nucleus accumbens and striatum. This surge in dopaminergic signaling is a hallmark of psychostimulant action and is strongly correlated with increased locomotor activity.[5][13]
Materials and Reagents
| Item | Supplier | Catalogue No. | Notes |
| 2-(4-Chlorophenyl)-2-phenylethylamine HCl | TBD | TBD | Purity >98% |
| Sterile Saline (0.9% NaCl) | Major Supplier | Standard | Vehicle Control |
| Animal Model (e.g., C57BL/6J mice) | Reputable Vendor | Strain-specific | Male, 8-10 weeks old |
| Open-Field Arena | Maze Engineers or equivalent | TBD | 40 cm x 40 cm x 30 cm, non-porous, opaque material |
| Automated Tracking Software | Noldus EthoVision XT or equivalent | TBD | For video recording and analysis |
| Syringes (1 mL) and Needles (27G) | Standard Supplier | Standard | For intraperitoneal injections |
| 70% Ethanol | Standard Supplier | Standard | For cleaning the arena |
| Personal Protective Equipment (PPE) | Standard Supplier | Standard | Lab coat, gloves, safety glasses |
Experimental Workflow Diagram
Caption: Experimental workflow for assessing locomotor activity.
Detailed Experimental Protocol
Animal Handling and Habituation
-
Rationale: To minimize stress-induced behavioral confounds, it is crucial to acclimate the animals to the housing facility and the experimental procedures.
-
Procedure:
-
Upon arrival, house the mice in groups of 3-5 per cage in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow a minimum of 7 days for acclimation to the housing facility before any experimental manipulation.
-
For 3 consecutive days leading up to the experiment, handle each mouse for approximately 1-2 minutes.
-
On the last two days of handling, simulate the injection procedure by gently restraining the mouse and pricking it with a needle cap (without the needle) to habituate it to the sensation.
-
Drug Preparation and Dosing
-
Rationale: Accurate drug preparation and administration are fundamental for a reliable dose-response evaluation. Due to the lack of specific dosage information for 2-(4-Chlorophenyl)-2-phenylethylamine HCl, a dose-response study is essential. Based on data from structurally similar compounds like beta-phenylethylamine, a starting range is proposed.[3][6]
-
Procedure:
-
Prepare a stock solution of 2-(4-Chlorophenyl)-2-phenylethylamine HCl in sterile 0.9% saline. The concentration of the stock solution should be calculated based on the highest dose to be administered.
-
Perform serial dilutions from the stock solution to prepare the lower doses.
-
Proposed Dose-Response Study: Administer the following doses via intraperitoneal (i.p.) injection:
-
Vehicle (0.9% Saline)
-
1 mg/kg
-
3 mg/kg
-
10 mg/kg
-
30 mg/kg
-
-
The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
A minimum of 8-10 animals per group is recommended for sufficient statistical power.
-
Open-Field Test Procedure
-
Rationale: The open-field test capitalizes on the conflict between a rodent's innate aversion to open spaces and its drive to explore a novel environment.[8] Changes in locomotor patterns provide insights into the drug's effects on anxiety and motor function.
-
Procedure:
-
Transport the mice in their home cages to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[14]
-
Clean the open-field arena thoroughly with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.
-
Administer the assigned dose of 2-(4-Chlorophenyl)-2-phenylethylamine HCl or vehicle to a mouse.
-
Immediately after injection, gently place the mouse in the center of the open-field arena.
-
Start the automated tracking software to record the session for a predefined duration (e.g., 60 minutes). A 60-minute session allows for the observation of both the onset and duration of the drug's effect.
-
At the end of the session, return the mouse to its home cage.
-
Repeat steps 2-6 for all animals, ensuring the experimenter is blind to the treatment conditions.
-
Data Analysis and Interpretation
Key Locomotor Parameters
The automated tracking software will provide a wealth of data. The following parameters are most relevant for assessing locomotor activity:
-
Total Distance Traveled (cm): The primary measure of overall locomotor activity.
-
Horizontal Activity: The number of beam breaks or movements in the x-y plane.
-
Vertical Activity (Rearing): The number of times the animal stands on its hind legs. This can be an indicator of exploratory behavior.
-
Time Spent in Center Zone vs. Periphery: A measure of anxiety-like behavior (thigmotaxis). Anxiolytic or stimulant effects may increase time spent in the center.
-
Ambulatory Time (s): The total time the animal is in motion.
-
Stereotypy Counts: The number of repetitive, non-locomotor movements (e.g., sniffing, head-weaving). High doses of psychostimulants can induce stereotypy, which may interfere with locomotion.
Statistical Analysis
-
Rationale: Appropriate statistical analysis is crucial for determining the significance of the observed effects.
-
Procedure:
-
Analyze the data using a one-way Analysis of Variance (ANOVA) with "Dose" as the independent variable for each of the key parameters.
-
If the ANOVA reveals a significant main effect of dose, perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare each dose group to the vehicle control group.
-
For time-course analysis (e.g., activity in 5-minute bins), use a two-way repeated measures ANOVA with "Dose" as the between-subjects factor and "Time" as the within-subjects factor.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation
Quantitative data should be summarized in a clear and concise table.
| Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Time in Center (s, Mean ± SEM) |
| Vehicle | Enter Data | Enter Data | Enter Data |
| 1 | Enter Data | Enter Data | Enter Data |
| 3 | Enter Data | Enter Data | Enter Data |
| 10 | Enter Data | Enter Data | Enter Data |
| 30 | Enter Data | Enter Data | Enter Data |
Expected Outcomes and Interpretation
A dose-dependent increase in locomotor activity (total distance traveled, horizontal activity) is the anticipated outcome if 2-(4-Chlorophenyl)-2-phenylethylamine HCl acts as a psychostimulant. At higher doses, a decrease in locomotor activity might be observed, potentially due to the emergence of stereotyped behaviors. The time course analysis will reveal the onset and duration of the drug's effects. An increase in rearing and time spent in the center zone may also be observed, suggesting a reduction in anxiety-like behavior or an increase in exploratory drive.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of locomotor stimulation.
References
-
Chojnacki, M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Available at: [Link]
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Dean, B. V., et al. (2013). 2C or not 2C: phenethylamine designer drug review. Journal of Medical Toxicology, 9(2), 172–178. Available at: [Link]
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Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(5), 875–888. Available at: [Link]
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Jackson, D. M. (1972). The effect of beta-phenylethylamine upon spontaneous motor activity in mice: a dual effect on locomotor activity. The Journal of Pharmacy and Pharmacology, 24(5), 383–389. Available at: [Link]
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Kim, J., et al. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. Journal of Psychopharmacology, 34(9), 1056–1067. Available at: [Link]
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Kraeuter, A. K., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 89-94. Available at: [Link]
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Maze Engineers. (n.d.). Open Field Test. Conduct Science. Available at: [Link]
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Motohashi, N., et al. (1983). [Effect of beta-phenylethylamine on locomotor activity and brain catecholamine metabolism in mice]. Yakubutsu Seishin Kodo, 3(2), 67–75. Available at: [Link]
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Nakahara, D., et al. (1986). Effects of phenylethylamine on rat locomotor behavior and avoidance learning. Psychopharmacology, 89(3), 269–273. Available at: [Link]
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Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European Journal of Pharmacology, 463(1-3), 3-33. Available at: [Link]
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Sonti, S., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules, 11(11), 1639. Available at: [Link]
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Tirelli, E., & Terry, P. (1993). Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice. Psychopharmacology, 110(1-2), 69–75. Available at: [Link]
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Wang, S., et al. (2017). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 541(7636), 105–110. Available at: [Link]
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BehaviorCloud. (n.d.). Open Field Test Protocol. Available at: [Link]
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Dourish, C. T. (1982). Beta-phenylethylamine and locomotor activity in mice. Interaction with catecholaminergic neurones and receptors. Arzneimittel-Forschung, 32(4), 383-386. Available at: [Link]
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Lee, J., et al. (2012). Repeated Exposure to β-phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. Experimental Neurobiology, 21(1), 30–36. Available at: [Link]
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Musumeci, M., et al. (2023). The open field assay is influenced by room temperature and by drugs that affect core body temperature. Journal of Neuroscience Methods, 387, 109804. Available at: [Link]
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Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. Available at: [Link]
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Seminerio, M. J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6802–6806. Available at: [Link]
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Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(3), 967. Available at: [Link]
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Application Notes and Protocols: The Use of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride in Neuroscience Research
Introduction: Unveiling a Potential Modulator of Monoaminergic Systems
2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride is a substituted phenethylamine derivative of interest for neuroscience research, particularly in the study of monoaminergic neurotransmission.[1][2] As a member of the phenethylamine class, which includes endogenous neuromodulators and potent central nervous system (CNS) stimulants, this compound is structurally poised to interact with key components of the dopaminergic, serotonergic, and noradrenergic systems.[3][4][5] The hydrochloride salt form of this compound enhances its stability and solubility in aqueous solutions, making it suitable for a variety of in vivo and in vitro experimental applications.[1]
While specific pharmacological data for this compound is not extensively available in public-domain literature, its structural similarity to phenethylamine (PEA) and its para-chlorinated analog (p-Cl-PEA) allows for informed hypotheses regarding its mechanism of action and potential research applications.[6][7] It is presumed to act as a monoamine reuptake inhibitor and/or releasing agent, with a likely affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7][8] The presence of the chloro-substituent on one of the phenyl rings may influence its potency, selectivity, and pharmacokinetic profile compared to the parent phenethylamine molecule.[6][9]
These application notes provide a comprehensive guide for researchers and drug development professionals on the potential uses of this compound as a research tool. The protocols detailed herein are based on established methodologies for characterizing compounds that modulate monoamine transporter function.
Pharmacological Profile and Mechanism of Action (Inferred)
Based on the known pharmacology of phenethylamine and its analogs, this compound is hypothesized to exert its effects through one or more of the following mechanisms:
-
Inhibition of Monoamine Reuptake: By binding to DAT, NET, and/or SERT, the compound may block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing monoaminergic signaling.[7]
-
Promotion of Neurotransmitter Release: Similar to amphetamine and phenethylamine, it may act as a substrate for monoamine transporters, leading to their reversal and the subsequent release of neurotransmitters from the presynaptic terminal.[5][10][11]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamines are known to be agonists at TAAR1, a G-protein coupled receptor that modulates monoamine transporter function and neuronal firing.[5]
The precise binding affinities (Ki) and potencies (IC50) for each of the monoamine transporters would need to be empirically determined through radioligand binding assays and in vitro uptake inhibition studies.
Visualization of a Putative Mechanism of Action
The following diagram illustrates the hypothesized interaction of this compound with the dopamine transporter, leading to increased synaptic dopamine levels.
Caption: Hypothesized mechanism of 2-(4-Chlorophenyl)-2-phenylethylamine HCl at the dopamine transporter.
Experimental Applications and Protocols
In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis to assess the effects of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a freely moving rodent.
Causality behind Experimental Choices:
-
Freely Moving Animals: Using freely moving animals minimizes stress-induced artifacts in neurotransmitter levels that can occur with anesthesia.
-
Choice of Brain Region: The nucleus accumbens is a key region in the brain's reward circuitry and is densely innervated by dopaminergic neurons, making it an ideal target for studying the effects of potential dopamine reuptake inhibitors. The prefrontal cortex is another important region for studying effects on all three monoamines.
-
HPLC with Electrochemical Detection: This is a highly sensitive and specific method for quantifying monoamine neurotransmitters in microdialysis samples.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens shell).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
-
Baseline Sample Collection:
-
Collect at least four baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
-
Compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection). A range of doses should be tested, informed by toxicity data of analogs.[9]
-
-
Post-Administration Sample Collection:
-
Continue to collect dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of any changes.
-
Behavioral Pharmacology Assays
The following behavioral assays are suitable for characterizing the stimulant and rewarding effects of this compound.
This assay measures the stimulant effects of the compound on spontaneous movement.
Protocol:
-
Habituate the animals (mice or rats) to the open-field arenas for 30-60 minutes.
-
Administer this compound or vehicle.
-
Immediately place the animals back into the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated activity monitoring system.
-
Analyze the data to determine the dose-dependent effects of the compound on locomotor activity.
This assay assesses the rewarding or aversive properties of the compound.
Protocol:
-
Pre-Conditioning Phase:
-
Allow the animals to freely explore a two-chambered apparatus for 15 minutes to determine any initial chamber preference.
-
-
Conditioning Phase (typically 4-8 days):
-
On alternating days, administer the compound and confine the animal to one chamber.
-
On the other days, administer the vehicle and confine the animal to the opposite chamber.
-
-
Post-Conditioning (Test) Phase:
-
Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber for 15 minutes.
-
-
Data Analysis:
-
A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
-
Inferred Quantitative Data and Physicochemical Properties
The following table summarizes the known properties of the parent compound and a close analog, which can serve as a starting point for experimental design with this compound.
| Property | 2-Phenylethylamine (PEA) | p-Chloro-phenylethylamine (p-Cl-PEA) | 2-(4-Chlorophenyl)-2-phenylethylamine |
| Molecular Formula | C₈H₁₁N | C₈H₁₀ClN | C₁₄H₁₄ClN |
| Molecular Weight | 121.18 g/mol | 155.63 g/mol | 231.72 g/mol |
| CAS Number | 64-04-0 | 156-41-2 | 21998-50-5 |
| Inferred Primary Action | Monoamine Releaser, TAAR1 Agonist[5] | Catecholaminergic Activity[6] | Putative Monoamine Reuptake Inhibitor/Releaser |
| Acute Toxicity (LD50, mice, i.p.) | 226.7 ± 4.4 mg/kg[9] | 146.7 ± 1.7 mg/kg[9] | Not Determined |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
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Topic: Preparation of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride for In Vivo Dosing
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the preparation of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride for in vivo research. As a derivative of the neuromodulator 2-phenylethylamine (PEA), this compound is of significant interest in neuroscience and pharmacology.[1][2][3] The accuracy and reproducibility of in vivo studies hinge on the correct and consistent preparation of the dosing formulation. This document outlines a systematic approach, beginning with essential pre-formulation solubility assessments and culminating in step-by-step protocols for creating stable aqueous solutions and co-solvent formulations suitable for parenteral administration in animal models. The methodologies are grounded in established principles of pharmaceutical formulation to ensure scientific integrity, safety, and the validity of experimental outcomes.
Introduction: The Critical Role of Formulation
This compound is a substituted phenethylamine derivative, a class of compounds known for its diverse neuropharmacological activities.[1][4][5] When transitioning from in vitro assays to in vivo models, the method of drug delivery becomes a critical experimental parameter. The primary objective of formulation is to deliver a precise dose of the active pharmaceutical ingredient (API) in a safe, stable, and bioavailable manner.[6]
Parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous) bypasses the body's natural defenses, necessitating stringent control over the formulation's sterility, pH, and freedom from pyrogens and particulates.[7][8][9] An inappropriate vehicle or poorly prepared formulation can lead to confounded results due to vehicle-induced toxicity, poor drug solubility, or inconsistent bioavailability.[10][11][12] This guide, therefore, emphasizes a foundational, step-wise approach to formulation development.
Physicochemical Properties of this compound
A thorough understanding of the API's properties is the cornerstone of formulation development.
| Property | Value | Source |
| CAS Number | 21998-50-5 | [13] |
| Molecular Formula | C₁₄H₁₄ClN · HCl | [13] |
| Molecular Weight | 268.19 g/mol | |
| Appearance | White to off-white crystalline solid/powder | [1] |
| General Solubility | Reported to be soluble in water and organic solvents | [1] |
| Storage | Ambient Temperature |
Pre-Formulation Assessment: A Foundational Imperative
Before preparing a final dosing solution, it is imperative to experimentally determine the solubility of the specific batch of this compound in various common preclinical vehicles. While the parent compound, 2-phenylethylamine hydrochloride, is known to be soluble in water, substitutions on the phenyl ring can alter these properties.[2][5][14] This assessment dictates the most appropriate formulation strategy.
Protocol 1: Solubility Assessment in Common Preclinical Vehicles
Objective: To determine the approximate solubility of the test compound in a panel of vehicles to guide the selection of an appropriate formulation for the target dose.
Materials:
-
This compound
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettors and sterile tips
-
Vehicles for testing:
-
Sterile 0.9% Sodium Chloride Injection, USP ("Saline")
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Polyethylene glycol 300 (PEG300), NF grade
-
Tween® 80, NF grade
-
Methodology:
-
Preparation: Weigh out approximately 10 mg of this compound into a pre-tared sterile microcentrifuge tube. Record the exact weight.
-
Initial Vehicle Addition: Add a small, precise volume of the first test vehicle (e.g., 200 µL of 0.9% Saline) to the tube. This creates an initial high-concentration slurry (e.g., 50 mg/mL).
-
Solubilization Attempt: Vigorously vortex the tube for 2-3 minutes. After vortexing, visually inspect the solution against a dark background for any undissolved particles.
-
Incremental Addition: If the compound is not fully dissolved, add another precise aliquot of the vehicle (e.g., 200 µL) to decrease the concentration (e.g., to 25 mg/mL). Repeat Step 3.
-
Titration to Dissolution: Continue adding the vehicle in incremental aliquots, recording the total volume added at each step, until the compound is completely dissolved, resulting in a clear solution. The point at which a clear solution is achieved represents the approximate solubility.
-
Data Recording: Record the final concentration (mg/mL) at which the compound fully dissolved for each vehicle tested.
-
Repeat: Repeat this process for all selected vehicles.
Data Interpretation Table:
| Vehicle | Target Conc. (mg/mL) | Visual Observation (Clear/Cloudy/Suspension) | Approx. Solubility (mg/mL) |
| 0.9% Saline | 50 | ||
| PBS, pH 7.4 | 25 | ||
| 10% DMSO in Saline | 10 | ||
| 40% PEG300 in Saline | 5 | ||
| Other (Specify) | 1 |
Formulation Protocols for In Vivo Dosing
Based on the results from the solubility assessment, select the appropriate protocol. The guiding principle is to use the simplest vehicle system possible that maintains the compound in a stable, clear solution at the desired concentration.[10]
Caption: End-to-end experimental workflow.
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- Animal Dosing Vehicle Selection.
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candid
- Special Considerations for Developing Parenteral Formul
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.
- Navigating In Vivo Dehydrocorydaline Studies: A Technical Support Guide to Vehicle Selection. Benchchem.
- Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing. MilliporeSigma.
- Formulation of 2-Phenylethylamine Hydrochloride for In Vivo Studies: Applic
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- Excipients for Parenterals. DFE Pharma.
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- Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride. Benchchem.
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- Behavioral and electrophysiological effects of phenylethanolamine and 2-phenylethylamine. PubMed.
- Application Notes and Protocols for the Isolation of 2-Phenylethylamine
- A Researcher's Guide to Validating Behavioral Models for 2-Phenylethylamine Studies. Benchchem.
- 2-Phenylethylamine. American Chemical Society.
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- 2-Phenylethylamine (PEA)
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- Anti-depressive-like effect of 2-phenylethanol inhal
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Application Note & Protocols: Functional Characterization of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride using Cell-Based Assays
Introduction
2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride belongs to the phenethylamine class of compounds, which are known for their diverse pharmacological effects on the central nervous system.[1][2] Structurally similar to endogenous trace amines and synthetic psychoactive substances, this compound is predicted to interact with monoamine neurotransmitter systems.[1] Specifically, its activity may be mediated through interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as G-protein coupled receptors (GPCRs) such as the trace amine-associated receptor 1 (TAAR1).[1]
This document provides a comprehensive guide for the functional characterization of this compound using a suite of robust, cell-based assays. The protocols detailed herein are designed to elucidate the compound's potency and mechanism of action at key molecular targets, providing critical data for drug discovery and development programs.
Logical Workflow for Functional Characterization
A systematic approach is essential to comprehensively profile the functional activity of this compound. The following workflow outlines a logical progression of experiments, starting with primary screening assays to identify potential targets, followed by more detailed mechanistic studies.
Figure 1: Logical workflow for the functional characterization of this compound.
Part 1: Monoamine Transporter Activity
The initial characterization will focus on determining if this compound acts as an inhibitor of the dopamine, norepinephrine, and serotonin transporters. Fluorescence-based uptake assays provide a high-throughput and non-radioactive method for this purpose.[3][4][5][6]
Protocol 1: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This protocol is adapted from commercially available kits and is suitable for determining the inhibitory potency (IC50) of the test compound at DAT, NET, and SERT.[3][5][7]
Principle: This assay utilizes a fluorescent substrate that mimics the natural neurotransmitters and is transported into cells expressing the specific transporter.[5] An increase in intracellular fluorescence indicates transporter activity. Inhibitors of the transporter will block the uptake of the fluorescent substrate, leading to a reduction in the fluorescent signal. A masking dye is used to quench extracellular fluorescence, thereby improving the signal-to-noise ratio.[3][7]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates
-
This compound
-
Reference inhibitors (e.g., GBR12909 for DAT, Nisoxetine for NET, and Paroxetine for SERT)
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Bottom-reading fluorescence microplate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells expressing the transporter of interest into poly-D-lysine coated microplates at a density of 10,000-20,000 cells per well for a 384-well plate or 40,000-60,000 cells per well for a 96-well plate.[7]
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution of the compound in Assay Buffer to create a range of concentrations for determining the dose-response curve. Also, prepare dilutions of the appropriate reference inhibitor.
-
-
Assay Execution:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted test compound and reference inhibitor to the respective wells. Include wells with Assay Buffer only as a negative control (100% transporter activity) and a high concentration of a known inhibitor as a positive control (0% transporter activity).
-
Prepare the Dye Solution by mixing the fluorescent substrate and masking dye according to the kit manufacturer's instructions.
-
Add the Dye Solution to all wells.
-
Immediately transfer the plate to a bottom-reading fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
-
Data Acquisition and Analysis:
-
The assay can be run in either kinetic or endpoint mode.[3][6] For kinetic mode, read the fluorescence intensity every 1-2 minutes for 15-30 minutes. For endpoint mode, take a single reading after a 15-20 minute incubation.
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the controls (0% and 100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Output:
| Transporter | Test Compound IC50 (µM) | Reference Inhibitor IC50 (µM) |
| DAT | To be determined | e.g., GBR12909: ~0.01-0.1 |
| NET | To be determined | e.g., Nisoxetine: ~0.001-0.01 |
| SERT | To be determined | e.g., Paroxetine: ~0.001-0.01 |
Part 2: G-Protein Coupled Receptor (GPCR) Activation
Phenethylamines can also act as agonists at TAAR1, a Gs-coupled GPCR.[1] Activation of Gs-coupled receptors leads to an increase in intracellular cyclic AMP (cAMP).[9][10] Therefore, a cAMP accumulation assay is a direct measure of TAAR1 activation.
Protocol 2: cAMP Accumulation Assay
This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP levels.
Principle: This assay is a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[11] The antibody is typically labeled with a donor fluorophore (e.g., Europium cryptate) and the cAMP tracer with an acceptor fluorophore (e.g., d2). When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP displaces the tracer from the antibody, leading to a decrease in the FRET signal.[10]
Materials:
-
CHO or HEK293 cells stably expressing human TAAR1
-
cAMP accumulation assay kit (e.g., HTRF-based)
-
This compound
-
Reference TAAR1 agonist (e.g., β-phenylethylamine)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell culture medium and assay buffer
-
Low-volume 384-well white microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Handling:
-
Culture CHO or HEK293 cells expressing TAAR1.
-
On the day of the assay, detach the cells and resuspend them in assay buffer containing a PDE inhibitor.
-
-
Assay Protocol:
-
Add the cell suspension to the wells of a 384-well plate.
-
Add serial dilutions of this compound or the reference agonist.
-
Incubate at room temperature for 30-60 minutes to allow for cAMP production.
-
Add the cAMP detection reagents (labeled cAMP and antibody) to the wells.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Reading and Analysis:
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor signals and normalize the data.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum response (Emax).
-
Expected Data Output:
| Receptor | Test Compound EC50 (µM) | Test Compound Emax (%) | Reference Agonist EC50 (µM) |
| TAAR1 | To be determined | To be determined | e.g., β-phenylethylamine: ~0.1-1 |
Part 3: Secondary GPCR Signaling - Calcium Flux
While TAAR1 primarily couples to Gs, some phenethylamines can also modulate Gq-coupled receptors, leading to the release of intracellular calcium.[12][13] A calcium flux assay can be employed to investigate this possibility.
Protocol 3: Calcium Flux Assay
This protocol uses a fluorescent calcium indicator dye to measure changes in intracellular calcium concentrations.[14][15]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium.[15] Activation of Gq-coupled GPCRs triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium that can be detected by a fluorescence plate reader.[12][16]
Materials:
-
HEK293 cells (or a cell line endogenously expressing a potential target Gq-coupled receptor)
-
Calcium-sensitive dye (e.g., Fluo-8, Calcium-5)
-
Probenecid (an anion transport inhibitor to prevent dye leakage, if necessary)[15]
-
This compound
-
Reference agonist for a known Gq-coupled receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with a liquid handling system
Procedure:
-
Cell Plating:
-
Seed cells into 96-well or 384-well black, clear-bottom plates the day before the assay.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid, if needed).
-
Incubate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.[15]
-
-
Assay Measurement:
-
Prepare a separate plate with serial dilutions of the test compound and reference agonist.
-
Place both the cell plate and the compound plate into the FLIPR or plate reader.
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument will then add the compounds to the cell plate, and fluorescence will be continuously monitored for 1-3 minutes to capture the transient calcium signal.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data and plot the dose-response curve to determine the EC50 and Emax values.
-
Visualization of Signaling Pathways
Figure 2: Potential signaling pathways modulated by this compound.
Conclusion
The application of these cell-based assays will provide a comprehensive functional profile of this compound. By systematically evaluating its effects on monoamine transporters and GPCR signaling pathways, researchers can gain crucial insights into its mechanism of action, potency, and selectivity. This information is invaluable for guiding further preclinical development and understanding the compound's therapeutic potential and liability.
References
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Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]
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Creative Biolabs. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available from: [Link]
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Hill, S. J., et al. (2009). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British Journal of Pharmacology, 158(1), 5-21. Available from: [Link]
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.22. Available from: [Link]
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
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Creative BioMart. cAMP Accumulation Assay. Available from: [Link]
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Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. Available from: [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available from: [Link]
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Eurofins DiscoverX. GPCR Calcium Product Solutions. Available from: [Link]
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Sijben, H. J., et al. (2021). A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery. Scientific Reports, 11(1), 1644. Available from: [Link]
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Creative Bioarray. cAMP Assay. Available from: [Link]
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Kirlic, M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 35-40. Available from: [Link]
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Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Available from: [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link]
-
BioIVT. NET (SLC6A2) Transporter Assay. Available from: [Link]
-
BioIVT. SERT Transporter Assay. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Available from: [Link]
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ResearchGate. (2015). Selecting a cyclic AMP kit for assaying GPCR target activation. Available from: [Link]
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MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available from: [Link]
-
TW. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]
-
Blakely, R. D., & De Felice, L. J. (2015). Flow Cytometry to Determine Serotonin Transporter Function in Human Peripheral Blood Cells. In Serotonin (pp. 231-245). Humana Press, New York, NY. Available from: [Link]
-
van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]
-
Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241. Available from: [Link]
-
Assay Genie. Human NET (Norepinephrine Transporter) ELISA Kit (AEKE01208). Available from: [Link]
-
Creative Biolabs. 5-HT2C Serotonin Receptor Assay Cell Line. Available from: [Link]
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Wikipedia. Phenethylamine. Available from: [Link]
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PubChem. 2-Phenylethylamine hydrochloride. Available from: [Link]
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American Chemical Society. (2023). 2-Phenylethylamine. Available from: [Link]
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Application Note: Advanced Techniques for the Chiral Separation of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride Enantiomers
Abstract
The enantiomers of 2-(4-Chlorophenyl)-2-phenylethylamine, a key chiral amine, can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification critical in drug development and quality control. This guide provides an in-depth exploration of advanced chromatographic and electrophoretic techniques for the robust chiral resolution of its enantiomers. We will delve into the mechanistic principles behind High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish effective and reliable methods for the chiral separation of this and structurally related compounds.
Introduction: The Imperative of Chiral Purity
Chirality plays a pivotal role in pharmacology, as stereoisomers of a drug can have vastly different effects within a biological system. For chiral pharmaceuticals, one enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects[1]. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the development and marketing of chiral drugs, necessitating the use of precise analytical methods to ensure their enantiomeric purity[1].
2-(4-Chlorophenyl)-2-phenylethylamine is a primary amine and a structural analogue of other biologically active phenethylamines[2][3]. The separation of its enantiomers is a crucial step in both synthetic chemistry and pharmaceutical formulation to guarantee safety and efficacy. This application note will compare and contrast HPLC, SFC, and CE, providing a comprehensive guide to method selection and optimization.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC remains a reliable and widely adopted technique for chiral separations due to its versatility and the vast array of commercially available chiral stationary phases (CSPs)[4]. The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times[4].
The Central Role of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in achieving a successful chiral separation in HPLC. CSPs can be broadly categorized, with polysaccharide-based and Pirkle-type (brush-type) phases being particularly relevant for primary amines[1][5][6].
-
Polysaccharide-based CSPs: These are derived from cellulose or amylose that have been functionalized, for example, with phenylcarbamates. They offer broad applicability and are often the first choice for screening.
-
Pirkle-type CSPs: These rely on multiple molecular interactions, including π-π interactions, hydrogen bonding, and dipole-dipole interactions, to achieve chiral recognition[1].
For primary amines like 2-(4-Chlorophenyl)-2-phenylethylamine, polysaccharide derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantioseparation capabilities[1].
Protocol: Chiral HPLC Separation
This protocol provides a starting point for the method development of the chiral separation of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride.
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm) | Proven effectiveness for a wide range of chiral compounds, including amines[1]. |
| Column Dimensions | 250 mm x 4.6 mm i.d. | Standard analytical column dimensions providing good resolution and capacity. |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for normal-phase chiral HPLC. Diethylamine is added to improve peak shape for basic analytes by minimizing tailing[7]. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm i.d. column, balancing analysis time and efficiency[5]. |
| Column Temperature | 25°C | Temperature can influence enantioselectivity; starting at ambient temperature is a standard practice. |
| Detection Wavelength | 220 nm | Based on the UV absorbance of the phenyl and chlorophenyl chromophores. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. |
Workflow for Chiral HPLC Method Development
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 3. acs.org [acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
Investigating the Reinforcing Properties of 2-(4-Chlorophenyl)-2-phenylethylamine HCl using Intravenous Self-Administration Paradigms
Application Notes & Protocols for Preclinical Assessment
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Assessing Abuse Potential
2-(4-Chlorophenyl)-2-phenylethylamine HCl is a substituted phenethylamine derivative.[1][2] The parent compound, phenethylamine, is an endogenous trace amine that acts as a central nervous system stimulant.[3][4] Structural analogs of phenethylamine, such as amphetamine, are well-known for their potent reinforcing effects and high abuse liability, which are primarily mediated by their interaction with monoamine transporters.[2][3] Specifically, by inhibiting or reversing the function of the dopamine transporter (DAT), these compounds increase extracellular dopamine concentrations in key brain regions of the reward pathway, such as the nucleus accumbens (NAc).[5][6] This surge in dopamine is strongly associated with the rewarding and reinforcing effects of drugs of abuse.[5]
The introduction of a chlorine atom at the para-position of the phenyl ring, as seen in the subject compound, is a common structural modification in medicinal chemistry. Such halogenation can significantly alter a compound's pharmacological profile.[7] Studies on other 4-chloro substituted amphetamine derivatives have shown that this modification tends to increase activity at the serotonin transporter (SERT) while often retaining significant activity at the dopamine (DAT) and norepinephrine (NET) transporters.[8] Therefore, it is hypothesized that 2-(4-Chlorophenyl)-2-phenylethylamine HCl functions as a monoamine transporter inhibitor. Its potential to be reinforcing is directly linked to its ability to elevate synaptic dopamine, making a thorough investigation of its abuse liability essential.
This guide provides a comprehensive framework and detailed protocols for assessing the reinforcing properties of 2-(4-Chlorophenyl)-2-phenylethylamine HCl using the gold-standard intravenous self-administration (IVSA) paradigm in rats.[9][10] These protocols are designed to meet the rigorous standards expected for regulatory submissions and to provide a clear understanding of the compound's potential for abuse.[11][12]
Part 1: The Neurobiology of Reinforcement - A Causal Framework
The reinforcing effects of most drugs of abuse converge on the mesolimbic dopamine system. This pathway, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc), is central to reward processing and motivation.[13][14] Drugs with abuse potential hijack this system by artificially increasing dopamine levels in the NAc.[14][15] Phenethylamine and its analogs can achieve this through several mechanisms, primarily by acting as substrates or inhibitors at the dopamine transporter (DAT).[5][[“]] This blockade of dopamine reuptake leads to a prolonged and elevated dopaminergic signal, which the brain interprets as a highly salient and rewarding event, thus reinforcing the drug-taking behavior.
Caption: Hypothesized mechanism of action for 2-(4-Chlorophenyl)-2-phenylethylamine HCl.
Part 2: Experimental Workflow & Protocols
The overall experimental workflow is designed to systematically evaluate if the test compound is reinforcing, determine its potency, and assess the motivation it engenders.
Caption: Overall experimental workflow for assessing reinforcing properties.
Protocol 2.1: Surgical Implantation of Intravenous Jugular Catheters
This protocol details the aseptic surgical procedure for implanting a chronic indwelling catheter into the right jugular vein of adult male Sprague-Dawley rats. This allows for direct intravenous delivery of the test compound.
Materials:
-
Animals: Adult male Sprague-Dawley rats (275-300g).
-
Anesthesia: Isoflurane with oxygen (~1 L/min flow rate).
-
Catheters: Custom-made or commercially available silastic catheters.
-
Surgical Tools: Sterile surgical pack (scalpels, forceps, scissors, retractors, needle holders).
-
Sutures: 4-0 silk suture.
-
Other: Electric clippers, betadine solution, 70% ethanol, sterile saline, heparinized saline (10 U/mL), analgesic (e.g., Flunixin, 2.5 mg/kg), antibiotic (e.g., Cefazolin, 160 mg/kg), surgical glue, heating pad.[17]
Procedure:
-
Anesthesia & Preparation: Anesthetize the rat with isoflurane (3-5% for induction, 1-2% for maintenance). Once anesthetized, shave the ventral neck area and the dorsal region between the scapulae.
-
Aseptic Preparation: Place the animal on a heating pad to maintain body temperature. Scrub the shaved areas with betadine followed by 70% ethanol three times.
-
Ventral Incision: Make a small (~2 cm) rostro-caudal incision on the right side of the trachea.
-
Vein Isolation: Using blunt dissection, carefully separate the underlying muscle and connective tissue to expose the right external jugular vein. Gently isolate a ~1.5 cm segment of the vein from the surrounding fascia and vagus nerve.
-
Catheter Tunneling: Using a tunneling tool or a large-gauge needle, pass the catheter subcutaneously from the ventral incision to a small exit incision made on the back between the scapulae.
-
Catheter Insertion: Place two loose silk sutures around the isolated vein. Ligate the most rostral suture. Apply gentle traction to the caudal suture to occlude blood flow. Using micro-scissors or a 26-gauge needle bent at a right angle, make a small incision in the vein.[18]
-
Advancement: Carefully insert the catheter into the vein, advancing it until the tip is estimated to be near the entrance of the right atrium.
-
Securing the Catheter: Tie the caudal suture securely around the vein and the catheter to hold it in place. A small drop of surgical glue can be applied to the insertion site for added security.
-
Patency Check: Flush the catheter with ~0.2 mL of heparinized saline to ensure patency and check for leaks. A free flow of blood upon gentle aspiration confirms correct placement.
-
Closure: Close the ventral incision with wound clips or sutures. Secure the external part of the catheter to the back musculature at the exit site.
-
Post-Operative Care: Administer analgesic and antibiotic subcutaneously.[17] Allow the animal to recover in a clean, warm cage. Flush the catheter daily with 0.2 mL of heparinized saline to maintain patency. Animals should be allowed at least 7 days for full recovery before behavioral testing begins.
Protocol 2.2: Acquisition of Self-Administration (Fixed-Ratio 1)
This phase determines if the compound has reinforcing properties by testing if animals will learn to perform an action (operant response) to receive it.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above each lever, and a house light.[19][20][21]
-
An infusion pump connected to the animal's catheter via a liquid swivel and tether system to allow free movement.[1][8][22]
Procedure:
-
Habituation: Place the rat in the operant chamber for one or two 1-hour sessions to acclimate to the environment before training begins.
-
Drug Preparation: Dissolve 2-(4-Chlorophenyl)-2-phenylethylamine HCl in sterile 0.9% saline. The initial training dose should be selected based on pilot studies or data from structurally similar compounds. A dose of 0.1-0.3 mg/kg/infusion is a reasonable starting point.
-
Training Session:
-
Place the rat in the chamber for a 2-hour session daily.
-
Designate one lever as "active" and the other as "inactive."
-
A response on the active lever results in a brief intravenous infusion of the drug (e.g., 0.1 mL over 5 seconds).[23]
-
Each infusion is paired with a compound stimulus (e.g., illumination of the stimulus light above the active lever and the sound of the infusion pump).
-
Following each infusion, a "time-out" period (e.g., 20 seconds) is initiated, during which responses on either lever have no programmed consequences. This prevents overdose.[23]
-
Responses on the inactive lever are recorded but have no consequences at any time.
-
-
Acquisition Criteria: Acquisition is considered successful when an animal demonstrates stable responding for at least three consecutive days, defined as:
-
A minimum of 10 infusions per session.
-
At least 80% of total lever presses are on the active lever.
-
Protocol 2.3: Dose-Response Determination
Once acquisition is stable, this protocol establishes the relationship between the dose of the drug and its reinforcing efficacy.
Procedure:
-
Schedule: The response requirement is typically increased to a Fixed-Ratio 5 (FR5) schedule, where five active lever presses are required for each infusion. This ensures the behavior is robust.
-
Dose Testing: A range of doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) is tested in a counterbalanced order.
-
Stability: Each dose is tested for at least 3 consecutive days, or until responding is stable.
-
Data Analysis: The number of infusions earned is plotted against the dose. A classic inverted "U"-shaped curve is often observed, where the number of infusions first increases with the dose and then decreases at higher doses due to satiation or motor-impairing effects.
| Hypothetical Dose (mg/kg/infusion) | Mean Infusions Earned (± SEM) |
| Saline | 4.2 ± 1.1 |
| 0.03 | 15.6 ± 2.4 |
| 0.1 | 35.8 ± 4.5 |
| 0.3 | 41.3 ± 5.1 |
| 1.0 | 28.9 ± 3.8 |
| Table 1: Example of a dose-response data summary for a test compound. |
Protocol 2.4: Progressive-Ratio (PR) Schedule of Reinforcement
The PR schedule is a direct measure of an animal's motivation to obtain the drug. The response requirement for each successive infusion increases systematically until the animal ceases to respond.
Procedure:
-
Schedule Progression: The response requirement increases after each earned infusion according to a predetermined sequence. An exponential progression is common, for example: 1, 2, 4, 6, 9, 12, 15, 20, 25, 32...[19][20]
-
Breakpoint Determination: The session continues until a predefined period of inactivity has passed (e.g., 1 hour without a completed ratio). The "breakpoint" is defined as the number of responses required for the last successfully completed ratio.[12][24]
-
Testing: The breakpoint is determined for the most effective dose identified in the dose-response study.
-
Interpretation: A higher breakpoint indicates a greater reinforcing efficacy and a higher motivation of the animal to work for the drug. This value is crucial for comparing the motivational strength of the test compound to that of known drugs of abuse like cocaine or amphetamine.
| Compound | Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) |
| Saline | - | 5 ± 1.5 |
| Test Compound | 0.3 | 125 ± 18.2 |
| Cocaine (Comparator) | 0.5 | 160 ± 22.5 |
| Table 2: Example of breakpoint data comparing the test compound to a standard reinforcer. |
Part 3: Ethical Considerations and Data Integrity
All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.[9][25]
-
The 3Rs: All protocols should be designed to Replace animal use where possible, Reduce the number of animals used to the minimum required for statistical power, and Refine procedures to minimize any potential pain or distress.[3]
-
Health Monitoring: Animals must be monitored daily, especially post-surgery, for signs of pain, distress, infection, or loss of catheter patency. Appropriate veterinary care must be provided.
-
Humane Endpoints: Clear criteria should be established for removing an animal from the study if it shows signs of excessive distress or illness that cannot be alleviated.[25]
Conclusion
The self-administration paradigm, particularly when combined with dose-response and progressive-ratio schedules, provides a robust and predictive assessment of a compound's reinforcing properties. The protocols outlined here offer a systematic approach to investigating 2-(4-Chlorophenyl)-2-phenylethylamine HCl. Based on its structural similarity to other monoamine transporter inhibitors, it is plausible that this compound will demonstrate reinforcing effects. The data generated from these studies will be critical for understanding its neuropharmacological profile and determining its abuse liability, providing essential information for drug development and regulatory decision-making.
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Application Notes and Protocols for Studying Dopamine Reuptake Inhibition by 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride as a dopamine reuptake inhibitor. As a derivative of phenethylamine, this compound is of significant interest for its potential to modulate dopaminergic neurotransmission.[1][2] These application notes offer a suite of detailed protocols, from foundational in vitro binding and uptake assays to advanced in vivo neurochemical and behavioral analyses. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction: The Dopamine Transporter as a Therapeutic Target
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic signaling in the central nervous system.[3] It actively removes dopamine from the synaptic cleft, thereby controlling the duration and intensity of the neurotransmitter's action. This reuptake mechanism is a primary target for a wide range of therapeutic agents and substances of abuse, including treatments for Parkinson's disease, ADHD, and psychostimulants like cocaine and amphetamines.[4][5]
The phenethylamine scaffold is a foundational structure for many neuroactive compounds.[2][6] this compound (CAS: 21998-50-5) is a specific derivative whose structure suggests a potential interaction with monoamine transporters.[1][7][8] Understanding its precise inhibitory profile at the DAT is essential for elucidating its pharmacological effects and therapeutic potential. This guide provides the necessary protocols to rigorously determine its affinity, potency, and functional consequences on the dopamine system.
Compound Profile: this compound
A thorough understanding of the test article's properties is the first step in any experimental plan.
| Property | Value | Source |
| Synonym | 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride | [9] |
| CAS Number | 21998-50-5 | [1][9] |
| Molecular Formula | C₁₄H₁₄ClN · HCl (or C₁₄H₁₅Cl₂N) | [1] |
| Molecular Weight | 268.19 g/mol | [9] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Storage | Ambient temperature, in a cool, dark place is recommended | [9][10] |
Mechanism of Action: Dopamine Reuptake Inhibition
The primary function of DAT is to transport dopamine from the extracellular space back into the presynaptic neuron. This process terminates the signal and allows dopamine to be repackaged into vesicles for future release. An inhibitor like this compound is hypothesized to bind to the DAT, blocking the transporter's ability to bind and translocate dopamine. This leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging dopaminergic neurotransmission.
Experimental Protocols: A Multi-Tiered Approach
We present a tiered approach to characterize the inhibitory profile of this compound, progressing from molecular interactions to physiological outcomes.
Protocol 1: In Vitro DAT Radioligand Binding Assay
Principle: This assay quantifies the affinity of the test compound for the dopamine transporter. It is a competitive binding assay where the compound competes with a known radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]BTCP) for binding sites on membranes prepared from cells expressing DAT or from brain tissue rich in DAT (e.g., striatum). The measure of affinity is the inhibitor constant (Ki).
Materials and Reagents:
-
HEK293 cells stably expressing human DAT (hDAT) or rat striatal tissue.
-
Radioligand: [³H]WIN 35,428 or [³H]BTCP.
-
Non-specific binding control: A high concentration of a known DAT inhibitor like GBR 12909 or cocaine.[11][12]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize hDAT cells or striatal tissue in ice-cold buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific Control (e.g., 10 µM GBR 12909).
-
Competitive Binding: Membranes + Radioligand + varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Add the radioligand (at a concentration near its Kd, e.g., 2-5 nM) to all wells.[4] Incubate the plate for 1-2 hours at 4°C to reach equilibrium.[4]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro [³H]Dopamine Uptake Inhibition Assay
Principle: This functional assay measures the compound's ability to inhibit the transport of dopamine into cells or synaptosomes. It directly assesses the potency (IC₅₀) of the compound in blocking the physiological function of DAT. The protocol can be adapted for cell lines expressing DAT or for synaptosomes, which are resealed nerve terminals isolated from brain tissue.[13][14]
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation of Synaptosomes:
-
Homogenize fresh or frozen rat striatum in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove larger debris.[15]
-
Centrifuge the supernatant at 15,000-20,000 x g for 20 minutes at 4°C.[15][16]
-
Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
-
Assay Setup:
-
Aliquot the synaptosome suspension or DAT-expressing cells into assay tubes or a 96-well plate.
-
Pre-incubate the samples for 10-15 minutes at 37°C with varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909). Include a vehicle control (buffer only).
-
-
Uptake Initiation and Termination:
-
Initiate the uptake reaction by adding [³H]Dopamine (final concentration ~10-50 nM).
-
Allow the uptake to proceed for 5-10 minutes at 37°C.
-
Terminate the reaction by rapidly adding ice-cold buffer and filtering through glass fiber filters using a cell harvester. This step must be fast to prevent the efflux of accumulated dopamine.
-
-
Quantification and Analysis:
-
Wash the filters thoroughly with ice-cold buffer.
-
Measure the trapped radioactivity on the filters using a scintillation counter.
-
Define non-specific uptake using a known inhibitor (e.g., 10 µM GBR 12909) or by conducting the assay at 4°C.
-
Calculate the percentage of specific uptake inhibited by each concentration of the test compound.
-
Plot the percent inhibition versus the log concentration of the compound and fit the curve using non-linear regression to determine the IC₅₀ value.
-
Protocol 3: In Vivo Microdialysis
Principle: Microdialysis is an invasive technique used to measure the concentration of extracellular neurochemicals in specific brain regions of freely moving animals.[17][18] By implanting a microdialysis probe into a dopamine-rich area like the nucleus accumbens or striatum, one can collect samples of the extracellular fluid and measure how dopamine levels change following systemic administration of the test compound. This provides direct evidence of DAT inhibition in vivo.
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize a rat or mouse and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[19]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[19] After a stable baseline is established (at least 3-4 consecutive samples with <10% variation), administer the test compound (e.g., via intraperitoneal injection).
-
Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the full time-course of the effect.
-
Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using a highly sensitive method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[19]
-
Data Analysis:
-
Calculate the absolute dopamine concentration in each sample.
-
Normalize the data by expressing the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.
-
Plot the mean percent baseline dopamine versus time for each treatment group (vehicle vs. test compound).
-
Use statistical tests (e.g., two-way ANOVA with repeated measures) to determine if the compound significantly increases extracellular dopamine compared to the vehicle control.
-
Protocol 4: In Vivo Locomotor Activity Assessment
Principle: Dopamine in the nucleus accumbens and dorsal striatum plays a critical role in modulating motor activity.[20] Compounds that inhibit dopamine reuptake increase synaptic dopamine in these regions, typically leading to a dose-dependent increase in spontaneous locomotor activity (hyperactivity). This behavioral assay serves as a functional, whole-animal readout of DAT inhibition.[21][22]
Workflow Diagram:
Step-by-Step Methodology:
-
Apparatus: Use automated locomotor activity chambers equipped with infrared photobeam arrays to detect animal movement.
-
Habituation: Place the animals (mice or rats) into the activity chambers and allow them to habituate for 30-60 minutes until their exploratory behavior subsides to a stable baseline.
-
Administration: Remove the animals, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous), and immediately return them to the chambers.
-
Data Recording: Record locomotor activity continuously for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Data Analysis:
-
Bin the data into time blocks (e.g., 5 or 10 minutes) to analyze the time-course of the drug's effect.
-
Calculate the total activity over the entire session.
-
Compare the activity of the drug-treated groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA for dose-response, or a two-way repeated measures ANOVA for time-course analysis).
-
Expected Results and Data Interpretation
The collective data from these protocols will provide a comprehensive pharmacological profile of this compound.
| Assay | Key Parameter | Expected Outcome for a DAT Inhibitor |
| DAT Binding Assay | Ki (Inhibitor Constant) | A low nanomolar to micromolar Ki value, indicating high affinity for the transporter. |
| [³H]DA Uptake Assay | IC₅₀ (Inhibitory Potency) | A potent IC₅₀ value, demonstrating functional blockade of dopamine transport. |
| In Vivo Microdialysis | % Increase in Extracellular DA | A significant, dose-dependent increase in dopamine levels in the striatum or NAc compared to vehicle. |
| Locomotor Activity | Total Distance Traveled | A significant, dose-dependent increase in locomotor activity compared to vehicle. |
Interpretation: A potent DAT inhibitor will exhibit a low Ki in the binding assay and a correspondingly low IC₅₀ in the functional uptake assay. These in vitro findings should translate to the in vivo results, where the compound should robustly increase extracellular dopamine and stimulate locomotor activity. A strong correlation across these assays provides a high degree of confidence in the compound's mechanism of action as a dopamine reuptake inhibitor.
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Welcome to the technical support guide for 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. The following troubleshooting guides and FAQs provide in-depth, practical strategies to enhance solubility, grounded in established scientific principles.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the fundamental properties of this compound and outlines the essential first steps for any solubility enhancement experiment.
FAQ 1: What are the inherent solubility characteristics of this compound?
This compound is the salt form of a primary amine. Its molecular structure contains two bulky, non-polar aromatic rings (a phenyl group and a 4-chlorophenyl group). These groups are hydrophobic and are the primary reason for the compound's limited intrinsic aqueous solubility.
The compound is supplied as a hydrochloride salt to improve its handling and solubility compared to the free base.[1] As a salt of a weak base, its aqueous solubility is expected to be highly dependent on the pH of the solution.[2][3] At lower pH values, the amine group is protonated (R-NH3+), favoring dissolution in aqueous media. As the pH increases towards and beyond the pKa of the amine, the compound converts to its non-ionized, free base form (R-NH2), which is significantly less soluble and may precipitate from the solution.[4][5]
FAQ 2: How do I perform a reliable baseline aqueous solubility measurement?
A consistent baseline is critical for evaluating the effectiveness of any enhancement strategy. The equilibrium shake-flask method is a standard protocol.
Experimental Protocol: Baseline Equilibrium Solubility
-
Materials & Equipment:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent) and relevant buffers (e.g., pH 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the aqueous medium (e.g., 5-10 mg in 1 mL of water). The key is to ensure solid material remains undissolved at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The resulting concentration is the equilibrium solubility.
-
FAQ 3: My measured solubility is inconsistent or lower than expected. What are the common initial troubleshooting steps?
-
Issue: Insufficient Equilibration Time: Solubility measurement is a thermodynamic process. If the incubation time is too short, you may be measuring a dissolution rate, not the true equilibrium solubility.
-
Solution: Perform a time-to-equilibrium study. Measure the concentration at multiple time points (e.g., 12, 24, 48, 72 hours). Equilibrium is reached when the concentration no longer increases over time.
-
-
Issue: pH Fluctuation: The pH of unbuffered purified water can be influenced by dissolved atmospheric CO2, typically resulting in a pH between 5.5 and 6.5. For an amine hydrochloride, small shifts in pH can significantly alter solubility.
-
Solution: Use buffered solutions relevant to your intended application (e.g., acetate buffer for pH 4.5, phosphate buffer for pH 6.8-7.4) to maintain a constant pH throughout the experiment.[6]
-
-
Issue: Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a unique solubility. The manufacturing process or handling can induce changes in the solid form.
-
Solution: Characterize the solid-state form of your starting material and the remaining solid after the experiment using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). This ensures you are measuring the solubility of a consistent and known form.
-
Section 2: Strategic Approaches to Solubility Enhancement
Once a reliable baseline is established, you can explore various strategies to improve the aqueous solubility of this compound. The choice of strategy depends on the desired fold-increase, the intended application (e.g., in vitro assay vs. in vivo formulation), and available resources.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: pH Adjustment
-
Q: How does pH adjustment improve the solubility of this specific compound?
-
A: As the hydrochloride salt of a weak base, the compound's solubility is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. By lowering the pH well below the pKa of the amine, you shift the equilibrium almost entirely to the protonated, more soluble form (Le Châtelier's Principle).[7] However, be aware that at very low pH, the high concentration of chloride ions from the buffer or acid can sometimes cause a "common ion effect," which may slightly decrease the solubility of the hydrochloride salt itself.[2] The goal is to find a pH "sweet spot" that maximizes ionization without introducing insolubilizing counter-ion effects.
-
-
Q: My compound precipitates when I add it to a neutral buffer (pH 7.4). Why?
-
A: A buffer at pH 7.4 is likely above the pKa of the compound's primary amine. In this environment, the hydrochloride salt is neutralized, converting it to the free base form. The free base, lacking a positive charge and possessing two large hydrophobic rings, is significantly less water-soluble and thus precipitates out of the solution.
-
-
Troubleshooting Guide: pH Adjustment
-
Problem: Compound still crashes out, even in acidic buffer.
-
Possible Cause: The buffer strength is insufficient to handle the amount of compound added, leading to a local pH increase and precipitation.
-
Solution: Increase the buffer capacity (concentration) or pre-adjust the pH of the compound stock solution before adding it to the final medium.
-
-
Problem: The selected pH is not compatible with my biological assay.
-
Solution: This is a common limitation. If you cannot run your experiment at an optimal low pH, you must consider other strategies like cosolvents or cyclodextrins that are effective at physiological pH.
-
-
Strategy 2: Cosolvency
-
Q: How do cosolvents work, and which ones should I try?
-
A: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving hydrophobic molecules like 2-(4-Chlorophenyl)-2-phenylethylamine. Common pharmaceutically acceptable cosolvents include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[10][11] The choice depends on the required solubility enhancement and the tolerance of your experimental system to the specific solvent.
-
-
Protocol: Screening for an Effective Cosolvent System
-
Prepare stock solutions of your compound at a high concentration in various pure cosolvents (e.g., 50 mg/mL in DMSO, 20 mg/mL in PEG 400).
-
Create a series of aqueous solutions with increasing percentages of a cosolvent (e.g., 5%, 10%, 20%, 40% v/v PEG 400 in water).
-
Add the compound in excess to each cosolvent-water mixture.
-
Follow the shake-flask method described in FAQ 2 to determine the equilibrium solubility in each mixture.
-
Plot solubility as a function of cosolvent percentage to identify the most effective system.
-
-
Troubleshooting Guide: Cosolvency
-
Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: This is a very common issue. The compound is highly soluble in 100% DMSO but becomes supersaturated and crashes out when the solution is diluted into a predominantly aqueous environment where DMSO is no longer the primary solvent.
-
Solution: Decrease the concentration of your DMSO stock. Try a "solvent-dumping" method where you add the aqueous buffer to the DMSO stock solution slowly while vortexing, rather than the other way around. Alternatively, use a less potent but more water-miscible cosolvent like PEG 400 or ethanol in your final formulation.[12]
-
-
Strategy 3: Cyclodextrin Complexation
-
Q: What is the mechanism of cyclodextrin-mediated solubilization?
-
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They act as molecular hosts, encapsulating the hydrophobic parts of a guest molecule—in this case, the phenyl and chlorophenyl rings—within their cavity.[14] This "inclusion complex" effectively shields the non-polar regions from water, presenting a new, larger molecule with a hydrophilic exterior, thereby significantly increasing the apparent aqueous solubility of the compound.[15][16]
-
-
Q: Which cyclodextrin is best for my molecule?
-
A: The choice depends on the size of the hydrophobic guest molecule. For a molecule with two aromatic rings, β-cyclodextrin derivatives are often a good starting point due to their cavity size.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are highly favored in pharmaceutical applications due to their high aqueous solubility and low toxicity compared to the parent β-cyclodextrin.
-
-
Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples using the shake-flask method (FAQ 2).
-
Quantify the concentration of the dissolved drug in each sample.
-
Plot the drug concentration (y-axis) against the cyclodextrin concentration (x-axis). A linear relationship (A L-type phase solubility diagram) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the complexation binding constant.
-
Caption: Mechanism of cyclodextrin-mediated drug solubilization.
Strategy 4: Advanced Formulation Technologies
For challenges that cannot be overcome by simple formulation adjustments, more advanced techniques that modify the solid state of the drug are required. These are typically employed for developing stable solid or liquid dosage forms.
-
Q: What are solid dispersions and when should I consider them?
-
A: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier matrix (like PVP, HPMC, or PEGs) at a solid state.[18][19] This can be achieved by methods like solvent evaporation or melt extrusion. The technique works by reducing the drug's particle size to a molecular level and converting it to a more soluble amorphous form, which does not require energy to break a crystal lattice during dissolution.[20] This is an excellent strategy for improving the dissolution rate and bioavailability of BCS Class II compounds.[19]
-
-
Q: How do nanosuspensions improve solubility?
-
A: Nanosuspensions consist of pure, sub-micron sized drug particles suspended in an aqueous medium, stabilized by surfactants or polymers.[21] According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which leads to a faster dissolution rate. Furthermore, per the Ostwald-Freundlich equation, reducing particle size to the nanometer range can also lead to an increase in the saturation solubility itself.[22] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[23]
-
Summary of Strategies
| Strategy | Potential Solubility Increase | Complexity | Key Advantage(s) | Potential Pitfall(s) |
| pH Adjustment | 2-100x | Low | Simple, cost-effective for ionizable drugs. | Limited by compound stability and physiological compatibility.[6] |
| Cosolvency | 2-500x | Low-Medium | Effective for creating concentrated stock solutions. | Toxicity of solvents; drug may precipitate upon dilution.[9] |
| Cyclodextrin Complexation | 10-1000x+ | Medium | Low toxicity (HP-β-CD, SBE-β-CD); effective at physiological pH. | Can be expensive; high concentrations may be needed.[15][] |
| Solid Dispersion | 10-100x (dissolution rate) | High | Significantly improves dissolution rate; suitable for solid dosage forms. | Potential for amorphous form to recrystallize over time.[18][24] |
| Nanosuspension | 10-100x (dissolution rate) | High | Increases both dissolution rate and saturation solubility.[21][22] | Requires specialized equipment (homogenizers, mills); physical stability can be challenging. |
| Alternative Salt Forms | 2-50x | High | Can fundamentally improve physicochemical properties (solubility, stability, etc.).[25] | Time-consuming screening process; new salt may have other undesirable properties.[26][27] |
| Prodrug Approach | 10-1000x+ | Very High | Overcomes fundamental molecular limitations; can improve other properties like permeability.[28] | Requires significant medicinal chemistry effort; in vivo conversion must be efficient.[29][30] |
References
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. ([Link])
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Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. ([Link])
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Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1113. ([Link])
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Kharwade, R. S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(4), 131-141. ([Link])
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Ferreira, M. O., & Giarolla, J. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Drug Discovery Technologies, 15(1), 22-35. ([Link])
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Inamdar, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. ([Link])
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Gajera, B. Y., et al. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. ([Link])
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Dandagi, P., & Toti, U. S. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. ([Link])
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Al-Kassas, R., et al. (2016). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Controlled Release, 225, 10-23. ([Link])
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Kumar, S., & Singh, S. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 2(5), 140-147. ([Link])
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. ([Link])
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Sharma, A. (2014). Cosolvency. Slideshare. ([Link])
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Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312. ([Link])
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. ([Link])
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Sharma, D., & Saini, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-23. ([Link])
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Sahoo, J., et al. (2021). Method Development, Validation, and In Vitro-In Vivo Correlation of Candesartan Cilexetil Using Cosolvency Approach. Indian Journal of Pharmaceutical Sciences, 83(1), 10-20. ([Link])
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Abramov, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. ([Link])
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94. ([Link])
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Bhusnure, O., et al. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 5(3), 296-305. ([Link])
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Rasool, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. ([Link])
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Berge, S. M., et al. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. ([Link])
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Kumar, A., Sahoo, S. K., & Padhee, K. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 130-141. ([Link])
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Kumar, L., & Singh, S. (2015). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. AAPS PharmSciTech, 16(1), 1-11. ([Link])
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Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie, 72(3), 446-451. ([Link])
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Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. ([Link])
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Elder, D. P., & Holm, R. (2013). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. International Journal of Pharmaceutics, 453(1), 1-13. ([Link])
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Paulekuhn, G. S., et al. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of Medicinal Chemistry, 50(26), 6665-6672. ([Link])
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da Silva, A. D., et al. (2019). Is prodrug design an approach to increase water solubility?. International Journal of Pharmaceutics, 568, 118491. ([Link])
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N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. ([Link])
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. ([Link])
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Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. ([Link])
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Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. ([Link])
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Clark, J. (2015). Solubility and pH of amines. Chemguide. ([Link])
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Patel, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 1-10. ([Link])
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Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. ([Link])
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. ([Link])
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Various Authors. (2017). Why do amines dissolve in hydrochloric acid?. Quora. ([Link])
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Technical Support Center: Optimization of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride. As a crucial building block in medicinal chemistry and research, optimizing its synthetic yield and purity is paramount.[1] This document moves beyond standard protocols to address common challenges through a troubleshooting-focused, question-and-answer format, grounded in established chemical principles and field-proven insights.
Synthetic Overview: The Reductive Amination Pathway
The most common and versatile route to synthesize unsymmetrical diarylethylamines like 2-(4-Chlorophenyl)-2-phenylethylamine is through the reductive amination of a corresponding ketone.[2][3][4] This pathway involves the reaction of 4-Chlorobenzophenone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine. The final step involves converting the amine free base to its more stable and soluble hydrochloride salt.
Caption: High-level overview of the synthetic pathway.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is low. Where should I start troubleshooting?
Low yield is a multifaceted issue often stemming from incomplete reactions or the formation of side products. The most critical stage to scrutinize is the two-part imine formation and reduction process.[5]
Answer: The primary culprits for low yield are often inefficient imine formation and suboptimal reduction conditions.
-
Inefficient Imine Formation: The condensation of the ketone and ammonia source is a reversible equilibrium reaction that produces water. If this water is not removed, the equilibrium will not favor the imine product, leading to a low concentration of the intermediate available for reduction.
-
Solution: Conduct the reaction in the presence of a dehydrating agent, such as molecular sieves, or use a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus). Additionally, the reaction is often catalyzed by a mild acid (e.g., acetic acid) to protonate the ketone's carbonyl group, making it more electrophilic.[6][7]
-
-
Suboptimal Reduction: The choice and handling of the reducing agent are critical.
-
Problem: A reducing agent that is too harsh (like NaBH₄) can reduce the starting 4-chlorobenzophenone to its corresponding alcohol, consuming the reagent and creating impurities.[6][8] A reagent that is too weak or used in insufficient quantity will lead to an incomplete reduction of the imine.
-
Solution: Employ a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reactions as it is mild, selective, and does not vigorously react with protic solvents like methanol.[8][9][10] Ensure at least 1.5 equivalents of the reducing agent are used to drive the reaction to completion.
-
Caption: Detailed workflow for one-pot reductive amination.
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
This is a classic case of over-alkylation, a common side reaction in reductive aminations that use ammonia or primary amines.[9]
Answer: The byproduct is likely the secondary amine, formed when the desired primary amine product, being more nucleophilic than the initial ammonia source, attacks another molecule of 4-chlorobenzophenone.
Caption: The over-alkylation side reaction pathway.
Mitigation Strategies:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of the ketone with the ammonia source over the newly formed primary amine.[9]
-
Slow Addition of Ketone: If practical, adding the 4-chlorobenzophenone slowly to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the ketone, minimizing the chance for the product amine to react with it.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the undesired secondary reaction more than the primary reaction.
Q3: Which reducing agent is best for this synthesis?
The choice of reducing agent is critical for balancing reactivity with selectivity.
Answer: For a one-pot synthesis of a primary amine from a ketone, Sodium Triacetoxyborohydride (STAB) is generally the superior choice.
| Reducing Agent | Chemical Formula | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reductant. | Lacks selectivity; can reduce the starting ketone.[8] Reacts with protic solvents. Often requires a two-step process.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over ketones.[10] Allows for one-pot reactions. | Highly toxic due to the potential to generate hydrogen cyanide (HCN) gas, especially under acidic conditions.[8] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity for iminium ions.[8] Mild and non-toxic compared to NaBH₃CN.[8] Effective in various solvents. | More expensive than NaBH₄. |
Recommendation: Given the balance of selectivity, safety, and efficiency for a one-pot procedure, STAB is the most authoritative and trustworthy choice for this synthesis.[8]
Q4: How should I purify the final hydrochloride salt?
Effective purification is essential to remove unreacted starting materials, byproducts, and residual reagents.
Answer: A multi-step approach involving extraction followed by crystallization is most effective.
-
Acid-Base Extraction: After the reaction is complete and quenched, the crude mixture will contain your basic amine product along with neutral compounds (like unreacted ketone or the alcohol byproduct).
-
First, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and a dilute acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Now, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your amine, making it insoluble in water.
-
Extract the aqueous layer again with an organic solvent. This time, your purified amine free base will move into the organic layer.
-
-
Drying and Concentration: Dry the organic layer containing the free base over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Salt Formation and Crystallization: Dissolve the purified free base oil or solid in a suitable solvent (e.g., isopropanol, diethyl ether, or a mixture). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The this compound salt, being a solid, should precipitate out of the solution.[1][] The resulting solid can then be collected by filtration and recrystallized from an appropriate solvent system to achieve high purity.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using STAB
-
Materials:
-
4-Chlorobenzophenone (1.0 equiv)
-
Ammonium Acetate (10.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCE) or Methanol (MeOH) as solvent
-
Glacial Acetic Acid (optional, catalytic amount)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chlorobenzophenone and ammonium acetate.
-
Add the solvent (e.g., DCE) and stir to dissolve/suspend the solids. If using a non-protic solvent, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In portions, carefully add the Sodium Triacetoxyborohydride (STAB). The addition may be exothermic.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by TLC, checking for the disappearance of the 4-Chlorobenzophenone spot.
-
Protocol 2: Workup and Hydrochloride Salt Formation
-
Procedure:
-
Once the reaction is complete, slowly quench the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine free base.
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a 1M or 2M solution of HCl in diethyl ether dropwise while stirring.
-
A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether and dry under vacuum to obtain the final product. Recrystallize if necessary for higher purity.
-
References
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Organic Letters. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]
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RSC Publishing. Synthesis strategies for non-symmetric, photochromic diarylethenes. [Link]
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National Institutes of Health. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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Chemistry LibreTexts. The Leuckart Reaction. [Link]
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Sciencemadness Wiki. Leuckart reaction. [Link]
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ResearchGate. Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. [Link]
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Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
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Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]
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Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
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Chemistry LibreTexts. Reductive Amination. [Link]
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MDPI. Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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PubMed. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. [Link]
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PrepChem.com. Synthesis of 9(a) 4-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}-1-(ethoxycarbonyl)piperazin. [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [https://www.organic-chemistry.org/ सिंथेसिस/C1N/amines/reductive-amination.shtm]([Link] सिंथेसिस/C1N/amines/reductive-amination.shtm)
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American Chemical Society. 2-Phenylethylamine. [Link]
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ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]
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ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
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National Institutes of Health. Synthesis process optimization and field trials of insecticide candidate NKY-312. [Link]
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MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
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Organic Syntheses Procedure. β-PHENYLETHYLAMINE. [Link]
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National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
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Refinement of dosing regimens to minimize adverse effects of 2-(4-Chlorophenyl)-2-phenylethylamine HCl
Technical Support Center: 2-(4-Chlorophenyl)-2-phenylethylamine HCl
A Guide to Dosing Regimen Refinement and Mitigation of Adverse Effects for Preclinical Research
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals for preclinical research purposes only. 2-(4-Chlorophenyl)-2-phenylethylamine HCl is a research chemical with limited publicly available data. The guidance provided herein is based on established principles of pharmacology and toxicology for novel chemical entities (NCEs) within the phenethylamine class. All in-vivo work must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is 2-(4-Chlorophenyl)-2-phenylethylamine HCl and what is its expected mechanism of action?
A1: 2-(4-Chlorophenyl)-2-phenylethylamine HCl belongs to the phenethylamine class of compounds, which are known central nervous system (CNS) stimulants.[1][2] Its structure suggests it likely modulates monoamine neurotransmission. The parent compound, phenethylamine, acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and can promote the release of dopamine and norepinephrine.[3][[“]] The presence of a para-chloro substitution on one of the phenyl rings is known to significantly increase the acute toxicity of phenethylamines compared to the unsubstituted parent compound.[5][6] Therefore, its primary mechanism is likely the modulation of dopaminergic and adrenergic systems, but with a potentially higher potency and toxicity profile.
Q2: What are the anticipated adverse effects in preclinical models?
A2: Based on the phenethylamine class, adverse effects are expected to be primarily dose-dependent and related to CNS and cardiovascular overstimulation.[[“]][8] Researchers should be vigilant for:
-
CNS Effects: Hyperactivity, stereotypy (repetitive, purposeless movements), tremors, seizures, and head-twitching responses.[[“]][9]
-
Cardiovascular Effects: Tachycardia (increased heart rate) and hypertension (increased blood pressure).[[“]][10]
-
General Systemic Effects: Hyperthermia, reduced weight gain, and changes in appetite or water intake.[10][11]
-
Potential Neurotoxicity: Some phenethylamine derivatives have been associated with neurotoxic effects, possibly through oxidative stress or excitotoxicity.[12]
Q3: We are starting our first in vivo experiment with this compound. What is the most critical first step to minimize adverse effects?
A3: The most critical first step is to conduct a formal Dose Range-Finding (DRF) study to determine the Maximum Tolerated Dose (MTD) .[13][14] The MTD is the highest dose that can be administered without causing unacceptable toxicity or morbidity over a specified period.[11][15] Starting experiments without this information can lead to significant animal welfare issues and scientifically invalid results. This initial study is foundational for designing all subsequent pharmacokinetic and efficacy studies.[14][16]
Q4: How should we select an appropriate animal model for our studies?
A4: Species selection should be based on relevance to the research question and, where possible, similarities in metabolism to humans.[13] Rodent models (mice, rats) are typically used for initial MTD and neurobehavioral assessments due to their well-characterized physiology and the availability of behavioral testing paradigms.[17] For certain toxicity assessments, regulatory guidelines may require the use of a non-rodent species as well.[13][18] The choice must be scientifically justified, considering factors like drug metabolism, target expression, and physiological relevance.[13]
Troubleshooting & Experimental Guides
Guide 1: Establishing the Maximum Tolerated Dose (MTD)
Principle: The MTD study is an acute, dose-escalation experiment designed to identify the upper limit of tolerability.[14] It uses a small number of animals to efficiently map the dose-toxicity relationship, informing dose selection for longer-term, more complex studies and minimizing animal morbidity.[11][15] This protocol follows a common industry practice of using a geometric dose progression.
Protocol: Single-Dose MTD Study in Rodents
-
Animal Model: Select a single rodent species and sex (e.g., male Sprague-Dawley rats). Acclimatize animals for at least 3 days prior to dosing.
-
Dose Selection: Based on any available in vitro data or data from structurally similar compounds, select a starting dose. If no data exists, a conservative start (e.g., 1-5 mg/kg) is warranted. Subsequent doses should increase geometrically (e.g., by a factor of 2x or 3x).[13]
-
Study Design:
-
Assign 2-3 animals per dose group.
-
Include a vehicle control group (e.g., saline, or the specific vehicle used to dissolve the compound).
-
Administer a single dose via the intended experimental route (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)).
-
-
Observation Period:
-
Data Collection: Record body weights daily. Systematically score clinical signs of toxicity. A summary of expected signs is provided in Table 1 .
-
Endpoint Definition: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs (e.g., convulsions), or more than a 10-15% reduction in body weight.[11][19]
| System | Signs of Potential Toxicity |
| CNS | Hyperactivity, circling, stereotyped grooming, head-weaving, tremors, ataxia, convulsions, seizures. |
| Autonomic | Piloerection, salivation, pupil dilation. |
| General | Lethargy, hunched posture, rough coat, reduced food/water intake, significant body weight loss (>15%). |
| Gastrointestinal | Diarrhea, changes in fecal output. |
| Table 1. Common Clinical Signs of Toxicity for Phenethylamine-Class Compounds. |
Guide 2: Characterizing the Pharmacokinetic (PK) Profile
Principle: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for designing a rational dosing regimen. A short half-life may require more frequent dosing, while poor oral bioavailability would preclude that route of administration. Phenethylamine itself has a very short half-life of 5-10 minutes, but derivatives can vary significantly.[10][20]
Protocol: Basic PK Study in Rodents
-
Dose Selection: Select 2-3 dose levels below the established MTD. A common approach is to use the MTD, 1/3 MTD, and 1/10 MTD.
-
Animal Groups: Assign at least 3 animals per time point for terminal studies, or use cannulated animals for serial blood sampling if possible.
-
Dosing & Sampling:
-
Administer the compound via the desired route.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). The initial time points are critical for capturing the maximum concentration (Cmax) of a rapidly absorbed compound.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of 2-(4-Chlorophenyl)-2-phenylethylamine in the plasma samples.
-
Data Analysis: Use appropriate software to calculate key PK parameters.
| Parameter | Description | Importance for Dosing Regimen |
| Cmax | Maximum observed plasma concentration | Relates directly to acute, dose-dependent adverse effects. |
| Tmax | Time at which Cmax is reached | Indicates the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure) | Provides a measure of overall exposure; critical for efficacy and chronic toxicity. |
| t½ | Half-life | Determines the dosing interval required to maintain steady-state concentrations. |
| Table 2. Key Pharmacokinetic Parameters. |
Guide 3: Workflow for Dose Regimen Refinement
Principle: The ultimate goal is to identify a dosing regimen that maximizes the desired effect (efficacy) while minimizing toxicity. This is achieved by integrating data from MTD, PK, and pharmacodynamic (PD) or efficacy studies to define a therapeutic window.[21][22] The workflow below illustrates this iterative process.
Caption: Conceptual diagram of the Therapeutic Index.
References
- Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Syngene. Retrieved January 21, 2026.
- Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 21, 2026.
- Maximum tolerable dose (MTD) studies. (n.d.). Charles River. Retrieved January 21, 2026.
- Preclinical Toxicology Study in Compliance with FDA. (2024, November 16).
- Understanding FDA Guidelines for Toxicity Studies. (2023, June 13). HistologiX. Retrieved January 21, 2026.
- The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023, May 1). Inotiv. Retrieved January 21, 2026.
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Rhizome. Retrieved January 21, 2026.
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, July). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]
- FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved January 21, 2026.
- Koshman, Y. E., et al. (2023, October 10). Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments.
- Optimizing Dosing in Oncology Drug Development. (n.d.). Friends of Cancer Research. Retrieved January 21, 2026.
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Dragalin, V., et al. (2017). Advanced Methods for Dose and Regimen Finding During Drug Development. Clinical Pharmacology & Therapeutics. Retrieved January 21, 2026, from [Link]
-
Bornstein, B. J., et al. (2019). A framework to guide dose & regimen strategy for clinical drug development. Clinical and Translational Science. Retrieved January 21, 2026, from [Link]
-
Freidlin, B., et al. (2022). Dose optimization during drug development: whether and when to optimize. Journal of the National Cancer Institute. Retrieved January 21, 2026, from [Link]
- Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity.
-
Borchard, R. E., et al. (1990). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Research Communications in Substances of Abuse. Retrieved January 21, 2026, from [Link]
-
Phenethylamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Mazumder, M. K., et al. (2013). β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. Journal of Cellular and Molecular Medicine. Retrieved January 21, 2026, from [Link]
- Borchard, R. E., et al. (1990). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice.
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Ryu, I. S., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Molecules. Retrieved January 21, 2026, from [Link]
- What are the adverse effects of Phenethylamine (PEA)? (n.d.). Consensus. Retrieved January 21, 2026.
- What is Phenethylamine (PEA) mechanism of action? (n.d.). Consensus. Retrieved January 21, 2026.
- Phenylethylamine HCL vs Adderall: Comparing Two Stimulant Options. (2024, August 5). BRC Recovery. Retrieved January 21, 2026.
- Artificial Intelligence and Predictive Modelling for Precision Dosing of Immunosuppressants in Kidney Transplantation. (2024). MDPI. Retrieved January 21, 2026.
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Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved January 21, 2026, from [Link]
-
Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 21, 2026, from [Link]
-
Kim, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Retrieved January 21, 2026, from [Link]
- 2-Phenylethylamine. (2023, May 22). American Chemical Society. Retrieved January 21, 2026.
-
Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Retrieved January 21, 2026, from [Link]
- Elimination profile of orally administered phenylethylamine. (n.d.). WADA. Retrieved January 21, 2026.
- Phenylethylamine Health Benefits, Uses, Side Effects, Dosage. (2020, March 10). Dr. Axe. Retrieved January 21, 2026.
-
2-Phenylethylamine hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Shannon, H. E., et al. (1982). Physiologic Effects and Plasma Kinetics of Beta-Phenylethylamine and Its N-methyl Homolog in the Dog. Journal of Pharmacology and Experimental Therapeutics. Retrieved January 21, 2026, from [Link]
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- 12. β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming challenges in the purification of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Welcome to the Technical Support Center for the purification of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common challenges encountered during the purification of this compound.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its purification is a critical step that significantly impacts the quality, safety, and efficacy of the final product. The presence of impurities, even in trace amounts, can lead to undesirable side effects or reduced therapeutic efficacy. This guide provides a systematic approach to achieving high purity of this compound through common laboratory techniques.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low after recrystallization?
Answer:
Low recovery after recrystallization is a frequent issue and can often be attributed to one or more of the following factors:
-
Excessive Solvent Volume: The most common reason for low yield is using too much solvent during the dissolution step. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is observed.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. If the compound has significant solubility in the chosen solvent at low temperatures, a substantial amount will be lost.
-
Solution: Conduct a thorough solvent screen to identify the optimal solvent or solvent system. Good starting points for amine hydrochlorides include alcohols (e.g., isopropanol, ethanol) and nitriles (e.g., acetonitrile).
-
-
Premature Crystallization: If crystallization occurs too early, for instance, during a hot filtration step to remove insoluble impurities, product can be lost.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to the temperature of the hot solution. This can be achieved by passing hot solvent through the setup just before filtering your product solution.
-
-
Insufficient Cooling: To maximize the recovery of your crystalline product, the solution should be cooled sufficiently.
-
Solution: After the solution has cooled slowly to room temperature, place it in an ice bath for at least 30 minutes to an hour to induce maximum precipitation.
-
Question 2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the concentration of the solute is too high, leading to supersaturation.
-
Causality: The compound is coming out of solution at a temperature above its melting point. The presence of impurities can also lower the melting point of the eutectic mixture, exacerbating this issue.
-
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the mixture to a temperature where the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation. You can insulate the flask to slow down the cooling process.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If oiling out persists, a different solvent or a two-solvent system may be necessary. In a two-solvent system, you dissolve the compound in a "good" solvent in which it is highly soluble and then slowly add a "poor" solvent in which it is insoluble until the solution becomes turbid. Heating this turbid solution until it is clear and then allowing it to cool slowly can often promote proper crystal formation.
-
Question 3: After purification, my this compound is still impure. What are the likely sources of contamination and how can I remove them?
Answer:
Persistent impurities can be frustrating. Understanding their origin is key to developing an effective purification strategy.
-
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 2-(4-chlorophenyl)-2-phenylethanenitrile or other precursors.
-
By-products of the Reaction: Side reactions can lead to the formation of structurally related impurities.
-
Residual Solvents: Solvents used in the synthesis or workup may be trapped in the crystal lattice.
-
-
Purification Strategies:
-
Recrystallization: If the impurities have different solubility profiles from your desired product, a carefully executed recrystallization should be effective. You may need to perform multiple recrystallizations to achieve the desired purity.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative. A silica gel column is typically effective for this class of compounds.
-
Expert Insight: Given the basic nature of the amine, it is advisable to treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent) to prevent tailing and improve the separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent should be determined experimentally through a solvent screen. However, based on the properties of similar amine hydrochlorides, good starting points are:
-
Single Solvents: Isopropanol, ethanol, or acetonitrile.
-
Two-Solvent Systems: A combination of a polar solvent in which the compound is soluble (e.g., methanol, ethanol) and a less polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate, or hexanes).
Solvent Selection Workflow
Sources
Technical Support Center: Enhancing Oral Bioavailability of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support center for 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working on formulation strategies to improve the oral bioavailability of this compound. As a phenethylamine derivative, this molecule presents both opportunities and challenges for effective oral delivery.[1][2] This resource consolidates field-proven insights and troubleshooting protocols to navigate these complexities.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My initial formulation using simple aqueous suspension is showing very low and erratic plasma concentrations in our rat model. What is the likely cause?
Answer: This is a classic sign of dissolution-rate-limited absorption, which is common for molecules that are poorly soluble in water.[3][4] this compound, despite being a salt, likely possesses significant lipophilicity due to its two aromatic rings.[1] This leads to poor wetting and slow dissolution in the gastrointestinal (GI) fluids. The erratic plasma levels arise from variability in physiological conditions (e.g., gastric emptying time, presence of food) that have a magnified impact when dissolution is the rate-limiting step.
Causality and Recommended Actions:
-
Confirm Solubility: First, formally determine the aqueous solubility of your compound at different physiological pH values (e.g., 1.2, 4.5, 6.8). This data is critical for confirming a Biopharmaceutics Classification System (BCS) Class II or IV designation (poor solubility).[5]
-
Particle Size Reduction: A primary strategy to improve the dissolution rate is to increase the surface area of the drug particles.[6]
-
Explore Enabling Formulations: Move beyond simple suspensions. Strategies that present the drug in a pre-dissolved or molecularly dispersed state are necessary. This includes lipid-based formulations or solid dispersions.[4][8]
Question 2: I developed a Self-Microemulsifying Drug Delivery System (SMEDDS), and while it looks good in vitro, the in vivo bioavailability in our canine model is only marginally improved and highly variable. What could be going wrong?
Answer: This scenario suggests that while you've overcome the dissolution barrier, you are now facing either a permeability issue or significant pre-systemic metabolism (first-pass effect).
Causality and Recommended Actions:
-
Precipitation in the Gut: The SMEDDS may be failing to keep the drug solubilized upon dispersion and digestion in the GI tract. The digestion of lipid components by lipases can alter the formulation's solubilization capacity, leading to drug precipitation.[9]
-
Troubleshooting: Re-evaluate your formulation components. Incorporating polymers or a higher concentration of hydrophilic surfactants can help maintain drug solubilization within the resulting micelles post-digestion. Perform in vitro lipolysis studies to simulate this process and analyze drug partitioning.
-
-
First-Pass Metabolism: Phenethylamine and its derivatives are known substrates for monoamine oxidase (MAO) enzymes, which are abundant in the liver and gut wall.[10] It's highly probable that your compound is undergoing extensive first-pass metabolism. Lipid-based formulations can mitigate this by promoting lymphatic transport, which bypasses the portal circulation and the liver on the first pass.[9][11]
-
Troubleshooting: Your SMEDDS might not be optimized for lymphatic uptake. Formulations rich in long-chain triglycerides (e.g., oleic acid, linoleic acid) are more likely to be absorbed via the lymphatic system.[9] Consider reformulating with oils containing long-chain fatty acids.
-
-
P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its net absorption.
-
Troubleshooting: Incorporate excipients known to inhibit P-gp. Many surfactants used in SMEDDS (e.g., Cremophor® EL, Tween® 80) have P-gp inhibitory effects. An in vitro Caco-2 permeability assay with a P-gp inhibitor can confirm if your compound is a substrate.
-
Question 3: My Caco-2 permeability assay shows a low apparent permeability (Papp) value, but the efflux ratio is close to 1. What does this indicate?
Answer: A low Papp value (<1 x 10⁻⁶ cm/s) indicates poor permeability across the intestinal epithelium.[12] An efflux ratio (Papp B→A / Papp A→B) close to 1 suggests that active efflux by transporters like P-gp is likely not the primary reason for this poor permeability. The issue is more fundamental: poor passive diffusion across the cell membrane.
Causality and Recommended Actions:
-
Low Transcellular Permeability: The molecule's physicochemical properties (e.g., high polarity, large size, or excessive hydrogen bonding capacity) may be hindering its ability to passively diffuse through the lipid bilayers of the intestinal cells.
-
Focus on Permeation Enhancement: Since efflux isn't the main issue, your strategy should focus on transiently opening the tight junctions between cells (paracellular transport) or improving transcellular diffusion.
-
Incorporate Permeation Enhancers: These are excipients that reversibly disrupt the intestinal epithelium to allow drug passage.[13] Examples include medium-chain fatty acids (like sodium caprate) or certain surfactants.[13][14] These can be incorporated into your formulation. It's crucial to test for cytotoxicity to ensure the effect is transient and non-damaging.
-
Ion Pairing: For hydrophilic, ionizable drugs, co-administering a lipophilic counterion can form a more lipophilic, neutral complex, which enhances its ability to cross the cell membrane.[14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which lipid-based drug delivery systems (LBDDS) enhance oral bioavailability?
A1: LBDDS, such as SMEDDS and Solid Lipid Nanoparticles (SLNs), are powerful tools for several reasons:
-
Solubility Enhancement: They present the drug in a solubilized state, bypassing the dissolution step which is often the rate-limiting factor for absorption.[9][11]
-
Protection from Degradation: Encapsulating the drug protects it from the harsh enzymatic and pH conditions of the GI tract.[11][15]
-
Bypassing First-Pass Metabolism: LBDDS can facilitate drug absorption through the intestinal lymphatic system, which drains into the systemic circulation while bypassing the liver. This significantly reduces first-pass metabolism.[9][11]
-
Inhibition of Efflux Pumps: Many excipients used in LBDDS, particularly surfactants, can inhibit the function of efflux pumps like P-gp, increasing the net absorption of the drug.[5]
Q2: How do I choose between a nanoformulation (e.g., polymeric nanoparticles) and a lipid-based system for my compound?
A2: The choice depends on the specific challenges your molecule faces and your development goals.
| Feature | Lipid-Based Systems (e.g., SMEDDS, SLNs) | Polymeric Nanoparticles |
| Primary Advantage | Excellent for highly lipophilic drugs; leverages natural lipid absorption pathways.[11][15] | High versatility for various drug types; offers potential for controlled/sustained release.[16][17] |
| First-Pass Effect | Can effectively mitigate via lymphatic uptake.[9] | Less direct mechanism for avoiding first-pass effect, but can protect the drug in the gut.[16] |
| Drug Loading | Generally higher for lipophilic drugs. | Can be challenging, especially for crystalline drugs. |
| Stability | Liquid systems (SMEDDS) are thermodynamically stable; solid systems (SLNs) can have polymorphism issues.[18] | Can be very stable, but potential for drug leakage or polymer degradation. |
| Manufacturing | Relatively simple scale-up, especially for self-emulsifying systems.[15] | Can involve more complex and costly manufacturing processes.[3] |
Recommendation: For this compound, which is likely lipophilic and susceptible to first-pass metabolism, a lipid-based system is an excellent starting point.
Q3: What is the purpose of constructing a ternary phase diagram when developing a SMEDDS formulation?
A3: A ternary phase diagram is an essential tool for systematically screening and optimizing the ratios of oil, surfactant, and co-surfactant/co-solvent. Its purpose is to identify the region where a stable, single-phase microemulsion forms upon dilution with an aqueous medium. By titrating different combinations of the three components and observing the resulting mixture after aqueous dilution, you can map out the efficient self-emulsification region. This ensures that the formulation you develop will spontaneously form fine, uniform droplets (typically <200 nm) in the GI tract, which is critical for effective drug release and absorption.[9]
Part 3: Experimental Protocols & Data
Protocol 1: Preparation and Evaluation of a SMEDDS Formulation
This protocol outlines the steps to formulate and characterize a Self-Microemulsifying Drug Delivery System.
Step-by-Step Methodology:
-
Excipient Screening: a. Determine the solubility of 2-(4-Chlorophenyl)-2-phenylethylamine HCl in various oils (e.g., Oleic acid, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). b. Select the excipients that show the highest solubility for the drug.
-
Constructing the Ternary Phase Diagram: a. Prepare a series of blank formulations by mixing the selected oil, surfactant, and co-solvent at various weight ratios (e.g., from 10:0:90 to 10:90:0). b. For each mixture, take a small aliquot (e.g., 100 mg) and dilute it with water (e.g., to 50 mL) under gentle agitation. c. Visually inspect the resulting dispersion. Classify it as a clear microemulsion, a bluish-white nanoemulsion, a milky emulsion, or a formulation with phase separation. d. Plot these points on a ternary graph to delineate the self-microemulsifying region.
-
Drug Loading and Formulation Preparation: a. Select a ratio from the optimal region of the phase diagram. b. Dissolve the drug in the co-solvent first, then add the surfactant, and finally the oil. c. Vortex or stir until a clear, homogenous solution is formed. The maximum amount of drug that can be dissolved without precipitation is the drug loading capacity.
-
Characterization: a. Droplet Size and Polydispersity Index (PDI): Dilute the SMEDDS formulation (e.g., 100-fold) with water and measure the droplet size and PDI using Dynamic Light Scattering (DLS). Aim for a droplet size < 200 nm and a PDI < 0.3. b. Self-Emulsification Time: Add the formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear microemulsion. An efficient SMEDDS should emulsify in under one minute. c. Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 3,500 rpm for 30 min) and multiple freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.
Protocol 2: Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of a compound in vitro.[19][20]
Step-by-Step Methodology:
-
Cell Culture: a. Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use inserts with TEER values > 250 Ω·cm². b. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test compound (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh HBSS.
-
Permeability Experiment (Basolateral to Apical - B→A for Efflux): a. Perform the same experiment but add the drug to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: a. Quantify the concentration of the drug in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: a. Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux rate, A is the surface area of the insert, and C₀ is the initial concentration. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
Part 4: Visualizations & Diagrams
Diagram 1: Bioavailability Enhancement Strategy Selection
This workflow guides the initial decision-making process for formulation development.
Sources
- 1. CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydr… [cymitquimica.com]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 7. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
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- 11. walshmedicalmedia.com [walshmedicalmedia.com]
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- 13. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 14. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
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- 17. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Estimating human drug oral absorption kinetics from Caco-2 permeability using an absorption-disposition model: model development and evaluation and derivation of analytical solutions for k(a) and F(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Metabolite Detection of 2-(4-Chlorophenyl)-2-phenylethylamine HCl
This guide provides a comprehensive framework for developing and troubleshooting a robust bioanalytical method for the detection and quantification of 2-(4-Chlorophenyl)-2-phenylethylamine and its metabolites. As a structural analog of phenethylamine, this compound is expected to undergo extensive metabolism, making the characterization of its biotransformation crucial for drug development and safety assessment.[1] This document is designed for researchers and drug development professionals, offering field-proven insights and systematic troubleshooting strategies.
Section 1: Understanding the Analyte & Its Metabolic Fate
Before initiating method development, a thorough understanding of the parent compound and its likely metabolic transformations is essential. 2-(4-Chlorophenyl)-2-phenylethylamine is a primary amine that, based on established metabolic pathways for similar structures, is predicted to undergo several key biotransformations.[2][3]
Predicted Metabolic Pathways
The primary metabolic routes for phenethylamine-like compounds involve Phase I oxidation and Phase II conjugation reactions. The diagram below illustrates the most probable metabolic pathways.
Caption: Predicted metabolic pathways for 2-(4-Chlorophenyl)-2-phenylethylamine.
Target Analytes and Calculated Masses
The following table summarizes the parent compound and its key predicted metabolites, which should be the primary targets during method development.
| Compound Name | Abbreviation | Transformation | Formula | Monoisotopic Mass | [M+H]⁺ (m/z) |
| 2-(4-Chlorophenyl)-2-phenylethylamine | PARENT | - | C₁₄H₁₄ClN | 231.08 | 232.09 |
| Hydroxy-PARENT | M1 | Aromatic Hydroxylation | C₁₄H₁₄ClNO | 247.08 | 248.08 |
| Phenylacetic Acid Derivative | M2 | Oxidative Deamination | C₁₄H₁₁ClO₂ | 260.04 | 261.05 |
| Glucuronide Conjugate of M1 | M3 | Glucuronidation | C₂₀H₂₂ClNO₇ | 423.11 | 424.11 |
| Sulfate Conjugate of M1 | M4 | Sulfation | C₁₄H₁₄ClNO₄S | 327.04 | 328.04 |
Section 2: Core Bioanalytical Method Workflow
A successful bioanalytical method hinges on a systematic workflow that ensures reproducibility and reliability, from sample preparation through data analysis.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[5][6]
Caption: General workflow for LC-MS/MS bioanalysis.
Experimental Protocol: Sample Preparation (Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is highly recommended for cleaning complex biological matrices to reduce matrix effects and improve sensitivity.[7][8] A mixed-mode cation exchange polymer-based sorbent is an excellent starting point for extracting the basic parent amine and its metabolites.
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 200 µL of plasma or urine by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines starting conditions for chromatographic separation and mass spectrometric detection. Optimization will be necessary.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0-1.0 min: 5% B
-
1.0-8.0 min: Ramp to 95% B
-
8.0-9.0 min: Hold at 95% B
-
9.1-12.0 min: Return to 5% B (re-equilibration)
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Suggested MRM Transitions (Requires Empirical Optimization):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PARENT | 232.1 | Predicted: 115.1 (chlorotropylium) | To be optimized |
| M1 | 248.1 | Predicted: 115.1, 131.1 | To be optimized |
| M2 | 261.0 | Predicted: 215.0 (loss of COOH) | To be optimized |
| IS (d5-Parent) | 237.1 | Predicted: 120.1 | To be optimized |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during method development in a direct question-and-answer format.[10]
Q: My analyte signal is low or non-existent. What are the primary causes?
A: Low signal can stem from multiple factors. Systematically investigate the following:
-
Sample Preparation: Analyte loss during extraction is a common culprit. Verify the efficiency of your chosen method (PPT, LLE, or SPE). For SPE, ensure the conditioning and elution solvents are appropriate for your analyte's pKa. A basic analyte like this requires an acidic load/wash and a basic elution solvent.[4]
-
Mass Spectrometer Tuning: Ensure the instrument is properly tuned and calibrated. Infuse a standard solution of your analyte directly into the mass spectrometer to optimize precursor and product ions and collision energy. The MRM transitions in the table above are predictive; they must be confirmed empirically.
-
Chromatography: Poor retention on the LC column can lead to co-elution with salts and phospholipids from the matrix, causing severe ion suppression. If the peak elutes near the void volume, consider a column with a different stationary phase (e.g., HILIC for polar metabolites) or adjust the mobile phase to be weaker (less organic solvent) at the start of the gradient.[10]
-
Analyte Stability: The analyte may be degrading in the biological matrix or during sample processing. Conduct stability tests, including bench-top, freeze-thaw, and autosampler stability, as part of your method validation.[11]
Q: I'm observing significant ion suppression or enhancement (matrix effect). How can I diagnose and fix this?
A: Matrix effect is a major challenge in bioanalysis, caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[10]
-
Diagnosis: Perform a post-column infusion experiment. While continuously infusing a standard solution of your analyte into the MS, inject an extracted blank matrix sample. Dips or peaks in the analyte's signal at specific retention times indicate ion suppression or enhancement, respectively.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering components. Switch from protein precipitation to a more rigorous technique like SPE or LLE.[7]
-
Optimize Chromatography: Modify your LC gradient to chromatographically separate your analyte from the suppression zones. A longer run time or a shallower gradient can often resolve the issue.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to compensate for matrix effects, as it co-elutes with the analyte and is affected by suppression/enhancement in the same way. If a SIL-IS is not available, use a structural analog that elutes close to your analyte.[10]
-
Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS.
-
Q: My chromatographic peaks are tailing or fronting. What adjustments are needed?
A: Poor peak shape compromises resolution and integration accuracy.
-
Peak Tailing: This is often seen with basic compounds like amines due to secondary interactions with residual acidic silanols on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is low (e.g., using 0.1% formic acid, pH ~2.7). This protonates the amine, but more importantly, it suppresses the ionization of silanol groups, minimizing secondary interactions.[12]
-
Solution 2: Use a High-Purity Column. Modern, end-capped C18 columns have fewer active silanol sites and are better suited for analyzing basic compounds.
-
-
Peak Fronting: This typically indicates column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Ensure the sample is fully dissolved in the reconstitution solvent, which should be weaker than the initial mobile phase to ensure good peak focusing at the head of the column.
-
Q: I am seeing carry-over in my blank injections after a high-concentration sample. How can I eliminate it?
A: Carry-over can lead to inaccurate quantification of subsequent low-concentration samples.
-
Injector Cleaning: The most common source is the autosampler. Optimize the needle wash procedure. Use a strong wash solvent (e.g., a mix of acetonitrile, isopropanol, and water) and consider multiple wash cycles.
-
LC Column: The column itself can be a source of carry-over. A very strong injection at the end of a run (e.g., 95% Acetonitrile/Methanol) can help flush strongly retained compounds.
-
MS Source: In rare cases, the MS source can become contaminated. This usually requires cleaning by a qualified engineer.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the essential elements of a bioanalytical method validation according to ICH M10 guidelines?
A: A full validation for a chromatographic method must demonstrate that the method is suitable for its intended purpose.[13] Key parameters include: Selectivity, Specificity, Matrix Effect, Calibration Curve, Range (LLOQ to ULOQ), Accuracy, Precision, Carry-over, Dilution Integrity, and Stability.[4][13]
Q: How do I choose an appropriate internal standard (IS)?
A: The ideal IS is a stable isotope-labeled (e.g., deuterium or ¹³C) version of the analyte. It has nearly identical chemical properties and extraction recovery, and its co-elution helps compensate for matrix effects and instrumental variability. If a SIL-IS is unavailable, a close structural analog that is not present in the sample and has similar chromatographic behavior can be used.[10]
Q: How can I definitively confirm the structure of a metabolite I've detected?
A: Initial identification is based on the predicted mass and fragmentation pattern. For definitive confirmation, high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap is used to obtain an accurate mass measurement, which helps determine the elemental composition.[6] Further structural elucidation requires comparing the chromatographic retention time and MS/MS fragmentation spectrum with that of a synthesized reference standard of the metabolite.
Q: What are the best practices for collecting and storing biological samples?
A: To ensure analyte stability, blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and immediately placed on ice. Plasma should be separated by centrifugation as soon as possible (typically within 1 hour) and stored frozen at -70°C or lower.[11] Urine samples should also be frozen promptly after collection. Avoid repeated freeze-thaw cycles.
References
-
Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]
-
Patel, D. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]
-
Li, W., & Li, F. (2015). Sample Preparation for Drug Metabolism Studies. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2023). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Ma, H., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Regan, M. S., et al. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC. Retrieved from [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]
-
Pharma Growth Hub. (2021). Challenges during HPLC method development and how to fix them. YouTube. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
KCAS Bio. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]
-
World Anti-Doping Agency. (n.d.). “Elimination profile of orally administered phenylethylamine”. Retrieved from [Link]
-
PubMed. (1993). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. wada-ama.org [wada-ama.org]
- 4. simbecorion.com [simbecorion.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. Sample preparation | Metabolomics [ebi.ac.uk]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldwide.com [worldwide.com]
- 12. youtube.com [youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: A Guide to Improving the Chromatographic Resolution of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride and encountering challenges in achieving optimal chromatographic resolution. As a phenethylamine derivative, this compound possesses a basic amine functional group that dictates its behavior in reversed-phase chromatography, often leading to common issues like peak tailing and poor resolution.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the knowledge to not only solve immediate problems but also to develop robust and reliable analytical methods. We will explore a systematic approach to troubleshooting, from mobile phase manipulation to stationary phase selection, ensuring that every experimental choice is deliberate and scientifically sound.
Section 1: Understanding the Analyte's Chromatographic Behavior
The primary challenge in the analysis of this compound stems from its basic amine group. In typical reversed-phase HPLC, silica-based stationary phases contain residual silanol groups (Si-OH). At mid-range pH values (approx. 4-7), these silanol groups can be deprotonated (SiO⁻), creating negatively charged sites on the stationary phase. Simultaneously, the basic amine on your analyte can become protonated (NH₂⁺), leading to a strong, undesirable ionic interaction. This secondary interaction, outside of the intended hydrophobic mechanism, is a primary cause of severe peak tailing and poor chromatographic performance.[3][4]
To achieve sharp, symmetrical peaks, this secondary interaction must be minimized or eliminated. The strategies outlined in this guide are all designed to control the ionization state of either the analyte or the stationary phase.
Caption: Unwanted ionic interactions leading to peak tailing.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the analysis of this compound in a direct, problem-solution format.
Q1: Why is my peak for this compound tailing severely?
Answer: Severe peak tailing is the classic symptom of secondary interactions between the protonated amine of your analyte and ionized silanol groups on the column packing material.[5] This is especially prevalent on older, Type-A silica columns. To resolve this, you must disrupt this interaction using one of the following strategies, outlined in the troubleshooting workflow below.
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Detailed Solutions:
-
Control Mobile Phase pH: The most effective strategy is to lower the mobile phase pH. Working at a pH of 2.5-3.5 ensures that the silanol groups on the stationary phase are fully protonated (Si-OH), neutralizing their negative charge. While your analyte remains charged (R-NH3+), the primary site for detrimental secondary interaction is eliminated.[6][7]
-
Increase Mobile Phase Ionic Strength: Adding a buffer salt like ammonium formate or potassium phosphate (10-25 mM) increases the ionic strength of the mobile phase.[8] The buffer cations compete with your protonated analyte for the active sites on the stationary phase, effectively "shielding" the analyte and improving peak shape.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns (Type-B silica) are synthesized from higher purity silica and feature advanced end-capping, where bulky chemical groups are bonded to the surface to block access to most residual silanol groups. If you are using an older column, upgrading is often the simplest fix.
-
Consider High-pH Conditions: An alternative approach is to use a high-pH mobile phase (e.g., pH 9-11) with a column specifically designed for these conditions (e.g., hybrid-silica columns). At high pH, the amine on your analyte is deprotonated and becomes neutral, eliminating its ability to interact ionically. This often increases retention and can provide excellent peak shape.
Q2: My peak shape is good, but the resolution from a nearby impurity is poor. How can I improve selectivity?
Answer: Selectivity (α) is the measure of separation between two peaks. If peak shape is good, you need to alter the chemistry of the separation to improve the relative retention of the two compounds.
Key Strategies to Alter Selectivity:
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analyte and the stationary phase differently. If you are using acetonitrile, try a method with methanol, and vice-versa. This is often the most powerful and simplest way to change peak elution order.
-
Adjust the Mobile Phase pH: Even small changes in pH can dramatically affect the retention of ionizable compounds.[9] A slight adjustment of the mobile phase pH (e.g., from 2.8 to 3.2) may slightly change the charge distribution on your analyte or impurities, leading to significant changes in selectivity.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next step.
-
Phenyl-Hexyl Phase: A phenyl-hexyl column provides pi-pi interactions with the aromatic rings in your molecule, offering a completely different retention mechanism than a standard C18 and potentially resolving co-eluting peaks.[10]
-
Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can alter selectivity for basic compounds.
-
Q3: I need to separate the enantiomers of 2-(4-Chlorophenyl)-2-phenylethylamine. Where do I start?
Answer: The analyte has a chiral center, meaning it exists as a pair of non-superimposable mirror images (enantiomers). To separate them, you must introduce another chiral element into the system. This is almost exclusively done by using a Chiral Stationary Phase (CSP).
Chiral method development is largely an empirical process of screening different columns and mobile phases.[11]
Recommended Screening Strategy:
-
Select a Set of Chiral Columns: Start with polysaccharide-based CSPs, as they are the most versatile. A good starting set includes columns with coated or immobilized derivatives of:
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
-
Screen Mobile Phase Systems: Test the columns with different mobile phase modes.
-
Normal Phase: Heptane/Isopropanol mixtures. This often provides the best selectivity.
-
Polar Organic Mode: Acetonitrile or Methanol, often with a small amount of an acidic or basic additive.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers. This is often preferred for LC/MS applications.[12]
-
A successful chiral separation was reported for various phenethylamines using a microemulsion electrokinetic chromatography method with sulfated beta-cyclodextrin as a chiral selector, indicating that cyclodextrin-based phases may also be a viable option.[13]
Q4: My retention time is drifting between injections. What's causing this instability?
Answer: Retention time instability is a sign that your system or method is not in equilibrium. For an ionizable compound like this, the cause is almost always related to the mobile phase or column.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. When using buffers, this can take 20-30 column volumes.
-
Poorly Buffered Mobile Phase: If your mobile phase pH is not properly controlled with a buffer, small changes in solvent composition can lead to significant pH shifts and, consequently, retention time drift.[14] Always use a buffer when analyzing ionizable compounds.
-
Temperature Fluctuations: Column temperature affects retention. Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C).
Section 3: Frequently Asked Questions (FAQs)
-
What is a good starting point for mobile phase pH?
-
For reversed-phase, start with a pH between 2.8 and 3.2 using 0.1% formic acid or a phosphate buffer. This is a robust region for controlling silanol activity.[7]
-
-
What buffer should I use and at what concentration?
-
For UV detection, phosphate or formate buffers are excellent. For LC/MS, volatile buffers like ammonium formate or ammonium acetate are required. A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity and improve peak shape.[8]
-
-
Should I use Acetonitrile or Methanol?
-
Both are viable. Acetonitrile is a stronger solvent and often results in sharper peaks. Methanol can offer different selectivity. It is recommended to screen both during method development.
-
-
What type of achiral column is best for this compound?
-
A modern, high-purity, fully end-capped C18 or a Phenyl-Hexyl column with a particle size of 3 µm or less will provide a good starting point for high efficiency and good peak shape.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Method Development for Achiral Analysis (Reversed-Phase)
This protocol provides a systematic approach to developing a robust RP-HPLC method.
-
Column Selection & Installation:
-
Select a high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Install the column in a thermostatted compartment set to 30 °C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute this stock to a working concentration of ~20 µg/mL using the same diluent.
-
-
Initial Gradient Screening:
-
Set the flow rate appropriate for the column diameter (e.g., 0.4 mL/min for 2.1 mm ID).
-
Run a fast scouting gradient to determine the approximate elution time.
-
Example Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
-
Method Optimization:
-
Based on the scouting run, develop a focused gradient around the elution time of the analyte. Aim for a gradient slope that provides good resolution from any impurities.
-
If peak tailing is observed, remake Mobile Phase A with a 20 mM ammonium formate buffer, adjusting the pH to 3.0 with formic acid.
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-Purity C18, <3 µm, ~100 x 2.1 mm | Provides high efficiency and good peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH in the acidic range to suppress silanol activity.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often yields sharp peaks and is UV transparent. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Flow Rate | 0.4 - 0.5 mL/min (for 2.1 mm ID) | Typical flow rate for high-efficiency separations. |
| Injection Vol. | 1 - 5 µL | Small volume minimizes potential peak distortion.[15] |
| Detection | UV at ~210 nm or 254 nm | General purpose wavelengths for aromatic compounds. |
Table 1: Initial RP-HPLC Method Development Parameters
Protocol 2: Chiral Separation Screening Strategy
This protocol outlines an efficient screening process for finding a suitable chiral separation method.
-
Column Selection:
-
Obtain a set of polysaccharide-based chiral columns from a reputable vendor (e.g., columns based on cellulose and amylose derivatives).
-
-
Mobile Phase Preparation (Screening Solvents):
-
Normal Phase (NP):
-
Solvent A: n-Heptane
-
Solvent B: Isopropanol (IPA)
-
-
Polar Organic (PO):
-
Solvent A: Acetonitrile
-
Solvent B: Methanol
-
-
Reversed-Phase (RP):
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
-
Screening Execution:
-
For each column, perform a rapid isocratic or shallow gradient run with each mobile phase system.
-
Example NP Screen: Run 1: 90:10 Heptane/IPA; Run 2: 80:20 Heptane/IPA.
-
Example PO Screen: Run 1: 100% Acetonitrile; Run 2: 100% Methanol.
-
Example RP Screen: Run a gradient from 10% to 90% Acetonitrile in water (with acid).
-
-
Analysis and Optimization:
-
Review the screening data to identify any column/mobile phase combination that shows even partial separation of the enantiomers.
-
Optimize the promising conditions by fine-tuning the isocratic solvent ratio or gradient slope to achieve baseline resolution (Rs > 1.5).
-
| CSP Type | Typical Mobile Phases | Comments & Tips |
| Polysaccharide-based | NP: Heptane/AlcoholPO: ACN or MeOHRP: ACN/Water or MeOH/Water | The most versatile and successful class of CSPs. Screening across different modes is highly recommended.[11] |
| Cyclodextrin-based | RP: ACN/Buffered Water | Can be effective for phenethylamines, particularly with buffered mobile phases.[13] |
| Protein-based | RP: Buffered Aqueous | Generally used for specific applications; less common for broad screening. |
Table 2: Chiral Stationary Phase (CSP) Screening Guide
References
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Effect of pH on LC-MS Analysis of Amines.
- HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
- Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydrochloride. CymitQuimica.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv.
- This compound | CAS 21998-50-5 | SCBT. Santa Cruz Biotechnology.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Control pH During Method Development for Better Chrom
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.
- 2-Phenylethylamine. American Chemical Society.
- Comparison of chiral electrophoretic separation methods for phenethylamines and applic
- Chiral HPLC Separ
- Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent.
- HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies.
Sources
- 1. CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydr… [cymitquimica.com]
- 2. acs.org [acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sielc.com [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. akjournals.com [akjournals.com]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Mitigating off-target effects in cellular assays involving 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Welcome to the technical support center for 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for mitigating off-target effects in cellular assays involving this compound. My aim is to equip you with the scientific rationale and practical methodologies to ensure the specificity and reliability of your experimental results.
Introduction: Understanding the Compound
This compound is a derivative of phenethylamine, a well-known endogenous trace amine that acts as a neuromodulator in the central nervous system.[1][2][3][4] The parent compound, phenethylamine, primarily exerts its effects through the trace amine-associated receptor 1 (TAAR1) and by modulating monoamine neurotransmission, including the release of norepinephrine and dopamine.[1][2] The introduction of a 4-chloro substituent on one of the phenyl rings suggests a modification intended to alter its pharmacological profile, potentially enhancing its potency or selectivity for a particular target.
Structure-activity relationship (SAR) studies on halogenated phenethylamine analogs indicate that such modifications can significantly influence their binding affinity and activity at various receptors. For instance, halogenation at the para-position of the phenyl ring has been shown to positively impact the binding affinity for the 5-hydroxytryptamine type 2A (5-HT2A) receptor.[5][6][7] Additionally, halogenated phenylethanolamines have been observed to exhibit beta-adrenolytic activity.[8] Therefore, while the primary target of your investigation using this compound may be specific, it is crucial to be aware of its potential for interactions with other monoaminergic, serotonergic, and adrenergic receptors.
This guide will walk you through potential issues you might encounter and provide strategies to de-risk your findings from the influence of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-target and off-target activities of this compound?
A1: Based on its structural similarity to phenethylamine and related analogs, the compound's biological activities are likely centered around the modulation of monoamine systems.
-
Likely Primary Targets: The intended target is often related to the parent compound's activity. Therefore, it is reasonable to hypothesize that this compound is being studied for its effects on trace amine-associated receptor 1 (TAAR1) or specific dopamine and serotonin receptors .
-
Potential Off-Target Activities: Due to the structural motifs present in the molecule, several off-target interactions should be considered:
-
Serotonin Receptors: The 4-chloro-phenyl group can enhance affinity for serotonin receptors, particularly the 5-HT2A receptor .[5][6][7]
-
Adrenergic Receptors: Halogenated phenethylamines have been shown to have activity at beta-adrenergic receptors , potentially acting as antagonists.[8]
-
Dopamine Transporter (DAT): Phenethylamine derivatives are known to interact with and inhibit the dopamine transporter.[9][10]
-
Microtubules: Some phenethylamine derivatives have been shown to interact with tubulin, potentially affecting microtubule dynamics, similar to colchicine.[11][12]
-
It is imperative to experimentally validate the primary target in your cellular system and screen for these potential off-target effects.
Q2: I am observing high levels of cytotoxicity in my cellular assay that are inconsistent with the expected pharmacology of my target. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors, including off-target effects or non-specific interactions.
-
Lysosomal Sequestration (Lysosomotropism): As a weakly basic and lipophilic compound, this compound has the potential to be a lysosomotropic agent.[13] This means it can accumulate in the acidic environment of lysosomes, leading to lysosomal dysfunction, disruption of cellular clearance pathways like autophagy, and eventual cell death. A hallmark of this effect is the appearance of significant vacuolization within the treated cells.[13]
-
Mitochondrial Toxicity: Off-target effects on mitochondrial function can lead to a rapid decline in cell health.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can cause non-specific cellular stress and toxicity.
Q3: How can I be sure that the observed cellular phenotype is a direct result of the intended on-target activity?
A3: This is a critical question in small molecule research. A multi-pronged approach is necessary to build a strong case for on-target activity.
-
Genetic Target Validation: The most definitive way to confirm on-target activity is to use genetic tools. If the observed phenotype is abrogated upon knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of the intended target gene , it provides strong evidence for on-target action.
-
Orthogonal Assays: Use a different assay that measures a distinct downstream consequence of target engagement. For example, if your primary assay measures cell viability, an orthogonal assay could be a Western blot for a specific downstream signaling protein.
-
Structurally Related Inactive Control: If available, use a close structural analog of this compound that is known to be inactive against the intended target. This control should not produce the same cellular phenotype.
-
Rescue Experiments: If the compound inhibits an enzyme, for example, see if adding the product of that enzymatic reaction can rescue the cellular phenotype.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent results between experiments | - Compound instability in media- Cell passage number variability- Inconsistent cell density | - Prepare fresh dilutions of the compound for each experiment.- Use cells within a defined low passage number range.- Ensure consistent cell seeding density. |
| High background signal or non-specific effects | - Compound aggregation- Assay interference (e.g., fluorescence quenching) | - Include a detergent like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) in your assay buffer.- Run control experiments with the compound in the absence of cells to check for assay interference. |
| Cellular phenotype observed only at high concentrations | - Off-target effects are more likely at higher concentrations. | - Perform a detailed dose-response curve to determine the EC50 for the on-target effect.- Work within a concentration range that is relevant to the binding affinity (Kd) for the primary target, if known. |
| Unexpected changes in signaling pathways | - Off-target engagement of other receptors or kinases. | - Profile the compound against a panel of known off-target receptors (e.g., serotonin, adrenergic receptors).- Use specific inhibitors for suspected off-target pathways as controls. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using siRNA
This protocol describes a general workflow for using siRNA to validate that the effects of this compound are mediated by its intended target.
Materials:
-
Cells of interest
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
This compound
-
Reagents for your downstream cellular assay (e.g., cell viability reagent, lysis buffer for Western blot)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well to be transfected, dilute the siRNA (target-specific or non-targeting control) in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.
-
Compound Treatment: After the knockdown period, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Downstream Analysis: After the appropriate treatment duration, perform your cellular assay (e.g., measure cell viability, lyse cells for Western blot to confirm knockdown and analyze signaling pathways).
Expected Outcome: If the compound's effect is on-target, you should observe a significant reduction in the phenotypic response in the cells treated with the target-specific siRNA compared to the cells treated with the non-targeting control siRNA.
Protocol 2: Assessing Lysosomotropism using Neutral Red Uptake Assay
This assay can be used to determine if this compound is accumulating in the lysosomes.
Materials:
-
Cells of interest
-
Neutral Red staining solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose-range of this compound for the desired duration.
-
Neutral Red Staining: Remove the treatment medium and add Neutral Red staining solution to each well. Incubate for 2-3 hours to allow for the dye to be taken up by the lysosomes of viable cells.
-
Washing: Remove the staining solution and wash the cells with PBS to remove excess dye.
-
Destaining: Add the destain solution to each well and incubate for 10-15 minutes with gentle shaking to extract the dye from the cells.
-
Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
Expected Outcome: A significant increase in Neutral Red uptake in treated cells compared to control cells would suggest that the compound is accumulating in the lysosomes, indicating lysosomotropic properties.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Potential Signaling Interactions of this compound
Caption: Potential on-target and off-target interactions.
References
-
Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]
-
Kim, J. Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]
-
Kim, J. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. [Link]
-
Korea Science. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 5(3), 243-253. [Link]
-
Cunningham, M. L., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 13(1), 14406. [Link]
-
Osborne, T. C., et al. (2005). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry Letters, 15(23), 5320-5323. [Link]
-
Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458–466. [Link]
-
Cunningham, M. L., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. ResearchGate. [Link]
-
Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(10), 3245–3254. [Link]
-
PubChem. (n.d.). 2-Phenylethylamine hydrochloride. [Link]
-
Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458-466. [Link]
-
Wikipedia. (n.d.). Phenethylamine. [Link]
-
American Chemical Society. (2023, May 22). 2-Phenylethylamine. [Link]
-
ResearchGate. (2013, November 7). (PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. acs.org [acs.org]
- 4. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride and d-amphetamine on Dopamine Release: A Guide for Neuropharmacology Researchers
Introduction: Dissecting the Mechanisms of Dopamine Modulators
In the field of neuropharmacology, understanding the nuanced interactions between exogenous compounds and the dopamine (DA) system is paramount for the development of novel therapeutics for a range of neurological and psychiatric disorders. The dopamine transporter (DAT) is a critical regulatory protein that controls dopaminergic signaling by clearing DA from the synaptic cleft.[1] This transporter is a primary target for psychostimulants, which broadly fall into two categories: reuptake inhibitors and releasing agents.[2]
This guide provides an in-depth comparative analysis of two such compounds: the well-characterized dopamine releaser, d-amphetamine, and the less-studied substituted phenethylamine, 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride. While d-amphetamine serves as a classic benchmark for DAT-mediated DA efflux, the pharmacological profile of this compound is not well-documented in publicly available literature. Therefore, this analysis will extrapolate its likely mechanism of action based on established structure-activity relationships (SAR) of phenethylamine derivatives.[3][4] We will explore their distinct molecular mechanisms, compare their hypothesized effects on dopamine dynamics, and provide detailed experimental protocols for their empirical evaluation.
Part 1: Molecular Mechanisms of Action at the Dopamine Transporter
The functional output of a DAT-targeting compound—whether it primarily blocks reuptake or induces reverse transport—is dictated by its chemical structure.
d-Amphetamine: The Archetypal Releasing Agent
d-Amphetamine is a substrate for the dopamine transporter.[5] Its mechanism of action is multifaceted and involves a series of steps that ultimately reverse the normal direction of dopamine flow.[6]
-
Competitive Uptake: d-Amphetamine is recognized by and transported into the presynaptic dopaminergic neuron by DAT, competing with dopamine for uptake.[7]
-
Vesicular Disruption: Once inside the neuron, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing dopamine to leak from synaptic vesicles into the neuronal cytoplasm.[5]
-
DAT-Mediated Efflux: The resulting high concentration of cytosolic dopamine, coupled with amphetamine's interaction with intracellular sites on DAT, triggers a conformational change in the transporter, causing it to transport dopamine out of the neuron and into the synapse. This process is known as reverse transport or efflux.[2][8]
This cascade results in a substantial, non-vesicular, and action-potential-independent increase in extracellular dopamine concentrations.[6][9]
This compound: A Hypothesized Profile
Direct pharmacological data for this compound is scarce. However, by examining its structure—a phenethylamine backbone with a phenyl group and a 4-chlorophenyl group attached to the alpha carbon—we can infer its likely mechanism based on established SAR principles for DAT ligands.
The core structure is a phenethylamine. Unsubstituted phenethylamine and its analogue amphetamine are known DAT substrates and dopamine releasers.[7][10] However, substitutions on the phenyl ring can dramatically alter this activity.
-
Impact of Halogenation: Studies on substituted amphetamines and cathinones have shown that a para-chloro (4-chloro) substitution tends to increase potency at the serotonin transporter (SERT) and may reduce releasing effects at DAT and the norepinephrine transporter (NET).[4]
-
Substrate vs. Inhibitor Properties: Larger, bulkier substitutions on the phenethylamine scaffold often shift the compound's activity from a transportable substrate (releaser) to a non-transported inhibitor that simply blocks the transporter from the outside.[2][4] The presence of two bulky phenyl rings (one of which is chlorinated) on 2-(4-Chlorophenyl)-2-phenylethylamine suggests it may function more like a traditional reuptake inhibitor than a releasing agent.
Therefore, it is hypothesized that This compound acts primarily as a dopamine reuptake inhibitor. It likely binds to the extracellular face of DAT, blocking the re-entry of dopamine into the presynaptic terminal without being transported itself. This action would lead to an accumulation of synaptically released dopamine, but through a mechanism distinct from the reverse transport induced by d-amphetamine.
The diagram below illustrates the contrasting mechanisms.
Part 2: Comparative Data and Expected Outcomes
While direct comparative experimental data is unavailable, we can construct a table of expected outcomes based on the known pharmacology of d-amphetamine and the hypothesized mechanism of 2-(4-Chlorophenyl)-2-phenylethylamine HCl. Potency values for d-amphetamine are well-established, whereas the values for the chlorinated compound are predictive.
| Parameter | d-Amphetamine | 2-(4-Chlorophenyl)-2-phenylethylamine HCl (Hypothesized) | Rationale & References |
| Primary Mechanism | DAT Substrate (Releaser) | DAT Inhibitor (Blocker) | Amphetamine is a classic releaser. The bulky structure of the chlorinated compound suggests it is a non-transported inhibitor.[2][4][5] |
| DA Release EC₅₀ (nM) | 5.8 – 24.8 | Not Applicable (Does not induce release) | EC₅₀ measures potency for release. Inhibitors do not have a release EC₅₀.[5] |
| DA Uptake IC₅₀ (nM) | ~30 - 70 | Potentially < 500 | Amphetamine is a potent uptake inhibitor as part of its substrate action. Substituted phenethylamines show a wide range of inhibitory potencies.[3][7] |
| Effect on DA Efflux | Strong Induction | None / Minimal | This is the defining difference between a releaser and an inhibitor.[2] |
| Dependence on Vesicular DA | Partial | None | Amphetamine's action is enhanced by vesicular stores but not entirely dependent on them, while an inhibitor's action is dependent only on synaptic release.[8] |
| Effect on Locomotor Activity | Robust Increase | Moderate to Robust Increase | Both mechanisms lead to increased synaptic dopamine, which strongly correlates with increased locomotor activity.[4] |
Part 3: Experimental Protocols for Empirical Comparison
To validate the hypothesized mechanism of this compound and directly compare it to d-amphetamine, rigorous experimental evaluation is necessary. Here, we detail two gold-standard techniques in neuropharmacology for measuring real-time dopamine dynamics.
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This technique allows for the sampling of extracellular neurochemicals from specific brain regions in awake animals, providing a measure of tonic dopamine levels.[9]
Objective: To measure changes in extracellular dopamine concentration in the rat striatum following systemic administration of each compound.
Methodology:
-
Surgical Implantation:
-
Anesthetize male Sprague-Dawley rats (250-350g) with isoflurane.[11]
-
Place the rat in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the striatum (e.g., AP: +1.6 mm, ML: ±2.5 mm from bregma; DV: -3.0 mm from dura).[11][12]
-
Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[12]
-
Allow a 90-120 minute equilibration period.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour.
-
-
Drug Administration & Sample Collection:
-
Administer a single intraperitoneal (i.p.) injection of either vehicle, d-amphetamine (e.g., 1-3 mg/kg), or 2-(4-Chlorophenyl)-2-phenylethylamine HCl (dose range to be determined).
-
Continue collecting dialysate samples at 15-20 minute intervals for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
-
Quantify dopamine levels by comparing peak heights to a standard curve.
-
Express results as a percentage change from the average baseline concentration.
-
Expected Outcome: d-Amphetamine will cause a rapid and large increase (e.g., >500%) in extracellular dopamine. If 2-(4-Chlorophenyl)-2-phenylethylamine HCl is a reuptake inhibitor, it will also increase dopamine, but the magnitude and time course may differ, potentially showing a slower onset and lower peak compared to a potent releaser.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) in Ex Vivo Brain Slices
FSCV offers sub-second temporal resolution, making it ideal for studying the kinetics of phasic dopamine release and reuptake.[13]
Objective: To determine if 2-(4-Chlorophenyl)-2-phenylethylamine HCl affects dopamine release or inhibits dopamine reuptake.
Methodology:
-
Brain Slice Preparation:
-
FSCV Recording:
-
Transfer a slice to a recording chamber perfused with warm (32°C), oxygenated aCSF.
-
Position a carbon-fiber microelectrode and a bipolar stimulating electrode in the dorsal striatum.
-
Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back, 400 V/s) to the carbon-fiber electrode. Dopamine oxidizes and reduces, creating a characteristic current.[16]
-
-
Data Acquisition and Analysis:
-
Evoke dopamine release with a single electrical pulse (e.g., 0.6 mA) every 2-3 minutes.
-
After establishing a stable baseline of evoked dopamine signals, bath-apply the test compound (d-amphetamine or 2-(4-Chlorophenyl)-2-phenylethylamine HCl) at a known concentration.
-
Record changes in the evoked dopamine signal. Key parameters to analyze are:
-
Peak Amplitude: The maximum concentration of dopamine released.
-
Uptake Rate (Tau, τ): The time constant of the decay of the dopamine signal, which reflects the rate of DAT clearance.[16]
-
-
Expected Outcomes:
-
d-Amphetamine: Will cause a large increase in baseline dopamine concentration between stimulations (tonic release). The peak height of the evoked release may decrease as vesicular stores are depleted, and the uptake rate will be significantly slowed.
-
2-(4-Chlorophenyl)-2-phenylethylamine HCl: If it is a reuptake inhibitor, it will have little to no effect on the baseline dopamine concentration. However, it will cause a concentration-dependent increase in the peak amplitude of evoked dopamine and a significant increase in the tau value (slower reuptake).[16] This pattern is the classic signature of a DAT blocker.
Conclusion and Future Directions
The comparison between d-amphetamine and this compound highlights the critical distinction between dopamine releasing agents and reuptake inhibitors. While d-amphetamine actively hijacks the dopamine transporter to induce efflux, SAR principles suggest that the structural bulk and chlorination of this compound likely render it a DAT inhibitor. This mechanistic difference has profound implications for the resulting neurochemical profile and, consequently, the behavioral effects of the compound.
The experimental protocols outlined here provide a clear path forward for empirically testing this hypothesis. By employing techniques like in vivo microdialysis and fast-scan cyclic voltammetry, researchers can elucidate the precise pharmacological actions of novel phenethylamine derivatives. Such studies are essential for advancing our understanding of DAT pharmacology and for the rational design of new drugs targeting the dopamine system for therapeutic benefit.
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Choi, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 461-469. [Link]
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Cragg, S.J., et al. (2023). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. protocols.io. [Link]
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Chen, N., et al. (2005). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry. [Link]
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Raiteri, M., et al. (1988). Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding. The Journal of Pharmacology and Experimental Therapeutics, 245(1), 199-210. [Link]
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A Head-to-Head Examination of 2-(4-Chlorophenyl)-2-phenylethylamine HCl and Cocaine in Preclinical Behavioral Assays
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
Introduction
In the landscape of psychoactive substance research, understanding the behavioral pharmacology of novel compounds is paramount for predicting their potential for abuse and for the development of effective therapeutics. This guide provides a comparative analysis of 2-(4-Chlorophenyl)-2-phenylethylamine HCl, a phenethylamine derivative, and cocaine, a well-characterized psychostimulant and drug of abuse. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer a comparative perspective on their effects in key behavioral assays.
2-(4-Chlorophenyl)-2-phenylethylamine HCl is a derivative of phenethylamine (PEA), a trace amine that functions as a central nervous system stimulant.[1] The substitution of a chlorine atom at the para position of the phenyl ring is expected to modify its pharmacological profile. While specific research on this particular analog is sparse, studies on para-halogenated phenethylamines suggest that they share behavioral profiles with PEA and amphetamine, with effects mediated by catecholaminergic systems.[2]
Cocaine , a tropane alkaloid, is a potent psychostimulant with a high abuse liability. Its primary mechanism of action involves the blockade of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the synaptic concentration of these neurotransmitters.[3] This neurochemical effect underlies its profound behavioral effects, including increased locomotor activity, reinforcement, and reward.
This guide will delve into the mechanistic underpinnings of both compounds and compare their anticipated and documented effects in three standard preclinical behavioral paradigms: locomotor activity, drug self-administration, and conditioned place preference.
Mechanisms of Action: A Tale of Two Stimulants
The behavioral effects of both 2-(4-Chlorophenyl)-2-phenylethylamine HCl and cocaine are rooted in their interactions with monoamine neurotransmitter systems, albeit through different primary mechanisms.
2-(4-Chlorophenyl)-2-phenylethylamine HCl , as a phenethylamine derivative, is presumed to act primarily as a releasing agent of catecholamines. Phenethylamines can enter the presynaptic neuron and induce the reverse transport of dopamine, norepinephrine, and serotonin from synaptic vesicles into the cytoplasm and subsequently out of the neuron through the respective transporters.[4] The para-chloro substitution may influence the potency and selectivity of this compound for different monoamine transporters. Studies on p-chloro-phenylethylamine indicate that its behavioral effects are mediated by catecholaminergic mechanisms.[2]
Cocaine , in contrast, is a reuptake inhibitor. It binds to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), blocking the reabsorption of these neurotransmitters from the synaptic cleft.[3] This blockade leads to a prolonged presence and enhanced action of these monoamines at the postsynaptic receptors. The reinforcing and addictive properties of cocaine are primarily attributed to its potent inhibition of the DAT in the brain's reward circuitry.[5]
Caption: Comparative Mechanisms of Action.
Behavioral Assay 1: Locomotor Activity
Locomotor activity assays are fundamental in assessing the stimulant or depressant effects of a compound. Increased horizontal and vertical movement in an open field is a hallmark of psychostimulant action.
Experimental Protocol: Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with infrared beams or video tracking software to monitor movement.
-
Habituation: Animals (typically mice or rats) are placed in the arena for a set period (e.g., 30-60 minutes) on consecutive days prior to testing to acclimate to the novel environment.
-
Drug Administration: On the test day, animals are administered the test compound (2-(4-Chlorophenyl)-2-phenylethylamine HCl or cocaine) or vehicle control via a specified route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, animals are placed back into the arena, and locomotor activity (distance traveled, rearing frequency, etc.) is recorded for a defined period (e.g., 60-120 minutes).
Caption: Open Field Test Workflow.
Comparative Data
| Compound | Species | Dose Range | Effect on Locomotor Activity | Citation |
| p-Chloro-phenylethylamine | Mouse | 75 mg/kg (i.p.) | Increased locomotor activity and hyperexcitability. | [2] |
| beta-Phenylethylamine (PEA) | Mouse | 50-150 mg/kg (i.p.) | Biphasic stimulation of activity. | [6][7] |
| Cocaine | Mouse | 5-20 mg/kg (i.p.) | Dose-dependent increase in locomotor activity. | [7] |
| Cocaine | Rat | 5-20 mg/kg (i.p.) | Significant increase in locomotor activity. | [8] |
Interpretation: While direct data for 2-(4-Chlorophenyl)-2-phenylethylamine HCl is unavailable, its close analog, p-chloro-phenylethylamine, demonstrates stimulant-like effects on locomotor activity.[2] The parent compound, PEA, also induces hyperactivity.[6][7] Cocaine robustly and reliably increases locomotor activity across a range of doses in both mice and rats.[7][8] It is plausible that 2-(4-Chlorophenyl)-2-phenylethylamine HCl would also increase locomotor activity, though its potency relative to cocaine is unknown without direct comparative studies.
Behavioral Assay 2: Drug Self-Administration
The drug self-administration paradigm is the gold standard for assessing the reinforcing properties of a drug, which is a strong predictor of its abuse potential.[9]
Experimental Protocol: Intravenous Self-Administration
-
Surgical Implantation: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter.
-
Operant Conditioning: Animals are placed in an operant chamber equipped with two levers. A press on the "active" lever results in an intravenous infusion of the drug, while a press on the "inactive" lever has no consequence.
-
Acquisition Phase: Animals learn to associate the active lever press with the drug infusion.
-
Maintenance Phase: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be implemented to assess the reinforcing efficacy of the drug.
Caption: Drug Self-Administration Workflow.
Comparative Data
| Compound | Species | Reinforcing Effects | Citation |
| 2-(4-Chlorophenyl)-2-phenylethylamine HCl | - | Data not available | - |
| beta-Phenylethylamine (PEA) | Dog | Intravenously self-administered. | [10] |
| Cocaine | Rat, Monkey, Human | Robustly self-administered across a wide range of doses and schedules of reinforcement. | [9][11] |
Interpretation: There is a significant gap in the literature regarding the self-administration of 2-(4-Chlorophenyl)-2-phenylethylamine HCl. However, the parent compound, PEA, has been shown to be self-administered by dogs, indicating it has reinforcing properties.[10] Cocaine is a classic example of a drug that maintains high rates of self-administration in multiple species, including humans, demonstrating its powerful reinforcing effects.[9][11] Given the structural similarity and the known stimulant properties of its analogs, it is highly probable that 2-(4-Chlorophenyl)-2-phenylethylamine HCl would also be self-administered, but its reinforcing efficacy compared to cocaine remains to be determined.
Behavioral Assay 3: Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug by associating its effects with a specific environment.[12]
Experimental Protocol: Unbiased CPP
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning Phase: On the first day, animals are allowed to freely explore the entire apparatus to determine any baseline preference for a particular compartment.
-
Conditioning Phase: Over several days, animals receive an injection of the drug and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test Phase: On the final day, the animals are placed in the apparatus with free access to all compartments, and the time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Caption: Conditioned Place Preference Workflow.
Comparative Data
| Compound | Species | Rewarding Effects (CPP) | Citation |
| 2-(4-Chlorophenyl)-2-phenylethylamine HCl | - | Data not available | - |
| beta-Phenylethylamine (PEA) | Rat | Induced conditioned place preference. | [10] |
| Cocaine | Rat, Mouse | Robustly induces conditioned place preference across a wide range of doses. | [8][12] |
Interpretation: As with the other assays, direct CPP data for 2-(4-Chlorophenyl)-2-phenylethylamine HCl is lacking. However, the parent compound, PEA, has been shown to induce CPP in rats, suggesting it has rewarding properties.[10] Cocaine is a standard positive control in CPP studies, reliably producing a preference for the drug-paired environment.[8][12] It is therefore reasonable to hypothesize that 2-(4-Chlorophenyl)-2-phenylethylamine HCl would also induce CPP, though its potency and the magnitude of the effect relative to cocaine are unknown.
Conclusion and Future Directions
Future research should prioritize head-to-head studies of 2-(4-Chlorophenyl)-2-phenylethylamine HCl and cocaine in the behavioral paradigms outlined in this guide. Such studies are crucial for a comprehensive understanding of the potential risks associated with this and other novel psychoactive substances. Elucidating the full behavioral and neurochemical profile of this compound will be invaluable for informing public health policies and guiding the development of potential therapeutic interventions.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride in Brain Tissue
Introduction: The Imperative for Rigorous Bioanalysis in Neuropharmacology
In the realm of neuropharmacology, the quantification of xenobiotics within brain tissue is a critical step for understanding a compound's pharmacokinetic/pharmacodynamic (PK/PD) relationship. The brain, with its high lipid content and complex architecture, represents one of the most challenging biological matrices for quantitative analysis. Therefore, a bioanalytical method must be rigorously validated to ensure that the data generated are reliable, reproducible, and fit for purpose, ultimately informing crucial decisions in drug development.[1]
This guide provides a comprehensive comparison of methodologies and a detailed framework for the validation of an analytical method for 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride in brain tissue. This compound, a phenethylamine derivative, is of interest for its potential activity within the central nervous system (CNS), similar to other molecules in its class that regulate monoamine neurotransmission.[2][3] The successful validation of a method to quantify it is paramount for evaluating its brain penetration and potential therapeutic or toxicological effects. Our discussion will be grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a focus on the International Council for Harmonisation (ICH) M10 guideline, which is the current global standard for bioanalytical method validation.[4][5][6]
The First Hurdle: Brain Tissue Sample Preparation
The primary goal of sample preparation is to extract the target analyte from the complex brain matrix and remove endogenous interferences (e.g., lipids, proteins) that can compromise the analytical measurement. The choice of technique is a critical decision that impacts method sensitivity, selectivity, and robustness.[7][8]
Comparative Analysis of Extraction Techniques
The three most common techniques employed for small molecules in brain tissue are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest technique. It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the brain homogenate to denature and precipitate proteins.
-
Causality: The rapid change in solvent polarity reduces the solvating capacity for proteins, causing them to crash out of the solution. While fast, this method is the least selective, often leaving significant amounts of lipids and other small molecules in the supernatant, which can lead to substantial matrix effects in LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and a water-immiscible organic solvent).
-
Causality: By carefully selecting an organic solvent and adjusting the pH of the aqueous sample, one can selectively partition the analyte of interest into the organic phase, leaving polar interferences behind. For an amine-containing compound like 2-(4-Chlorophenyl)-2-phenylethylamine, making the sample basic (e.g., with ammonium hydroxide) will deprotonate the amine, rendering the molecule neutral and more soluble in an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This results in a much cleaner extract than PPT.
-
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a different solvent.
-
Causality: The choice of sorbent chemistry (e.g., reversed-phase C18, ion-exchange) allows for highly selective extraction based on the analyte's physicochemical properties. For our target compound, a mixed-mode cation exchange sorbent could be employed. At an acidic pH, the amine is protonated and retained by the strong cation exchanger, while neutral and acidic interferences are washed away. This technique provides the cleanest extracts but is also the most time-consuming and expensive to develop.
-
Data Summary: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | Very High |
| Cleanliness of Extract | Low | High | Very High |
| Matrix Effect Potential | High | Low to Moderate | Low |
| Recovery | Variable, can be high | Generally high and consistent | High and reproducible |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Method Development | Minimal | Moderate | Complex |
Workflow Visualization
Caption: Comparative workflow of major sample preparation techniques for brain tissue.
Choosing the Right Tool: Instrumental Analysis
The choice of instrumental technique is dictated by the required sensitivity and selectivity of the assay.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates the analyte from other components in the extract on a chromatography column, and a UV detector measures the analyte's absorbance of light at a specific wavelength.
-
Limitations: While robust, HPLC-UV often lacks the sensitivity required for low-concentration analytes in biological matrices. More importantly, its selectivity is limited. Any endogenous compound that co-elutes with the analyte and absorbs light at the same wavelength will interfere with quantification, leading to inaccurate results. For complex brain extracts, this is a significant risk.
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis.[9] After chromatographic separation, the analyte is ionized and identified by the mass spectrometer based on two specific mass transitions: the mass of the parent ion and the mass of a specific fragment ion produced by collision-induced dissociation.
-
Superiority: This technique offers unparalleled selectivity and sensitivity.[10] The use of Multiple Reaction Monitoring (MRM) means it is highly unlikely that an interfering compound will have the same retention time, the same parent mass, and the same fragment mass as the target analyte. This allows for the accurate quantification of picogram levels of a drug in a complex matrix.[10]
-
Data Summary: Comparison of Instrumental Techniques
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Low to Moderate | Very High |
| Sensitivity (Typical LLOQ) | ng/mL range | pg/mL to low ng/mL range |
| Susceptibility to Interferences | High | Low |
| Confirmation of Identity | Based on retention time only | Based on retention time and two mass transitions |
| Instrument Cost & Complexity | Lower | Higher |
| Suitability for Brain Tissue | Limited, for high-dose studies | Ideal |
LC-MS/MS System Workflow
Caption: Schematic of a typical LC-MS/MS system used for bioanalysis.
The Framework of Trust: A Guide to Validation Parameters
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11] The following parameters must be thoroughly evaluated according to regulatory guidelines.[12][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard (IS). | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 is typical. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | Measured at LLOQ and at least 3 other QC levels (Low, Medium, High). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quant. (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria above. |
| Recovery | The efficiency of the extraction procedure, comparing analyte response from an extracted sample to a post-extraction spiked sample. | Should be consistent and reproducible, though no specific % is mandated. Consistency across QC levels is key. |
| Matrix Effect | To assess the suppression or enhancement of analyte ionization by co-eluting matrix components. | The IS-normalized matrix factor at Low and High QC levels should have a CV% ≤ 15%. |
| Stability | To ensure the analyte concentration does not change during sample handling and storage. | Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. Assessed for freeze-thaw, bench-top, long-term storage, and processed sample stability. |
A Practical Application: Validated Method for 2-(4-Chlorophenyl)-2-phenylethylamine HCl in Rat Brain
This section outlines a hypothetical, validated LC-MS/MS method that synthesizes the principles discussed above. Liquid-liquid extraction is chosen as a cost-effective method that provides a sufficiently clean extract for robust analysis.
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare a 1 mg/mL primary stock solution of 2-(4-Chlorophenyl)-2-phenylethylamine HCl and a 1 mg/mL stock of a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte, in methanol.
-
Working Solutions: Serially dilute the primary stock solutions to create working solutions for spiking calibration standards and QCs.
-
Calibration Standards & QCs: Spike blank rat brain homogenate (see Step 2) with appropriate volumes of the working solutions to prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/g) and QCs (e.g., LLOQ: 1 ng/g, Low: 3 ng/g, Medium: 80 ng/g, High: 800 ng/g).
Step 2: Sample Preparation (LLE)
-
Homogenization: Weigh the collected rat brain tissue and homogenize in a 4-fold volume (w/v) of phosphate-buffered saline (PBS) using a bead beater homogenizer.
-
Aliquoting: Aliquot 100 µL of the brain homogenate (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for double blanks.
-
Alkalinization: Add 50 µL of 1 M ammonium hydroxide to each tube and vortex for 10 seconds to deprotonate the analyte.
-
Extraction: Add 800 µL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer & Evaporation: Carefully transfer 700 µL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see Step 3) and transfer to an autosampler vial for analysis.
Step 3: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive Ion Mode.
-
MRM Transitions:
-
Analyte: Q1: 250.1 -> Q3: 125.1 (hypothetical values based on likely fragmentation).
-
Internal Standard: To be determined based on the specific IS used.
-
This detailed protocol, once subjected to the validation experiments described in Section 4, would provide a self-validating system capable of producing trustworthy data for preclinical neuropharmacology studies.
Conclusion
The validation of a bioanalytical method for a small molecule like this compound in brain tissue is a multi-faceted process that demands careful consideration of sample preparation, instrumental analysis, and strict adherence to regulatory validation criteria. While simpler methods like PPT and HPLC-UV exist, the complexity of the brain matrix necessitates the superior selectivity and sensitivity of techniques like LLE or SPE coupled with LC-MS/MS. By systematically evaluating selectivity, accuracy, precision, stability, and other key parameters, researchers can establish a robust and reliable method. This ensures the integrity of the data that underpins our understanding of a drug's disposition in the CNS, forming the authoritative bedrock for its continued development.
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Cross-Validation of Psychostimulant Effects: A Comparative Analysis of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction: Unveiling a Novel Phenethylamine Derivative
2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class, a group of substances known for their diverse pharmacological activities, including potent psychostimulant effects.[1] Its structural similarity to endogenous trace amines like β-phenylethylamine (PEA) and clinically significant stimulants such as amphetamine suggests a potential for modulating monoaminergic neurotransmission.[2][3] This guide provides a comprehensive framework for the preclinical cross-validation of the psychostimulant properties of this novel compound. We will delve into established experimental paradigms, drawing comparative insights from its close structural analogs, PEA and the halogenated amphetamine, p-chloroamphetamine (PCA), to project its potential pharmacological profile.
The core hypothesis is that the introduction of a chlorine atom at the para position of the phenyl ring will significantly alter the potency, duration of action, and neurochemical specificity of the parent phenethylamine molecule. Understanding these structure-activity relationships (SAR) is paramount for predicting both therapeutic potential and abuse liability.[4][5][6][7][8]
Hypothesized Mechanism of Action: A Focus on Monoamine Transporters
The primary mechanism of action for most psychostimulants involves the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5] These compounds typically act as either reuptake inhibitors, blocking the clearance of neurotransmitters from the synaptic cleft, or as releasing agents, promoting the non-vesicular efflux of neurotransmitters. Phenethylamine and its derivatives are known to interact with these transporters, with varying degrees of affinity and selectivity.[9][10]
Based on the known pharmacology of related compounds, this compound is hypothesized to primarily act as a monoamine releasing agent and/or reuptake inhibitor, with a likely pronounced effect on the dopamine and serotonin systems. The presence of the para-chloro substituent is expected to enhance its affinity for the serotonin transporter, a characteristic observed with p-chloroamphetamine (PCA).[11][12]
Caption: Hypothesized mechanism of action for 2-(4-Chlorophenyl)-2-phenylethylamine HCl.
Preclinical Evaluation of Psychostimulant Effects: A Multi-Assay Approach
To comprehensively characterize the psychostimulant profile of this compound, a battery of well-validated preclinical assays is essential. These assays, conducted in rodent models, provide quantitative data on locomotor activity, subjective drug effects, and neurochemical changes.
Locomotor Activity Assay
This assay is a fundamental tool for assessing the stimulant or depressant effects of a novel compound.[13][14][15][16][17] Increased locomotor activity is a hallmark of psychostimulant drugs.
Experimental Protocol:
-
Animal Model: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.
-
Apparatus: An open-field arena equipped with infrared photobeams to automatically track horizontal and vertical movements.[14]
-
Habituation: Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) on consecutive days prior to drug administration to minimize novelty-induced hyperactivity.
-
Drug Administration: The test compound, a reference stimulant (e.g., d-amphetamine), and a vehicle control are administered via a relevant route (e.g., intraperitoneal injection).
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) immediately following injection. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the test compound in stimulating locomotor activity compared to the reference drug.
Caption: Workflow for the locomotor activity assay.
Comparative Data from Analogs:
| Compound | Animal Model | Route | Dose Range | Effect on Locomotor Activity | Reference |
| β-Phenylethylamine (PEA) | Mice | i.p. | 50 mg/kg | Biphasic increase in activity | [18] |
| Rats | i.p. | 20-100 mg/kg | Increased spontaneous locomotor activity | [19][20] | |
| p-Chloroamphetamine (PCA) | Mice | i.p. | 5 mg/kg | Increased locomotor activity | [21][22] |
| d-Amphetamine | Mice | i.p. | 1-5 mg/kg | Dose-dependent increase in activity | [15] |
Based on these data and SAR principles, this compound is predicted to induce a dose-dependent increase in locomotor activity, potentially with greater potency than PEA due to the halogen substitution.
Drug Discrimination Paradigm
This sophisticated behavioral assay assesses the interoceptive (subjective) effects of a drug, providing insights into its mechanism of action and abuse potential.[23][24][25][26][27]
Experimental Protocol:
-
Animal Model: Rats are typically used for this paradigm.
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training Phase: Animals are trained to discriminate between the effects of a known psychostimulant (the "training drug," e.g., d-amphetamine) and saline. On days when the training drug is administered, responses on one lever are reinforced with a food pellet, while on saline days, responses on the other lever are reinforced.
-
Testing Phase: Once the animals have learned the discrimination, the test compound is administered at various doses. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution (≥80% of responses on the drug-appropriate lever) indicates that the test compound produces subjective effects similar to the training drug. Partial substitution suggests some, but not all, shared subjective effects.
Caption: Workflow for the drug discrimination paradigm.
Comparative Data from Analogs:
Given that PCA is a potent serotonin and dopamine releasing agent, it is expected to fully substitute for d-amphetamine in drug discrimination studies. Similarly, due to its structural similarity to amphetamine, this compound is also predicted to fully substitute for d-amphetamine, suggesting a similar subjective profile and potential for abuse.
In Vivo Microdialysis
This neurochemical technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's impact on monoamine release and reuptake.[28][29][30][31][32][33]
Experimental Protocol:
-
Animal Model: Rats are commonly used for microdialysis studies.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into a target brain region, such as the nucleus accumbens or striatum, which are key areas in the brain's reward circuitry.
-
Microdialysis Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and serotonin levels.
-
Drug Administration: The test compound is administered systemically.
-
Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.
-
Neurochemical Analysis: The concentration of dopamine and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline.
Caption: Workflow for in vivo microdialysis.
Comparative Data from Analogs:
| Compound | Brain Region | Neurotransmitter | Effect | Reference |
| β-Phenylethylamine (PEA) | Nucleus Accumbens | Dopamine | Significant increase in extracellular levels | [34] |
| Ventral Tegmental Area | Dopamine | Increased somatodendritic release | [35] | |
| p-Chloroamphetamine (PCA) | Brain | Serotonin | Long-lasting depletion | [11][12] |
| d-Amphetamine | Striatum | Dopamine | Robust increase in extracellular levels | [32][33] |
Based on the effects of its analogs, this compound is expected to significantly increase extracellular dopamine and serotonin levels in key brain regions associated with reward and motivation. The para-chloro substitution may lead to a more pronounced and prolonged effect on serotonin compared to dopamine.
Conclusion and Future Directions
The preclinical evaluation of this compound requires a systematic and multi-faceted approach. By employing a combination of behavioral and neurochemical assays, researchers can build a comprehensive pharmacological profile of this novel compound. The comparative data from its structural analogs, β-phenylethylamine and p-chloroamphetamine, provide a valuable framework for predicting its psychostimulant effects.
Future research should focus on elucidating the precise receptor binding affinities and functional activities of this compound at monoamine transporters. Additionally, studies investigating its metabolic profile and potential for neurotoxicity will be crucial for a thorough assessment of its safety and therapeutic potential. This rigorous cross-validation process is essential for advancing our understanding of the structure-activity relationships of phenethylamine derivatives and for the responsible development of novel central nervous system agents.
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A Technical Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride Derivatives as Monoamine Transporter Ligands
For researchers and drug development professionals navigating the complex landscape of psychoactive compound design, understanding the nuanced interplay between molecular structure and biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-chlorophenyl)-2-phenylethylamine hydrochloride derivatives, a class of compounds with significant potential to modulate monoamine transporter activity. By dissecting the impact of specific structural modifications, we aim to furnish researchers with the foundational knowledge to rationally design novel ligands with desired potency and selectivity profiles for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Introduction: The Significance of the 2,2-Diphenylethylamine Scaffold
The 2-phenylethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of psychoactive substances, including stimulants and hallucinogens.[1][2] These compounds primarily exert their effects by interacting with monoamine neurotransmitter systems.[1] The introduction of a second phenyl group at the 2-position, creating the 2,2-diphenylethylamine scaffold, significantly influences the molecule's conformational flexibility and lipophilicity, thereby altering its pharmacological profile. The addition of a chloro-substituent on one of the phenyl rings, as in our parent compound 2-(4-chlorophenyl)-2-phenylethylamine, provides a key vector for exploring the impact of electronic and steric effects on transporter affinity and selectivity.
Monoamine transporters (DAT, SERT, and NET) are critical regulators of neurotransmission, responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[3] Consequently, they are primary targets for the development of therapeutics for a range of neuropsychiatric disorders, including depression, ADHD, and substance abuse disorders.[4][5] This guide will systematically explore how modifications to the 2-(4-chlorophenyl)-2-phenylethylamine core structure influence its interaction with these vital transporters.
Synthetic Strategy: A Pathway to Novel Derivatives
The synthesis of 2-(4-chlorophenyl)-2-phenylethylamine derivatives can be achieved through several established routes. A common and versatile approach involves the reduction of a corresponding nitrile precursor. This method allows for the late-stage introduction of the primary amine, providing a convergent route to a variety of N-substituted analogs.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-2-phenylethan-1-amine
This protocol outlines a representative synthesis of the parent compound, which can be adapted for the preparation of various derivatives.
Step 1: Synthesis of 2-(4-chlorophenyl)-2-phenylacetonitrile
-
To a solution of 4-chlorophenylacetonitrile (1.0 eq) and bromobenzene (1.1 eq) in anhydrous toluene, add sodium amide (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(4-chlorophenyl)-2-phenylacetonitrile.
Step 2: Reduction of the Nitrile to the Primary Amine
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of 2-(4-chlorophenyl)-2-phenylacetonitrile (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(4-chlorophenyl)-2-phenylethan-1-amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Synthetic workflow for the preparation of this compound.
Biological Evaluation: Probing Monoamine Transporter Interactions
To elucidate the SAR of this compound class, a systematic evaluation of their binding affinity and functional activity at DAT, SERT, and NET is essential. Standard radioligand binding assays and neurotransmitter uptake inhibition assays are the primary tools for this purpose.
Experimental Protocol: Monoamine Transporter Radioligand Binding Assays
This protocol provides a general framework for assessing the binding affinity of test compounds to the monoamine transporters.
1. Membrane Preparation:
-
Homogenize rat striatum (for DAT), hippocampus (for SERT), or frontal cortex (for NET) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the prepared membrane homogenate, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.
-
For non-specific binding determination, include a high concentration of a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for monoamine transporter binding assays.
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is based on established principles for phenylethylamine derivatives and serves as a predictive framework for the 2-(4-chlorophenyl)-2-phenylethylamine series. The presented data in the table are illustrative and intended to guide future experimental work.
Modifications of the Phenyl Rings
Substitutions on the two phenyl rings are expected to have a profound impact on the affinity and selectivity of the ligands for the monoamine transporters.
-
Position of the Chloro Substituent: Moving the chloro group from the para (4-position) to the meta (3-position) or ortho (2-position) on the first phenyl ring is likely to alter the electronic distribution and steric profile of the molecule. Generally, para-substitution with a halogen is well-tolerated and can enhance affinity for DAT and NET. Ortho-substitution may introduce steric hindrance, potentially decreasing affinity.
-
Nature of the Substituent: Replacing the chloro group with other halogens (F, Br, I) will modulate both steric bulk and electronic properties. A fluorine atom, being smaller and more electronegative, might lead to different interactions within the binding pocket compared to the larger and less electronegative bromine or iodine. Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) at this position would also significantly impact the binding profile.
-
Substitution on the Second Phenyl Ring: Introducing substituents on the second (unsubstituted) phenyl ring would create a new set of derivatives with potentially altered selectivity. For instance, adding a second chloro group at the 4-position to create a bis-4-chlorophenyl derivative could enhance DAT affinity.
Modifications of the Ethylamine Sidechain
The ethylamine moiety is crucial for the interaction with the transporters, and even subtle changes can lead to significant shifts in activity.
-
N-Alkylation: Substitution on the primary amine with small alkyl groups (methyl, ethyl) can influence selectivity. N-methylation often increases potency at DAT and NET while potentially decreasing it at SERT. Larger alkyl or arylalkyl substituents may decrease affinity due to steric clashes within the binding pocket.
-
Alpha- and Beta-Position Modifications: Introducing a methyl group at the alpha-position (adjacent to the amine) would create an amphetamine-like scaffold, which is known to shift the mechanism of action from a pure reuptake inhibitor to a substrate-releaser. Modifications at the beta-position are generally less favorable and can significantly reduce activity.
Illustrative SAR Data
The following table presents a hypothetical set of data for a series of 2-(4-chlorophenyl)-2-phenylethylamine derivatives to illustrate the potential SAR trends. These values are not based on a specific experimental study but are extrapolated from the known pharmacology of related phenylethylamine-based monoamine transporter ligands.
| Compound | R1 (on 4-Cl-Ph) | R2 (on Ph) | R3 (on NH₂) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Parent | 4-Cl | H | H | 50 | 250 | 100 | 5 | 2 |
| 1a | 3-Cl | H | H | 75 | 300 | 120 | 4 | 1.6 |
| 1b | 2-Cl | H | H | 150 | 500 | 200 | 3.3 | 1.3 |
| 2a | 4-F | H | H | 40 | 200 | 80 | 5 | 2 |
| 2b | 4-Br | H | H | 60 | 280 | 110 | 4.7 | 1.8 |
| 3a | 4-Cl | 4-Cl | H | 20 | 150 | 50 | 7.5 | 2.5 |
| 3b | 4-Cl | 4-F | H | 30 | 180 | 70 | 6 | 2.3 |
| 4a | 4-Cl | H | CH₃ | 35 | 350 | 60 | 10 | 1.7 |
| 4b | 4-Cl | H | C₂H₅ | 60 | 450 | 90 | 7.5 | 1.5 |
Caption: Structure-Activity Relationship of 2-(4-Chlorophenyl)-2-phenylethylamine Derivatives.
Conclusion and Future Directions
The systematic exploration of the SAR of this compound derivatives offers a promising avenue for the discovery of novel monoamine transporter ligands. The insights gained from such studies can guide the rational design of compounds with tailored pharmacological profiles, potentially leading to the development of new therapeutics with improved efficacy and reduced side effects.
Future research in this area should focus on:
-
Comprehensive Biological Profiling: Beyond binding assays, functional assays (neurotransmitter uptake inhibition) and in vivo studies are necessary to fully characterize the pharmacological effects of these derivatives.
-
Stereochemistry: The carbon atom at the 2-position of the ethylamine chain is a chiral center. The synthesis and evaluation of individual enantiomers are crucial, as stereochemistry often plays a significant role in the interaction with monoamine transporters.
-
Exploration of Novel Substituents: The introduction of a wider range of substituents on the phenyl rings and the amine could lead to the discovery of compounds with unique selectivity profiles, such as dual DAT/NET inhibitors or selective DAT inhibitors.
By employing the synthetic and analytical strategies outlined in this guide, researchers can effectively navigate the SAR of this intriguing class of compounds and contribute to the advancement of neuropharmacology and drug discovery.
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Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–468. [Link]
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A Comparative Analysis of the Reinforcing Efficacy of 2-(4-Chlorophenyl)-2-phenylethylamine Hydrochloride and Other Phenethylamine Analogs
This guide provides a detailed comparison of the reinforcing efficacy of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride and other prominent phenethylamine analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the structure-activity relationships (SAR) that govern the reinforcing properties of this class of compounds. Due to a lack of direct experimental data for this compound, its potential reinforcing effects are extrapolated from established SAR principles within the phenethylamine class, particularly concerning the influence of halogen substitution on monoamine transporter affinity.
The Neurochemical Foundation of Reinforcing Behavior
The reinforcing effects of phenethylamine analogs are primarily mediated by their interaction with the brain's monoamine systems, specifically the dopamine (DA) and serotonin (5-HT) pathways. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit for reward and reinforcement. Most drugs of abuse, including phenethylamines, increase the concentration of dopamine in the NAc.[1]
The primary molecular targets for many phenethylamines are the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Phenethylamines can act as either reuptake inhibitors, blocking the transporter, or as releasers, causing a reverse transport of neurotransmitters from the presynaptic terminal into the synapse.[2] The potency and selectivity of a compound for DAT versus SERT play a crucial role in determining its specific behavioral effects and reinforcing efficacy.
Comparative Pharmacology of Phenethylamine Analogs
The phenethylamine scaffold allows for numerous substitutions, leading to a wide array of compounds with diverse pharmacological profiles. This section compares several well-characterized analogs to provide a framework for understanding the potential properties of this compound.
Unsubstituted and Alkylated Phenethylamines
-
β-Phenylethylamine (PEA): As an endogenous trace amine, PEA acts as a central nervous system stimulant.[2] Its reinforcing effects are demonstrated in self-administration studies, and it is known to increase extracellular dopamine levels, an effect dependent on a functional dopamine transporter.[3]
-
Amphetamine: A potent psychostimulant, amphetamine serves as a benchmark for reinforcing efficacy. It is readily self-administered by laboratory animals, with a typical inverted U-shaped dose-effect function.[3][4] Amphetamine acts as a potent releaser of both dopamine and norepinephrine.
-
Methamphetamine: Structurally similar to amphetamine but with an N-methyl group, methamphetamine is generally more potent and has a longer duration of action. It is also robustly self-administered and produces significant increases in synaptic dopamine.
-
β-Methylphenethylamine (BMPEA), N,α-Diethylphenethylamine (DEPEA), and α-Ethylphenethylamine (AEPEA): These synthetic analogs have been identified in dietary supplements and exhibit reinforcing effects in animal models.[3][4] Studies show that rats will self-administer these compounds, indicating their abuse liability.[3][4] Their potency as reinforcers is generally lower than that of amphetamine.[3][4]
The Influence of Phenyl Ring Substitution: The Case of Halogenation
Substitution on the phenyl ring of the phenethylamine molecule can significantly alter its pharmacological properties. Halogenation, in particular, is known to modulate affinity and selectivity for monoamine transporters.
-
Para-Chloro Substitution: The presence of a chlorine atom at the para-position of the phenyl ring, as in the case of this compound, is predicted to have a significant impact on its activity. Studies on para-chlorinated amphetamine analogs have shown that this substitution tends to increase serotonergic effects.[2] While direct data on the reinforcing effects of para-chlorinated phenethylamines is scarce, increased SERT affinity often modulates the reinforcing effects of DAT--selective compounds. For instance, compounds with significant serotonin release may have a lower abuse potential compared to purely dopaminergic agents.
-
Structure-Activity Relationship (SAR) Insights: Research on the SAR of phenethylamine derivatives has shown that halogen groups on the phenyl ring can positively influence binding affinity at serotonin receptors, specifically the 5-HT2A receptor, when in the para position.[5][6] While this pertains to a different receptor, it highlights the significant electronic and steric influence of halogen substituents on ligand-protein interactions. For dopamine receptors, halogenation of aporphine alkaloids (a different chemical class but with dopaminergic activity) has been shown to increase affinity for D1-like receptors.[7]
Given these principles, it is plausible that the 4-chloro substitution in this compound enhances its affinity for both DAT and SERT, potentially with a greater increase in SERT affinity compared to its non-halogenated counterpart. This shift towards a more balanced dopaminergic and serotonergic profile could result in a unique reinforcing profile, possibly with lower maximal reinforcing effects than a purely dopaminergic stimulant like amphetamine. However, without direct experimental data, this remains a well-founded hypothesis.
Quantitative Comparison of Reinforcing Efficacy and Transporter Affinity
The following table summarizes key in vitro and in vivo data for several phenethylamine analogs. The absence of data for this compound is notable and underscores the need for future research.
| Compound | DAT Affinity (IC50/Ki, nM) | SERT Affinity (IC50/Ki, nM) | Self-Administration ED50 (mg/kg/infusion) |
| d-Amphetamine | 24.4 (IC50) | 3300 (IC50) | ~0.1 |
| Methamphetamine | 11.4 (IC50) | 1050 (IC50) | ~0.05 |
| MDMA | 463 (IC50) | 59.4 (IC50) | Weakly reinforcing |
| β-Phenylethylamine (PEA) | ~3000 (Ki) | >10000 (Ki) | Data not available |
| BMPEA | Data not available | Data not available | >3.0 |
| DEPEA | Data not available | Data not available | ~0.3 |
| AEPEA | Data not available | Data not available | ~0.3 |
| 2-(4-Chlorophenyl)-2-phenylethylamine HCl | Data not available | Data not available | Data not available |
Note: The presented values are compiled from various sources and should be considered approximate due to differences in experimental conditions. The reinforcing efficacy of MDMA is complex and appears to be context-dependent.
Experimental Methodologies for Assessing Reinforcing Behavior
The evaluation of the reinforcing efficacy of a novel compound is a critical step in understanding its abuse potential. The following outlines a standard experimental workflow for a self-administration study in rats.
Intravenous Self-Administration Protocol
-
Surgical Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.
-
Acquisition of Self-Administration: Following recovery, rats are placed in operant conditioning chambers equipped with two levers. A press on the "active" lever results in an intravenous infusion of the drug, while a press on the "inactive" lever has no consequence. Sessions are typically conducted daily.
-
Dose-Response Determination: Once stable responding is established, the dose of the drug is varied across sessions to determine the dose-response function. This typically yields an inverted U-shaped curve, where responding first increases and then decreases at higher doses due to satiation or disruptive motor effects.
-
Progressive Ratio Schedule: To assess the motivation to take the drug, a progressive ratio schedule of reinforcement is employed. In this paradigm, the number of lever presses required to receive a single infusion increases progressively. The "breakpoint," or the highest number of responses an animal will make for a single infusion, is a measure of the reinforcing strength of the drug.
Caption: A typical experimental workflow for assessing the reinforcing effects of a novel compound using intravenous self-administration in rats.
Proposed Mechanism of Action and Signaling Pathway
The reinforcing effects of phenethylamines are initiated by their binding to and modulation of monoamine transporters. The subsequent increase in synaptic dopamine in the nucleus accumbens activates post-synaptic dopamine receptors, primarily D1 and D2 receptors, leading to a cascade of intracellular signaling events that are interpreted as rewarding.
Caption: Simplified signaling pathway illustrating how phenethylamine analogs increase synaptic dopamine, leading to the activation of downstream signaling cascades associated with reinforcing behavior.
Conclusion and Future Directions
The existing body of research clearly demonstrates that phenethylamine and its analogs possess significant reinforcing properties, primarily through their actions on the dopamine transporter. While direct experimental data for this compound is currently unavailable, structure-activity relationships within the phenethylamine class provide a basis for informed speculation. The para-chloro substitution is likely to increase affinity for monoamine transporters, potentially with a significant effect on the serotonin transporter. This could result in a mixed dopaminergic-serotonergic profile, which would distinguish it from more selective dopamine releasers like amphetamine.
To definitively determine the reinforcing efficacy of this compound, rigorous preclinical evaluation is imperative. Future studies should include:
-
In vitro transporter binding and uptake inhibition assays: To quantify the affinity (Ki) and potency (IC50) of the compound at DAT, SERT, and the norepinephrine transporter (NET).
-
In vivo microdialysis: To measure the effects of the compound on extracellular levels of dopamine and serotonin in the nucleus accumbens.
-
Intravenous self-administration studies: To determine the dose-response function and assess the motivation to take the drug using a progressive ratio schedule.
Such studies will not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships that govern the reinforcing effects of novel psychoactive substances.
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An In Vivo Comparative Analysis of the Neurochemical Profiles of 2-(4-Chlorophenyl)-2-phenylethylamine HCl and its Regioisomers
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Critical Role of Regioisomerism in Neuropharmacology
The core structure, 2-phenylethylamine, is an endogenous trace amine that acts as a central nervous system stimulant.[3] The addition of a chlorine atom to the phenyl ring is expected to modify its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), thereby altering the extracellular concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in key brain regions. Understanding these differences is paramount for the development of novel therapeutics with specific neurochemical targets.
Hypothesized Signaling Pathways and Mechanism of Action
2-Phenylethylamine and its derivatives primarily exert their effects by interacting with monoamine transporters.[4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process. By inhibiting this reuptake or even inducing reverse transport (efflux), these compounds can increase the synaptic availability of dopamine, serotonin, and norepinephrine. The specific interactions with each transporter are dictated by the structural properties of the molecule, including the position of the chloro-substituent.
Comparative Neurochemical Profiles: An Inferential Analysis
The following table summarizes the predicted in vivo neurochemical profiles of the three regioisomers based on structure-activity relationships of chlorinated phenethylamines and related compounds. It is important to note that these are projections and require direct experimental verification.
| Compound | Predicted Primary Transporter Affinity | Predicted Effect on Extracellular Monoamines | Predicted Locomotor Activity |
| 2-(4-Chlorophenyl)-2-phenylethylamine HCl | SERT > DAT > NET | Potent increase in 5-HT, moderate increase in DA | Likely complex; initial stimulation followed by potential for serotonin-mediated behavioral patterns.[5] |
| 2-(3-Chlorophenyl)-2-phenylethylamine HCl | DAT ≈ SERT > NET | Balanced increase in DA and 5-HT | Robust psychostimulant effects, potentially similar to cocaine but with a serotonergic component. |
| 2-(2-Chlorophenyl)-2-phenylethylamine HCl | DAT > SERT > NET | Preferential increase in DA | Strong psychostimulant effects, potentially with a higher propensity for stereotyped behaviors. |
Experimental Methodologies for In Vivo Neurochemical Profiling
To empirically determine the neurochemical profiles of these compounds, a combination of in vivo microdialysis and locomotor activity assessment in a rodent model is the gold standard.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[6][7][8]
Detailed Protocol:
-
Animal Model and Surgical Preparation: Adult male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted to target a brain region of interest, such as the nucleus accumbens, which is critically involved in the rewarding and locomotor effects of psychostimulants.[6][8]
-
Microdialysis Probe and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.[7] The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[6]
-
Sample Collection and Analysis: After a stabilization period, baseline dialysate samples are collected. The test compound or vehicle is then administered, and dialysate samples are collected at regular intervals. The concentrations of dopamine, serotonin, and their metabolites in the dialysates are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS/MS).[9]
Locomotor Activity Assessment
Locomotor activity serves as a behavioral readout of the neurochemical effects of the compounds.[10][11]
Detailed Protocol:
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams are used to track the movement of the animals.[11][12]
-
Habituation: Prior to testing, animals are habituated to the test chambers to reduce novelty-induced hyperactivity.[10]
-
Testing: On the test day, animals are administered the test compound or vehicle and immediately placed in the activity chambers. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).[10][13]
Data Analysis and Interpretation
For microdialysis studies, neurotransmitter levels are typically expressed as a percentage of the baseline average. Statistical analysis, such as a two-way repeated measures ANOVA, can be used to compare the effects of the different regioisomers over time. For locomotor activity, the total distance traveled and other parameters are analyzed using a one-way ANOVA followed by post-hoc tests to compare between the different treatment groups.
Conclusion
The regioisomeric placement of a chlorine atom on the 2-phenylethylamine scaffold is predicted to yield distinct in vivo neurochemical profiles. The para-substituted isomer is anticipated to have a stronger serotonergic component, while the ortho- and meta-isomers are likely to exhibit more balanced or dopamine-dominant effects. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. Such studies are essential for advancing our understanding of the structure-activity relationships of phenylethylamine derivatives and for the rational design of novel neuropharmacological agents.
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A Comparative Analysis of the Behavioral Effects of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride in Isolated Versus Grouped Animals
A Technical Guide for Researchers in Behavioral Pharmacology and Drug Development
Authored by: Senior Application Scientist
Introduction
2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride is a derivative of phenethylamine (PEA), a class of compounds known for their central nervous system stimulant properties.[1][2] The parent compound, PEA, and its analogues are known to modulate monoamine neurotransmission, primarily by acting as releasing agents for norepinephrine and dopamine and as agonists for the trace amine-associated receptor 1 (TAAR1).[3] These neurochemical actions translate into a range of behavioral effects, including increased locomotor activity and stereotyped behaviors.[4]
The social environment of an animal is a critical, yet often overlooked, variable that can significantly influence its response to psychostimulants. Rodents housed in isolation often exhibit altered neurobiology and behavior compared to their group-housed counterparts, which can profoundly impact the outcomes of pharmacological studies. This guide provides a comparative analysis of the anticipated behavioral effects of this compound in isolated versus grouped animals, based on established principles from studies of similar psychostimulant compounds. We will delve into the causality behind experimental choices and provide detailed protocols for assessing relevant behavioral domains.
Pharmacological Profile and Mechanism of Action
While specific pharmacological data for this compound is not extensively available in public literature, its structural similarity to other phenylethylamines suggests a comparable mechanism of action. It is hypothesized to be a psychotropic agent that enhances catecholaminergic activity.[5] The presence of a chlorine atom on the phenyl ring may influence its potency, duration of action, and metabolic profile compared to the parent PEA molecule. The hydrochloride salt form enhances its stability and solubility for research applications.[6]
The behavioral effects of phenylethylamines are largely attributed to their ability to increase synaptic concentrations of dopamine and norepinephrine. This is achieved through mechanisms that may include:
-
Reversal of Transporter Function: Like amphetamine, it may cause the dopamine transporter (DAT) and norepinephrine transporter (NET) to work in reverse, pumping these neurotransmitters out of the presynaptic neuron and into the synapse.
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: It may interfere with the packaging of monoamines into synaptic vesicles by inhibiting VMAT2, leading to increased cytoplasmic concentrations of neurotransmitters available for release.[3]
-
TAAR1 Agonism: Activation of TAAR1 can lead to downstream signaling cascades that modulate the activity of monoamine transporters and neuronal firing rates.[3]
The Critical Influence of Housing Conditions
Social isolation is a significant stressor for social animals like rodents and can induce a range of neurobehavioral adaptations that alter their sensitivity to psychostimulants. These changes can include alterations in dopamine receptor expression and sensitivity in key brain regions like the nucleus accumbens and prefrontal cortex. Therefore, the housing condition of the animals is a crucial experimental variable.
The following diagram illustrates the divergent neurobiological pathways that can be influenced by housing conditions, ultimately impacting the behavioral response to a psychostimulant like this compound.
Caption: Divergent pathways of psychostimulant response based on housing.
Comparative Behavioral Assessment
The administration of this compound is expected to induce dose-dependent increases in locomotor activity and stereotyped behaviors. However, the magnitude and nature of these effects are likely to differ between isolated and grouped animals.
Experimental Design and Workflow
A robust experimental design is crucial for delineating the differential effects of the compound based on housing conditions. The following workflow outlines the key steps:
Caption: Experimental workflow for comparative behavioral analysis.
Locomotor Activity
Experimental Protocol: Open Field Test [7][8][9][10][11]
-
Apparatus: A square or circular arena (e.g., 40x40x30 cm for mice) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning. Automated tracking software is recommended for accurate data collection.
-
Habituation: Prior to testing, animals should be habituated to the testing room for at least 30-60 minutes.
-
Procedure:
-
Place the animal gently into the center of the open field.
-
Allow the animal to explore the arena for a predetermined period (e.g., 15-30 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Data Analysis: Compare the locomotor parameters between saline and drug-treated groups for both isolated and grouped animals using appropriate statistical tests (e.g., two-way ANOVA).
Expected Outcomes:
| Housing Condition | Expected Effect of this compound | Rationale |
| Isolated | Potentially higher overall locomotor activity at lower doses. | Social isolation can lead to hyperactivity in a novel environment. |
| Grouped | Dose-dependent increase in locomotor activity. | Standard psychostimulant effect. |
Stereotyped Behavior
Experimental Protocol: Stereotypy Assessment [2][12][13][14][15]
-
Apparatus: A standard cage or a dedicated observation chamber.
-
Procedure:
-
Following drug administration, observe each animal individually for a set period (e.g., 1-2 minutes) at regular intervals (e.g., every 10 minutes) for a total duration of 60-90 minutes.
-
Score the presence and intensity of stereotyped behaviors using a standardized rating scale. A common scale for psychostimulant-induced stereotypy is:
-
0 = Asleep or stationary
-
1 = Active, normal exploratory behavior
-
2 = Hyperactive, increased locomotor activity
-
3 = Stereotyped behavior (e.g., repetitive head weaving, sniffing)
-
4 = Continuous stereotypy with restricted locomotion
-
5 = Intense, focused stereotypy (e.g., gnawing, licking) with minimal locomotion
-
-
-
Data Analysis: Compare the stereotypy scores over time and the peak stereotypy scores between the different experimental groups.
Expected Outcomes:
| Housing Condition | Expected Effect of this compound | Rationale |
| Isolated | Increased intensity and faster onset of stereotyped behaviors. | Socially deprived animals often show a heightened sensitivity to the stereotypy-inducing effects of psychostimulants.[7] |
| Grouped | Dose-dependent induction of stereotyped behaviors. | Typical response to higher doses of psychostimulants. |
Social Interaction
Experimental Protocol: Social Interaction Test [16][17][18][19][20]
-
Apparatus: A three-chambered apparatus or a standard open field with a wire mesh enclosure.
-
Procedure (Three-Chamber Test):
-
Habituation: The test animal is allowed to freely explore all three chambers for a set period.
-
Sociability Phase: An unfamiliar "stranger" animal is placed in a wire mesh enclosure in one of the side chambers, while an empty enclosure is placed in the other. The test animal is allowed to explore all three chambers, and the time spent in each chamber and interacting with each enclosure is recorded.
-
Social Novelty Phase (Optional): A second, novel stranger animal is placed in the previously empty enclosure. The time the test animal spends interacting with the familiar versus the novel stranger is measured.
-
-
Data Analysis: Compare the time spent in the chamber with the stranger animal versus the empty chamber (sociability) and with the novel versus the familiar stranger (social novelty).
Expected Outcomes:
| Housing Condition | Expected Effect of this compound | Rationale |
| Isolated | Potential for reduced sociability at baseline. The drug may further decrease social interaction at higher doses due to competing stereotyped behaviors. | Social isolation can lead to social deficits. Psychostimulants can disrupt social behaviors. |
| Grouped | Dose-dependent effects. Low doses may increase social investigation, while higher doses are likely to decrease social interaction due to the emergence of stereotypy. | Biphasic effects of psychostimulants on social behavior are commonly observed. |
Conclusion and Future Directions
The behavioral effects of this compound are likely to be significantly modulated by the social housing conditions of the experimental animals. Researchers should anticipate that socially isolated animals will exhibit a heightened sensitivity to the locomotor- and stereotypy-inducing effects of this compound. These differences are rooted in the profound impact of the social environment on the neurobiology of the dopaminergic system.
For drug development professionals, these findings underscore the importance of considering environmental variables in preclinical models. The predictive validity of animal models for human responses can be enhanced by utilizing housing conditions that more closely mimic the complexities of the human social environment.
Future research should aim to directly characterize the pharmacological profile of this compound and empirically validate the predicted behavioral differences in isolated versus grouped animals. Furthermore, investigating the underlying neurochemical and molecular changes in response to this compound under different housing conditions will provide a more complete understanding of its mechanism of action and potential therapeutic or abuse liability.
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Quantitative Comparison of 2-(4-Chlorophenyl)-2-phenylethylamine HCl Potency at DAT, NET, and SERT: A Technical Guide
Introduction: The Significance of Phenylethylamines and Monoamine Transporters
2-(4-Chlorophenyl)-2-phenylethylamine HCl belongs to the broad class of phenylethylamines, a group of compounds with significant neuromodulatory effects.[1][2] The parent compound, 2-phenylethylamine, is an endogenous trace amine that acts as a central nervous system stimulant.[1] Its derivatives are a cornerstone of medicinal chemistry, with modifications to the basic structure leading to a wide array of pharmacological activities.[3] Many of these compounds exert their effects by interacting with monoamine transporters.[4]
The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical presynaptic proteins that regulate neurotransmission by reuptaking their respective neurotransmitters from the synaptic cleft.[5] Consequently, they are key targets for a multitude of therapeutic agents, including antidepressants and psychostimulants, as well as substances of abuse. A quantitative understanding of a compound's potency and selectivity at these transporters is therefore fundamental to elucidating its pharmacological profile and therapeutic potential.
Quantifying Potency: Methodological Approaches
The potency of a compound at a monoamine transporter is typically quantified through two primary in vitro assay types: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a test compound for a specific transporter. This is achieved by assessing the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the transporter. The output of this assay is typically the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake inhibition assays measure the functional potency of a compound in blocking the transport of a neurotransmitter into the cell. This is often done using synaptosomes (isolated nerve terminals) or cell lines engineered to express a specific transporter. A radiolabeled neurotransmitter is introduced, and the ability of the test compound to inhibit its uptake is measured. The result is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake. A lower IC50 value signifies greater potency.
Expected Structure-Activity Relationship of 2-(4-Chlorophenyl)-2-phenylethylamine HCl
While specific experimental data for 2-(4-Chlorophenyl)-2-phenylethylamine HCl is not available in the reviewed literature, we can infer potential aspects of its activity based on structure-activity relationship (SAR) studies of related compounds. The presence of a halogen, such as chlorine, at the para position of the phenyl ring in phenethylamine derivatives is known to influence their interaction with monoamine transporters. For instance, para-halogenation of amphetamines and cathinones has been shown to affect their potency at DAT, NET, and SERT. Generally, such substitutions can alter the electrostatic and hydrophobic properties of the molecule, thereby influencing its binding affinity and functional activity at the transporter.
Data Presentation: A Framework for Comparison
The following tables provide a template for presenting the quantitative data obtained from radioligand binding and uptake inhibition assays. In the absence of specific data for 2-(4-Chlorophenyl)-2-phenylethylamine HCl, hypothetical data is presented to illustrate the format of a comparative analysis.
Table 1: Radioligand Binding Affinity (Ki) of 2-(4-Chlorophenyl)-2-phenylethylamine HCl at Monoamine Transporters
| Compound | Transporter | Radioligand | Ki (nM) |
| 2-(4-Chlorophenyl)-2-phenylethylamine HCl | DAT | [3H]WIN 35,428 | Data not available |
| NET | [3H]Nisoxetine | Data not available | |
| SERT | [3H]Citalopram | Data not available |
Table 2: Functional Potency (IC50) of 2-(4-Chlorophenyl)-2-phenylethylamine HCl in Neurotransmitter Uptake Inhibition
| Compound | Transporter | Substrate | IC50 (nM) |
| 2-(4-Chlorophenyl)-2-phenylethylamine HCl | DAT | [3H]Dopamine | Data not available |
| NET | [3H]Norepinephrine | Data not available | |
| SERT | [3H]Serotonin | Data not available |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting radioligand binding and neurotransmitter uptake inhibition assays.
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of a test compound at DAT, NET, or SERT expressed in a stable cell line.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT)
-
Unlabeled competitor for non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Test compound (2-(4-Chlorophenyl)-2-phenylethylamine HCl)
-
96-well plates
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Cell harvester and filter mats
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the transporter of interest under standard conditions.
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Synaptosomal Uptake Inhibition Assay
This protocol details the measurement of a test compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into rat brain synaptosomes.
Diagram of Synaptosomal Uptake Inhibition Assay Workflow
Caption: Workflow for a synaptosomal uptake inhibition assay.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for NET, and midbrain for SERT)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer-HEPES buffer
-
Radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin)
-
Unlabeled inhibitor for non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Test compound (2-(4-Chlorophenyl)-2-phenylethylamine HCl)
-
96-well plates
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Synaptosome Preparation:
-
Dissect the appropriate brain region in ice-cold sucrose solution.
-
Homogenize the tissue and centrifuge to remove cellular debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
-
Assay Setup:
-
In a 96-well plate, add buffer and serial dilutions of the test compound.
-
For total uptake, omit the test compound.
-
For non-specific uptake, add a high concentration of a selective inhibitor.
-
-
Pre-incubation: Add the synaptosomal preparation to each well and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes on the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The quantitative comparison of 2-(4-Chlorophenyl)-2-phenylethylamine HCl's potency at DAT, NET, and SERT is essential for understanding its pharmacological profile. While direct experimental data is not currently available in the public literature, the well-established methodologies of radioligand binding and neurotransmitter uptake inhibition assays provide a clear path for this determination. The structural characteristics of this compound suggest a potential interaction with monoamine transporters, and the protocols detailed in this guide offer a robust framework for researchers to conduct a thorough and accurate quantitative comparison. Such data will be invaluable for advancing our understanding of this and related phenylethylamine derivatives in the context of neuroscience research and drug development.
References
-
Kundu, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 445-453. Available from: [Link]
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American Chemical Society. (2023). 2-Phenylethylamine. Available from: [Link]
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]
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Ryu, I. S., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 23(21), 13538. Available from: [Link]
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Sotelo-Bigorra, M., et al. (2022). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Environmental Research and Public Health, 19(20), 13538. Available from: [Link]
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Wikipedia. (2023). Phenethylamine. Available from: [Link]
-
Hansen, M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. Available from: [Link]
-
Mayer, F. P., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 388. Available from: [Link]
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Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]
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ResearchGate. (2016). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Available from: [Link]
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Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6864-6867. Available from: [Link]
-
Hossain, M. S., et al. (2007). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry, 101(2), 436-447. Available from: [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Available from: [Link]
-
Baker, G. B., et al. (1989). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology, 98(3), 831-839. Available from: [Link]
-
Hansen, M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, a chlorinated aromatic amine. As a compound used in research and drug development, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This document synthesizes technical data with field-proven best practices to offer a comprehensive and trustworthy resource for laboratory professionals.
The core principle of chemical waste management is to prevent harm to individuals and the environment. Due to its chemical structure—containing a chlorinated phenyl group—this compound is classified as a halogenated organic compound. Such substances are subject to specific disposal regulations due to their potential for toxicity and persistence in the ecosystem.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and regulatory non-compliance.[2][3]
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, we can infer its likely hazardous properties from similar chlorinated and phenylethylamine-based compounds.
-
Acute Toxicity : Likely harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation or damage.[4][6][7]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[4][6]
-
Hazardous Decomposition : Thermal decomposition can release toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[6]
This risk profile necessitates careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to safety is critical when handling and disposing of this compound. Engineering controls, such as working in a certified chemical fume hood, should be the primary line of defense to minimize inhalation exposure.[4][6]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[4] | Prevents skin contact and absorption. Proper removal technique is essential to avoid contaminating bare hands. |
| Body Protection | A lab coat or a chemical-resistant suit.[4] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required for large spills or when engineering controls are insufficient.[4] | Prevents inhalation of dust or aerosols, which can cause respiratory irritation. |
Always ensure that an eyewash station and a safety shower are readily accessible and in good working order in any area where this chemical is handled.[6]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow outlines the critical stages from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Protocol Steps:
-
Segregation at the Source : As a chlorinated organic compound, this waste must be segregated into a container specifically designated for "Halogenated Organic Waste."[2][8] Never mix halogenated waste with non-halogenated waste, as this can complicate the disposal process and significantly increase costs.[8]
-
Waste Container Selection : Use a robust, leak-proof container that is compatible with the chemical. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[2]
-
Accumulation and Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.[6][9]
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This is a requirement for regulatory compliance.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[3][6] These contractors are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations.[7]
-
Recommended Disposal Method : The universally accepted and most environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1][10] This process ensures the complete destruction of the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[1]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE : Wear the appropriate PPE as outlined in the table above, including respiratory protection if the spill is large or generates dust.
-
Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[4][6] Do not use compressed air for cleanup.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal : The collected spill debris and decontamination materials must be disposed of as halogenated organic hazardous waste.
Regulatory Framework
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA generator requirements, which provide alternative standards for managing hazardous waste in laboratory settings.[9] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.
By adhering to these rigorous protocols, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Safety Data Sheet. (2011, June 7). Thermo Fisher Scientific.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Safety Data Sheet. (2026, January 5). Angene Chemical.
- 2-Phenylethylamine hydrochloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Process for the incineration of chlorinated organic materials. (n.d.).
- Safety Data Sheet. (2024, March 9). Merck Millipore.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety d
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of Washington.
- Regulations for Hazardous Waste Generated at Academic Labor
- Hazardous Waste. (n.d.). US EPA.
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- School Chemistry Labs - Waste & Debris Fact Sheets. (n.d.). US EPA.
- Safety D
- Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
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Definitive Guide to Personal Protective Equipment for Handling 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride (CAS 21998-50-5). As a substituted phenethylamine, this compound warrants careful handling due to its potential pharmacological activity and irritant properties.[1][2] The following protocols are designed to establish a self-validating system of safety, ensuring the protection of researchers, scientists, and drug development professionals. The causality behind each procedural choice is explained to build a foundational understanding of laboratory safety.
Hazard Assessment: Understanding the Risk
While a comprehensive toxicological profile for this compound is not fully established, the known hazards of the parent compound, 2-phenylethylamine hydrochloride, and the broader class of phenethylamines provide a strong basis for risk assessment.[1][3]
Primary Hazards Include:
-
Acute Oral Toxicity: The parent compound, 2-phenylethylamine, is classified as harmful or toxic if swallowed.[4][5] Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[3]
-
Severe Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[4][6] This necessitates robust barrier protection to prevent chemical burns and irreversible eye injury.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation.[5][7] Long-term exposure to respiratory irritants can lead to diseases of the airways.[3]
-
Potential Psychoactive Effects: Phenethylamines are a broad class of psychoactive and stimulant substances.[1] Their mechanism of action often involves the release of dopamine, norepinephrine, and serotonin, producing effects similar to amphetamines.[1][3] Systemic absorption could lead to unforeseen physiological effects.
Given these risks, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The primary goal is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.
Core PPE Requirements
The selection of PPE is directly dictated by the specific handling procedure. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Primary Hazard(s) | Required PPE Ensemble | Justification |
| Weighing & Handling Solid Compound | Inhalation of powder, Dermal contact, Ocular exposure | Primary Engineering Control: Chemical Fume Hood or Ventilated Balance Enclosure.PPE: Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown (polyethylene-coated), Safety Goggles, Face Shield, N95/FFP2 Respirator (or higher). | A ventilated enclosure is the first line of defense against aerosolized powder. Double gloving provides redundant barrier protection.[8] A face shield over goggles protects the entire face from splashes or unexpected aerosol generation.[9][10] A respirator is critical to prevent inhalation of fine particulates.[3] |
| Preparing Solutions | Dermal contact (splash), Ocular exposure (splash) | Primary Engineering Control: Chemical Fume Hood.PPE: Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield. | The risk of inhalation is lower with solutions, but the splash hazard is significant. A face shield and goggles are essential to protect against accidental splashes to the face and eyes.[11] Impermeable gowns prevent skin contact from drips or spills.[8] |
| General Laboratory Use (e.g., transfers) | Dermal contact, Ocular exposure | PPE: Nitrile Gloves, Lab Coat, Safety Goggles. | For handling sealed containers or highly dilute solutions where the risk of splash or aerosolization is minimal, standard laboratory PPE is sufficient. However, a risk assessment should always be performed.[9] |
Procedural Guidance: Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination. Contaminated PPE is a primary vector for unintentional exposure.
Experimental Protocol: PPE Donning Sequence
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Gown: Don a disposable, low-permeability gown, ensuring it is fully secured in the back.[11]
-
Respirator/Mask (if required): If handling powder, don your fit-tested N95 respirator or higher.
-
Goggles and Face Shield: Put on safety goggles first, followed by a full-face shield.[11]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown.[8] Don the second pair of gloves over the first. This double-gloving technique allows for the safe removal of the outer, more contaminated layer without exposing the skin.[10]
Experimental Protocol: PPE Doffing Sequence (The "Dirty-to-Clean" Principle)
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately in a designated hazardous waste container.[8]
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head to avoid touching the front surfaces.
-
Gown: Untie the gown and peel it away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward for disposal.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Logical Workflow: PPE Selection Based on Risk Assessment
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of the chemical and the associated risks.
Spill and Disposal Plans
Emergency Procedures for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Containment and Cleanup
-
Minor Spill (Solid): Evacuate unprotected personnel. Wearing the full PPE ensemble described for handling solids, gently sweep up the material, avoiding dust generation.[3][7] Place into a suitable, sealed container for disposal.
-
Minor Spill (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite).[12] Scoop the material into a sealed container for disposal.
-
Major Spill: Evacuate the area immediately. Alert emergency responders and inform them of the material and location of the hazard.[3]
Waste Disposal
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, masks) must be considered hazardous waste. After doffing, place all items into a designated, sealed, and clearly labeled hazardous waste container.[7][12]
-
Chemical Waste: Dispose of unused material and contaminated solutions in accordance with all federal, state, and local regulations.[12] Do not allow the product to enter drains or waterways.[6] Contact a licensed professional waste disposal service for proper disposal.[13]
This guide provides a framework for the safe handling of this compound. Adherence to these protocols is paramount for ensuring personnel safety and maintaining the integrity of research.
References
-
CPAchem Ltd. (n.d.). Safety Data Sheet: 2-Phenylethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9075, 2-Phenylethylamine hydrochloride. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-[4-(Trifluoromethyl)Phenyl]-2-Phenylethylamine Hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: β-PHENYLETHYLAMINE EXTRA PURE. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
